Product packaging for N-(1-Oxotridecyl)glycine-d2(Cat. No.:)

N-(1-Oxotridecyl)glycine-d2

Cat. No.: B15138085
M. Wt: 273.41 g/mol
InChI Key: BTHNNPTZHGZNAO-KLTYLHELSA-N
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Description

N-(1-Oxotridecyl)glycine-d2 is a useful research compound. Its molecular formula is C15H29NO3 and its molecular weight is 273.41 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29NO3 B15138085 N-(1-Oxotridecyl)glycine-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H29NO3

Molecular Weight

273.41 g/mol

IUPAC Name

2,2-dideuterio-2-(tridecanoylamino)acetic acid

InChI

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16-13-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19)/i13D2

InChI Key

BTHNNPTZHGZNAO-KLTYLHELSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

N-(1-Oxotridecyl)glycine-d2 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of N-(1-Oxotridecyl)glycine-d2. Due to the limited availability of experimental data for this specific deuterated compound, this guide also includes generalized experimental protocols and metabolic pathway information relevant to the broader class of N-acylglycines.

Core Chemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information. It is important to note that some of these values are predicted and have not been experimentally verified.

PropertyValueSource
Molecular Formula C₁₅H₂₇D₂NO₃ChemicalBook[1]
Molecular Weight 273.41 g/mol ChemicalBook[1]
Boiling Point (Predicted) 457.65 ± 28.00 °C (at 760 Torr)ChemicalBook[1]
Density (Predicted) 0.98 ± 0.06 g/cm³ChemicalBook[1]
CAS Number 3008541-80-5ChemicalBook[1]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general method for the synthesis of N-acyl glycines can be adapted. This typically involves the acylation of glycine.

Generalized Synthesis of N-Acyl Glycines

This protocol describes a general procedure for the synthesis of N-acyl glycines by reacting an acyl chloride with glycine. This method can be adapted for the synthesis of this compound by using tridecanoyl chloride and glycine-d2.

Materials:

  • Glycine-d2

  • Tridecanoyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Hydrochloric acid (HCl) solution (for acidification)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)

  • Solvents for purification (e.g., Ethyl acetate, Hexane)

Procedure:

  • Dissolution: Dissolve glycine-d2 in the chosen anhydrous solvent in a reaction flask. The flask should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base to the glycine-d2 solution. The base acts as a scavenger for the HCl that will be generated during the reaction.

  • Acylation: Slowly add tridecanoyl chloride to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain a suitable temperature (e.g., using an ice bath).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, the mixture is typically washed with a dilute HCl solution to remove excess base.

    • The organic layer is then washed with brine (saturated NaCl solution).

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Characterization:

The final product should be characterized to confirm its identity and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic labeling.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Signaling and Metabolic Pathways

N-acylglycines are involved in various metabolic pathways, primarily related to fatty acid metabolism and detoxification.

Biosynthesis of N-Acylglycines

The biosynthesis of N-acylglycines can occur through several pathways. One major pathway involves the direct conjugation of a fatty acid with glycine, catalyzed by glycine N-acyltransferase (GLYAT).[3] The fatty acid is first activated to its acyl-CoA derivative.

Biosynthesis_of_N_Acylglycines Fatty_Acid Fatty Acid (e.g., Tridecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Tridecanoyl-CoA) Acyl_CoA_Synthetase->Fatty_Acyl_CoA GLYAT Glycine N-Acyltransferase (GLYAT) Fatty_Acyl_CoA->GLYAT Glycine Glycine-d2 Glycine->GLYAT N_Acylglycine This compound GLYAT->N_Acylglycine

Caption: Biosynthesis pathway of N-acylglycines.

Glycine Conjugation Pathway

Glycine conjugation is a crucial detoxification pathway in the liver and kidneys for a variety of endogenous and exogenous acidic compounds, including fatty acids.[4][5] This two-step process enhances the water solubility of the compounds, facilitating their excretion.

Glycine_Conjugation_Pathway cluster_step1 Step 1: Acyl-CoA Formation cluster_step2 Step 2: Glycine Conjugation Xenobiotic_Acid Xenobiotic Acid or Endogenous Acid ACSM Acyl-CoA Synthetase (Mitochondrial) Xenobiotic_Acid->ACSM ATP ATP ATP->ACSM CoA Coenzyme A CoA->ACSM Acyl_CoA Acyl-CoA Intermediate ACSM->Acyl_CoA AMP_PPi AMP + PPi ACSM->AMP_PPi GLYAT Glycine N-Acyltransferase (GLYAT) Acyl_CoA->GLYAT Acyl_CoA->GLYAT Glycine_d2 Glycine-d2 Glycine_d2->GLYAT N_Acyl_Glycine_d2 N-Acylglycine-d2 (Excretable) GLYAT->N_Acyl_Glycine_d2 CoA_out Coenzyme A GLYAT->CoA_out

Caption: The two-step glycine conjugation pathway.

References

An In-depth Technical Guide on the Biological Role of N-(1-Oxotridecyl)glycine and Related Long-Chain N-Acyl Glycines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological role of N-(1-Oxotridecyl)glycine is limited in publicly available scientific literature. This guide provides an in-depth overview of the biological functions of structurally related long-chain N-acyl glycines, such as N-arachidonoyl glycine (NAGly) and N-oleoyl glycine, which serve as well-studied surrogates to infer the potential activities of N-(1-Oxotridecyl)glycine.

Introduction

N-acyl glycines are a class of endogenous lipid signaling molecules, structurally characterized by a fatty acid linked to a glycine molecule via an amide bond. These molecules are part of a broader family of N-acyl amino acids and have emerged as important modulators of various physiological processes. N-(1-Oxotridecyl)glycine, also known as N-tridecanoylglycine, belongs to this class and is defined as an N-acylglycine with a tridecanoyl acyl group[1]. While its specific functions are not well-documented, the biological activities of other long-chain N-acyl glycines provide a strong framework for understanding its potential roles in cellular signaling.

Long-chain N-acyl glycines are involved in a range of biological activities, including neurotransmission, inflammation, pain perception, and energy metabolism. Their effects are primarily mediated through interactions with specific G protein-coupled receptors (GPCRs) and nuclear receptors.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of representative long-chain N-acyl glycines with their primary molecular targets. This data is compiled from various in vitro studies and provides insights into the potency and efficacy of these lipids.

CompoundTargetAssay TypeSpeciesCell Line/SystemValueReference(s)
N-Arachidonoyl glycine (NAGly)GPR18Agonist Activity (EC50)HumanHEK29344.5 nM[1][2]
N-Arachidonoyl glycine (NAGly)GPR55Agonist ActivityHumanHAGPR55/CHONot specified[3][4]
N-Arachidonoyl glycine (NAGly)GlyT2Inhibition (IC50)RatN/A5.1 µM[1]
N-Arachidonoyl glycine (NAGly)CB1 ReceptorBinding Affinity (Ki)RatBrain membranes> 10 µM[2]
N-Arachidonoyl glycine (NAGly)VR1 (TRPV1) ReceptorAgonist Activity (EC50)RatDRG neurons> 10 µM[2]
N-Oleoyl glycine (OlGly)PPARαAgonist ActivityMouseIn vivoNot specified[5]

Key Biological Targets and Signaling Pathways

Long-chain N-acyl glycines exert their biological effects by interacting with several key protein targets. The most well-characterized of these are G protein-coupled receptors GPR18 and GPR55, and the nuclear receptor PPARα.

G Protein-Coupled Receptor 18 (GPR18)

GPR18 is recognized as a receptor for N-arachidonoyl glycine[6]. Activation of GPR18 by NAGly has been shown to initiate directed migration of immune cells, such as microglia, suggesting a role in neuroinflammation and immune surveillance in the central nervous system[6]. The signaling cascade initiated by NAGly-GPR18 interaction is thought to involve Gαi/o proteins, leading to downstream modulation of intracellular signaling pathways, including the MAPK/ERK pathway.

GPR18_Signaling NAGly N-Arachidonoyl glycine GPR18 GPR18 NAGly->GPR18 G_protein Gαi/o GPR18->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway cAMP cAMP AC->cAMP Cell_Migration Cell Migration MAPK_pathway->Cell_Migration Proliferation Cell Proliferation MAPK_pathway->Proliferation

GPR18 Signaling Pathway
G Protein-Coupled Receptor 55 (GPR55)

N-arachidonoyl glycine has also been identified as an endogenous agonist for GPR55[3][4]. Activation of GPR55 by NAGly leads to an increase in intracellular calcium levels and the phosphorylation of extracellular signal-regulated kinases (ERK1/2)[3]. This signaling is mediated through Gq-coupled pathways, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3), which triggers calcium release from intracellular stores.

GPR55_Signaling NAGly N-Arachidonoyl glycine GPR55 GPR55 NAGly->GPR55 Gq_protein Gαq GPR55->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release ERK_pathway ERK1/2 Phosphorylation DAG->ERK_pathway

GPR55 Signaling Pathway
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Long-chain N-acyl glycines, such as N-oleoyl glycine, have been shown to act as functional agonists of PPARα[5]. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to an increase in the expression of genes involved in fatty acid oxidation.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OlGly N-Oleoyl glycine PPARa PPARα OlGly->PPARa RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE TargetGenes Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->TargetGenes Transcription

PPARα Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the study of long-chain N-acyl glycines are provided below.

GPR18 Activation Assay: Calcium Mobilization

This protocol is adapted from studies investigating NAGly-induced calcium mobilization in GPR18-expressing cells[7].

  • Cell Culture:

    • HEK293 cells stably expressing human GPR18 (HEK293/GPR18) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Plating:

    • Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).

    • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in HBSS for 60 minutes at 37°C.

  • Compound Addition and Measurement:

    • After incubation, the dye solution is removed, and cells are washed again with HBSS.

    • 100 µL of HBSS is added to each well.

    • The plate is placed in a fluorescence plate reader (e.g., FlexStation 3).

    • A baseline fluorescence reading is taken for 20 seconds.

    • Varying concentrations of N-acyl glycine (e.g., NAGly) are added to the wells, and fluorescence is continuously measured for at least 180 seconds (excitation at 485 nm, emission at 525 nm).

  • Data Analysis:

    • The change in fluorescence intensity over time is recorded. The peak fluorescence response is normalized to the baseline and used to generate dose-response curves to calculate the EC50 value.

GPR55 Activation Assay: ERK1/2 Phosphorylation

This protocol is based on the methodology used to assess NAGly-induced ERK1/2 phosphorylation via GPR55[3].

  • Cell Culture and Plating:

    • CHO cells stably expressing HA-tagged human GPR55 (HAGPR55/CHO) are grown in Ham's F-12 medium with 10% FBS and G418.

    • Cells are plated in 6-well plates and grown to 80-90% confluency.

  • Serum Starvation and Treatment:

    • Cells are serum-starved for 1 hour prior to treatment.

    • Cells are then treated with various concentrations of N-acyl glycine (e.g., NAGly) for 5 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • The medium is removed, and cells are washed with ice-cold PBS.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a BCA protein assay.

  • Western Blotting:

    • Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated and normalized to the vehicle control.

PPARα Transactivation Assay: Luciferase Reporter Assay

This protocol is a generalized method based on standard luciferase reporter assays for nuclear receptor activation[8][9][10].

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293T or HepG2) is cultured in DMEM with 10% FBS.

    • Cells are seeded in 24-well plates.

    • Cells are co-transfected with a PPARα expression vector, a luciferase reporter plasmid containing PPREs, and a Renilla luciferase control vector for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the N-acyl glycine (e.g., N-oleoyl glycine) or a known PPARα agonist (e.g., WY-14643) as a positive control.

  • Cell Lysis and Luciferase Assay:

    • After 24 hours of treatment, cells are washed with PBS and lysed.

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions, with a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

    • The fold activation is calculated relative to the vehicle control. Dose-response curves are generated to determine EC50 values.

Biosynthesis and Degradation of N-Acyl Glycines

The endogenous levels of N-acyl glycines are tightly regulated by their biosynthesis and degradation pathways.

Biosynthesis

There are two primary proposed pathways for the biosynthesis of N-acyl glycines[11][12]:

  • Direct Conjugation: A fatty acid is first activated to its acyl-CoA derivative by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the fatty acyl-CoA with glycine to form the N-acyl glycine[13].

  • Oxidative Pathway: An N-acylethanolamine (like anandamide) is sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield the corresponding N-acyl glycine[14].

Biosynthesis_Degradation cluster_biosynthesis Biosynthesis cluster_degradation Degradation FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase Glycine Glycine NAcylGlycine_B N-Acyl Glycine Glycine->NAcylGlycine_B GLYAT AcylCoA->NAcylGlycine_B NAcylEthanolamine N-Acyl Ethanolamine NAcylEthanolamine->NAcylGlycine_B Oxidation NAcylGlycine_D N-Acyl Glycine FattyAcid_D Fatty Acid NAcylGlycine_D->FattyAcid_D FAAH Glycine_D Glycine NAcylGlycine_D->Glycine_D

Biosynthesis and Degradation of N-Acyl Glycines
Degradation

The primary enzyme responsible for the degradation of N-acyl glycines is fatty acid amide hydrolase (FAAH)[13][15]. FAAH catalyzes the hydrolysis of the amide bond, breaking down the N-acyl glycine into its constituent fatty acid and glycine[13]. The activity of FAAH is a critical determinant of the duration and intensity of N-acyl glycine signaling.

Conclusion

While specific research on N-(1-Oxotridecyl)glycine is still emerging, the extensive studies on related long-chain N-acyl glycines provide a robust foundation for understanding its likely biological roles. As a member of this class of signaling lipids, it is plausible that N-(1-Oxotridecyl)glycine interacts with GPR18, GPR55, and PPARα to modulate cellular functions related to inflammation, pain, and metabolism. Further research is warranted to elucidate the specific pharmacological profile and physiological significance of N-(1-Oxotridecyl)glycine. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate this and other novel N-acyl glycines.

References

A Technical Guide to the Synthesis of Deuterated N-Acylglycines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of deuterated N-acylglycines. These isotopically labeled compounds are invaluable tools in drug metabolism studies, pharmacokinetic research, and as internal standards for mass spectrometry-based quantification. This document details the core synthetic strategies, provides explicit experimental protocols, and presents quantitative data to inform methodological selection.

Introduction

N-acylglycines are a class of endogenous metabolites involved in various physiological processes. The introduction of deuterium into their structure offers a powerful means to trace their metabolic fate and quantify their presence in biological matrices. The stability of the carbon-deuterium bond allows for robust analysis without the complications of isotopic exchange under typical experimental conditions. This guide focuses on two principal synthetic routes: base-catalyzed hydrogen-deuterium exchange and the acylation of glycine with deuterated acyl donors.

Synthetic Methodologies

There are two primary approaches to the synthesis of deuterated N-acylglycines:

  • Method 1: Base-Catalyzed Hydrogen-Deuterium Exchange (HDX): This method involves the direct exchange of protons for deuterons at the α-carbon of the glycine moiety in a pre-formed N-acylglycine. It is a cost-effective and straightforward approach, particularly suitable for deuteration at a specific position. The reaction is typically catalyzed by a mild base in a deuterium-rich solvent.

  • Method 2: Acylation with a Deuterated Acyl Donor: This strategy involves the synthesis of a deuterated fatty acid or its activated derivative (e.g., acyl chloride), which is then used to acylate glycine. This method is more versatile as it allows for deuteration at various positions on the acyl chain.

Method 1: Base-Catalyzed Hydrogen-Deuterium Exchange (HDX)

This method leverages the increased acidity of the α-protons of the glycine unit, allowing for their exchange with deuterons from a deuterated solvent in the presence of a base.

  • Dissolution: Dissolve the N-acylglycine substrate in deuterium oxide (D₂O).

  • Base Addition: Add a suitable base, such as triethylamine (Et₃N), to the solution. The amount of base will influence the reaction rate.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by mass spectrometry to determine the extent of deuterium incorporation.

  • Work-up: Upon completion, the reaction mixture is typically lyophilized to remove the solvent and excess base.

  • Purification: If necessary, the deuterated N-acylglycine can be further purified by standard techniques such as recrystallization or chromatography.

N-Acylglycine DerivativeBaseSolventReaction TimeDeuterium Incorporation (%)Yield (%)Reference
N,N,N-trialkylglycine residue in a peptide1% Et₃ND₂O1 minNot specifiedNot specified[1]
N-substituted glycine residues (peptoids)Basic conditionsD₂ONot specifiedNot specifiedNot specified[2]

HDX_Workflow Start Start with N-Acylglycine Dissolve Dissolve in D₂O Start->Dissolve AddBase Add Base (e.g., Triethylamine) Dissolve->AddBase React Stir at Room Temperature AddBase->React Monitor Monitor by Mass Spectrometry React->Monitor Monitor->React Incomplete Workup Lyophilize Monitor->Workup Complete Purify Purify (optional) Workup->Purify End Deuterated N-Acylglycine Purify->End

Caption: Workflow for the synthesis of deuterated N-acylglycines via base-catalyzed H/D exchange.

Method 2: Acylation with a Deuterated Acyl Donor

This approach involves two main steps: the synthesis of a deuterated acylating agent, followed by the coupling of this agent with glycine.

Deuterated fatty acids can be prepared by methods such as metal-catalyzed hydrothermal H/D exchange of the corresponding non-deuterated fatty acids.

  • Reaction Setup: In a high-pressure reactor, combine the fatty acid, deuterium oxide (D₂O), and a platinum-on-carbon (Pt/C) catalyst.

  • Hydrothermal Reaction: Heat the reactor to a high temperature and pressure to facilitate the H/D exchange at all non-exchangeable C-H bonds.

  • Repetition: To achieve high levels of deuterium incorporation (e.g., >98%), the reaction may need to be repeated by replacing the D₂O and catalyst.

  • Isolation: After the final cycle, the deuterated fatty acid is isolated and purified.

Once the deuterated fatty acid is obtained, it can be coupled with glycine using standard peptide coupling techniques. Two common methods are the Schotten-Baumann reaction and carbodiimide-mediated coupling.

  • Acyl Chloride Formation: Convert the deuterated fatty acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Dissolution: Dissolve glycine in an aqueous basic solution (e.g., 10% NaOH).

  • Acylation: Add the deuterated acyl chloride to the glycine solution with vigorous stirring. The reaction is typically performed in a two-phase system (e.g., water and an organic solvent like dichloromethane).

  • Acidification: After the reaction is complete, acidify the aqueous phase to precipitate the N-acylglycine.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization.

  • Dissolution: Dissolve the deuterated fatty acid, glycine, and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Activation: A catalyst such as 4-dimethylaminopyridine (DMAP) may be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Work-up: The urea byproduct is removed by filtration (for DCC) or aqueous work-up (for EDC).

  • Purification: The deuterated N-acylglycine is purified from the reaction mixture by extraction and chromatography.

Deuterated Acyl DonorCoupling MethodGlycine DerivativeYield (%)Deuterium Incorporation (%)Reference
Perdeuterated Lauric AcidNot SpecifiedL-AlanineNot Specified>98% (in precursor)[3]
Deuterated Acyl ChloridesSchotten-BaumannAmines/AlcoholsGenerally goodMaintained from precursor[4][5]
Deuterated Fatty AcidsCarbodiimideNot SpecifiedNot SpecifiedMaintained from precursorGeneral Method

Note: Specific yield and deuterium incorporation data for the synthesis of a wide range of deuterated N-acylglycines via these acylation methods are not extensively tabulated in the literature. The final deuterium incorporation will depend on the isotopic purity of the deuterated acyl donor.

Acylation_Workflow cluster_0 Deuterated Acyl Donor Synthesis cluster_1 Acylation of Glycine Start_Donor Fatty Acid HDX_Donor Hydrothermal H/D Exchange (D₂O, Pt/C) Start_Donor->HDX_Donor Deuterated_FA Deuterated Fatty Acid HDX_Donor->Deuterated_FA Activate Activate (e.g., to Acyl Chloride) Deuterated_FA->Activate Deuterated_Donor Deuterated Acyl Donor Activate->Deuterated_Donor Couple Couple with Deuterated Acyl Donor Deuterated_Donor->Couple Glycine Glycine Glycine->Couple Workup_Acyl Work-up and Purification Couple->Workup_Acyl End_Product Deuterated N-Acylglycine Workup_Acyl->End_Product

Caption: Workflow for the synthesis of deuterated N-acylglycines via acylation with a deuterated donor.

Biosynthesis of N-Acylglycines

Understanding the biosynthetic pathway of N-acylglycines can provide context for their biological roles and inform the design of metabolic studies. The primary route for the formation of long-chain N-acylglycines is the glycine-dependent pathway.[2][6]

This pathway involves two key enzymatic steps:

  • Fatty Acid Activation: A long-chain fatty acid is first activated to its corresponding acyl-CoA thioester by an acyl-CoA synthetase. This reaction requires ATP.[2]

  • Glycine Conjugation: The activated acyl-CoA is then conjugated with glycine in a reaction catalyzed by a glycine N-acyltransferase (GLYAT) or a GLYAT-like (GLYATL) enzyme.[7][8] This step forms the N-acylglycine and releases coenzyme A.

Signaling Pathway for N-Acylglycine Biosynthesis

Biosynthesis_Pathway FattyAcid Long-Chain Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA AcylCoA_Synthetase Acyl-CoA Synthetase AMP_PPi AMP + PPi AcylCoA_Synthetase->AMP_PPi AcylCoA_Synthetase->AcylCoA ATP ATP ATP->AcylCoA_Synthetase CoA CoA-SH CoA->AcylCoA_Synthetase NAcylglycine N-Acylglycine AcylCoA->NAcylglycine GLYAT Glycine N-Acyltransferase (GLYAT) GLYAT->NAcylglycine CoA_out CoA-SH GLYAT->CoA_out Glycine Glycine Glycine->GLYAT

Caption: The glycine-dependent biosynthetic pathway for N-acylglycines.

Conclusion

The synthesis of deuterated N-acylglycines can be effectively achieved through two primary routes: base-catalyzed hydrogen-deuterium exchange and acylation with deuterated acyl donors. The choice of method will depend on the desired location of the deuterium labels and the availability of starting materials. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to produce these valuable labeled compounds for a wide range of applications in the biomedical sciences.

References

In-Depth Technical Guide: N-(1-Oxotridecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3008541-80-5

This technical guide provides a comprehensive overview of N-(1-Oxotridecyl)glycine-d2, a deuterated N-acyl amino acid. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated analogue, N-(1-Oxotridecyl)glycine (also known as N-tridecanoylglycine), as a close proxy. This approach is a standard practice in the field of isotopic labeling, where the physicochemical and biological properties are largely conserved.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential biological activities of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of N-(1-Oxotridecyl)glycine. These values provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C15H29NO3PubChem
Molecular Weight 271.40 g/mol PubChem
XLogP3 4.8PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 14PubChem
Exact Mass 271.21474379 DaPubChem
Topological Polar Surface Area 66.4 ŲPubChem
Heavy Atom Count 19PubChem

Synthesis and Experimental Protocols

The synthesis of N-acyl glycines, including N-(1-Oxotridecyl)glycine, can be achieved through several established methods. A common approach involves the acylation of glycine with the corresponding acyl chloride or anhydride. Below is a generalized experimental protocol for the synthesis of N-substituted glycine derivatives, which can be adapted for N-(1-Oxotridecyl)glycine.

General Synthesis Protocol for N-Alkyl Glycine Derivatives

A green synthesis approach for N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid in an aqueous solution.[1] For N-(1-Oxotridecyl)glycine, a more direct acylation method would be employed.

Materials:

  • Glycine

  • Tridecanoyl chloride

  • A suitable base (e.g., sodium hydroxide or triethylamine)

  • An appropriate solvent (e.g., dichloromethane or a biphasic system)

Procedure:

  • Dissolve glycine in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group.

  • Separately, dissolve tridecanoyl chloride in an organic solvent like dichloromethane.

  • Slowly add the tridecanoyl chloride solution to the glycine solution under vigorous stirring. The reaction is typically carried out at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

  • The reaction mixture is stirred for several hours to ensure complete acylation.

  • After the reaction is complete, the organic layer is separated.

  • The aqueous layer is acidified to precipitate the N-(1-Oxotridecyl)glycine product.

  • The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.

A solid-phase synthesis approach has also been described for N-substituted glycine oligomers (peptoids), which offers advantages in purification and library generation.[2]

Biological Activity and Signaling Pathways

N-acyl amino acids, including N-(1-Oxotridecyl)glycine, are a class of endogenous signaling lipids with diverse biological activities. They are structurally related to endocannabinoids and have been implicated in various physiological processes.

N-fatty acylglycines are recognized as a class of underappreciated endocannabinoid-like fatty acid amides.[3] While specific studies on N-(1-Oxotridecyl)glycine are limited, the biological activities of related N-acyl glycines, such as N-arachidonoylglycine and N-oleoylglycine, have been investigated. These compounds exhibit anti-inflammatory, analgesic, and vasorelaxant properties.[3]

GPR18 Signaling Pathway

One of the potential molecular targets for N-acyl glycines is the G protein-coupled receptor 18 (GPR18), an orphan receptor that is considered a putative cannabinoid receptor.[3] N-arachidonoylglycine has been shown to bind to GPR18 with relatively high affinity.[3] The activation of GPR18 can initiate downstream signaling cascades that modulate cellular functions.

Below is a diagram representing a plausible signaling pathway for N-acyl glycine-mediated GPR18 activation.

GPR18_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR18 GPR18 G_protein G Protein (Gi/o) GPR18->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibition of CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_expression Modulates N_acyl_glycine N-(1-Oxotridecyl)glycine N_acyl_glycine->GPR18 Binds and Activates

Caption: Proposed GPR18 signaling pathway for N-(1-Oxotridecyl)glycine.

Explanation of the Pathway:

  • Ligand Binding: N-(1-Oxotridecyl)glycine, acting as an agonist, binds to the GPR18 receptor on the cell surface.

  • G Protein Activation: This binding event activates an associated inhibitory G protein (Gi/o).

  • Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Downstream Effects: The reduction in cAMP levels can have various downstream effects, including the modulation of Protein Kinase A (PKA) activity and subsequent changes in the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), ultimately leading to altered gene expression.

Conclusion

This compound is a valuable tool for researchers studying the metabolism and signaling of N-acyl amino acids. While specific experimental data for the deuterated compound is scarce, information from its non-deuterated counterpart provides a strong foundation for understanding its properties and potential biological roles. The synthesis of this compound is achievable through established organic chemistry methods, and its biological activity is likely mediated through receptors such as GPR18, influencing intracellular signaling cascades. Further research is warranted to fully elucidate the specific functions and therapeutic potential of this and other N-acyl glycines.

References

Endogenous Function of N-Tridecanoylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tridecanoylglycine is an endogenous N-acyl amino acid that is emerging as a significant signaling molecule, particularly in the regulation of immune responses and inflammation. As a member of the broader class of N-acylglycines, it is structurally related to endocannabinoid-like lipids. Evidence strongly suggests that N-tridecanoylglycine exerts its biological effects through the G protein-coupled receptor 84 (GPR84), a receptor activated by medium-chain fatty acids. This technical guide provides a comprehensive overview of the endogenous function of N-tridecanoylglycine, detailing its presumed signaling pathways, biological activities, and the experimental methodologies used to elucidate its function. Quantitative data from studies on GPR84 agonists and related N-acyl amino acids are summarized to provide a framework for understanding the potential potency and efficacy of N-tridecanoylglycine.

Introduction

N-acyl amino acids are a class of lipid signaling molecules that play diverse roles in physiology and pathophysiology. N-tridecanoylglycine, consisting of a thirteen-carbon fatty acid (tridecanoic acid) linked to a glycine molecule, is an endogenous member of this family. While research on N-acylglycines has historically focused on derivatives of more common fatty acids, the unique properties of medium-chain fatty acid conjugates are gaining attention. The primary receptor target for medium-chain fatty acids is the G protein-coupled receptor 84 (GPR84), making it the most probable transducer of N-tridecanoylglycine's endogenous signals.[1] GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is associated with pro-inflammatory responses.[2] This guide will synthesize the current understanding of N-tridecanoylglycine's function, with a focus on its interaction with GPR84 and the downstream consequences.

Biosynthesis and Metabolism

The biosynthesis of N-acylglycines, including N-tridecanoylglycine, is thought to occur through two primary pathways. The first involves the direct conjugation of a fatty acyl-CoA (tridecanoyl-CoA) with glycine. A second proposed pathway involves the oxidative metabolism of the corresponding N-tridecanoylethanolamine. The degradation of N-acylglycines is primarily mediated by fatty acid amide hydrolase (FAAH).

Signaling Pathways

Based on studies of GPR84 activation by various agonists, N-tridecanoylglycine is predicted to initiate a cascade of intracellular signaling events upon binding to this receptor. GPR84 primarily couples to the Gαi/o subunit of heterotrimeric G proteins.[1]

Gαi/o-Mediated Signaling

Activation of the Gαi/o pathway by GPR84 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates the Gαi/o subunit, preventing its interaction with the receptor.[3] Downstream of Gαi/o activation, GPR84 signaling has been shown to stimulate the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).[4] Furthermore, it can lead to the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory gene expression.[4]

GPR84_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NTG N-Tridecanoylglycine GPR84 GPR84 NTG->GPR84 Gai Gαi/o GPR84->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition PI3K PI3K Gai->PI3K Ras Ras Gai->Ras IkappaB IκB Gai->IkappaB Inhibition of IκB Kinase cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Gene Pro-inflammatory Gene Expression NFkappaB_nuc->Gene Transcription

Caption: GPR84 Gαi/o-mediated signaling pathway.
β-Arrestin Recruitment

In addition to G protein coupling, agonist binding to GPR84 can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for G protein-coupled receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways. Biased agonists have been identified for GPR84 that preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway, suggesting that N-tridecanoylglycine could also exhibit such bias.[5][6]

Beta_Arrestin_Recruitment cluster_membrane Plasma Membrane cluster_cytosol Cytosol NTG N-Tridecanoylglycine GPR84 GPR84 NTG->GPR84 GRK GRK GPR84->GRK Activation BetaArrestin β-Arrestin GPR84->BetaArrestin Recruitment GRK->GPR84 Phosphorylation Clathrin Clathrin BetaArrestin->Clathrin Endocytosis Receptor Internalization Clathrin->Endocytosis LCMS_Workflow Start Biological Sample (Tissue, Plasma) Homogenization Homogenization Start->Homogenization Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Extraction Drying Drying under N2 Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quantification Quantification MS->Quantification Chemotaxis_Assay Start Isolate Immune Cells Setup Setup Transwell Chamber Start->Setup Add_Ligand Add N-Tridecanoylglycine to Lower Chamber Setup->Add_Ligand Add_Cells Add Cells to Upper Chamber Setup->Add_Cells Incubate Incubate Add_Ligand->Incubate Add_Cells->Incubate Quantify Quantify Migrated Cells Incubate->Quantify

References

An In-Depth Technical Guide to the N-(1-Oxotridecyl)glycine Family of Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(1-Oxotridecyl)glycine family of lipids, a subset of N-acyl amino acids (NAAAs), represents an emerging class of signaling molecules with potential therapeutic applications. These endogenously produced lipids are structurally related to the well-studied endocannabinoids and are implicated in a variety of physiological processes. This technical guide provides a comprehensive overview of the core aspects of N-(1-Oxotridecyl)glycine and its analogs, including their synthesis, physicochemical properties, biological activities, and the signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

N-acyl amino acids (NAAAs) are a diverse family of endogenous signaling lipids formed by the covalent linkage of a fatty acid to the amino group of an amino acid.[1] Among these, N-acyl glycines (NAGlys) are widely distributed in the central nervous system and other mammalian tissues, where they play significant roles in cellular physiology.[2][3] N-(1-Oxotridecyl)glycine, also known as N-tridecanoylglycine, is an N-acylglycine characterized by a 13-carbon acyl chain. While much of the research in the N-acylglycine field has focused on N-arachidonoylglycine due to its structural similarity to the endocannabinoid anandamide, there is growing interest in understanding the unique properties and functions of NAGlys with varying acyl chain lengths, such as N-(1-Oxotridecyl)glycine.

Physicochemical Properties

The physicochemical properties of N-(1-Oxotridecyl)glycine are presented in Table 1. These properties are crucial for understanding its behavior in biological systems, including its solubility, membrane permeability, and interactions with protein targets.

Table 1: Physicochemical Properties of N-(1-Oxotridecyl)glycine

PropertyValueSource
Molecular Formula C₁₅H₂₉NO₃PubChem
Molecular Weight 271.40 g/mol PubChem
XLogP3 4.8PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 14PubChem
Exact Mass 271.21474379 DaPubChem
Topological Polar Surface Area 66.4 ŲPubChem

Biosynthesis and Degradation

The metabolic pathways of N-acylglycines, including N-(1-Oxotridecyl)glycine, are key to understanding their regulation and signaling in vivo.

Biosynthesis

Two primary pathways have been proposed for the biosynthesis of long-chain N-acylglycines:

  • Glycine-Dependent Pathway: This pathway involves the direct conjugation of a fatty acid with glycine. The fatty acid is first activated to its acyl-CoA thioester by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase (GLYAT) catalyzes the transfer of the acyl group to glycine. Specifically, the enzyme Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as responsible for the formation of long-chain N-acylglycines.[4]

  • Glycine-Independent Pathway: This pathway involves the enzymatic oxidation of the corresponding N-acylethanolamine. An alcohol dehydrogenase and an aldehyde dehydrogenase sequentially oxidize the ethanolamine moiety to a carboxylic acid, yielding the N-acylglycine.

Biosynthesis of N-(1-Oxotridecyl)glycine cluster_0 Glycine-Dependent Pathway cluster_1 Glycine-Independent Pathway Tridecanoic Acid Tridecanoic Acid Tridecanoyl-CoA Tridecanoyl-CoA Tridecanoic Acid->Tridecanoyl-CoA Acyl-CoA Synthetase N-(1-Oxotridecyl)glycine N-(1-Oxotridecyl)glycine Tridecanoyl-CoA->N-(1-Oxotridecyl)glycine GLYATL3 N-(1-Oxotridecyl)ethanolamine N-(1-Oxotridecyl)ethanolamine Intermediate Aldehyde Intermediate Aldehyde N-(1-Oxotridecyl)ethanolamine->Intermediate Aldehyde Alcohol Dehydrogenase Glycine Glycine Glycine->N-(1-Oxotridecyl)glycine Intermediate Aldehyde->N-(1-Oxotridecyl)glycine Aldehyde Dehydrogenase

Biosynthesis pathways of N-(1-Oxotridecyl)glycine.

Degradation

The primary enzyme responsible for the degradation of N-acylglycines is Fatty Acid Amide Hydrolase (FAAH).[5] FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid (tridecanoic acid) and glycine.

Degradation of N-(1-Oxotridecyl)glycine N-(1-Oxotridecyl)glycine N-(1-Oxotridecyl)glycine Tridecanoic Acid Tridecanoic Acid N-(1-Oxotridecyl)glycine->Tridecanoic Acid FAAH Glycine Glycine N-(1-Oxotridecyl)glycine->Glycine FAAH H2O H2O H2O->N-(1-Oxotridecyl)glycine

Degradation of N-(1-Oxotridecyl)glycine by FAAH.

Biological Activity and Signaling Pathways

N-acylglycines exert their biological effects by interacting with various protein targets, most notably G protein-coupled receptors (GPCRs). While specific data for N-(1-Oxotridecyl)glycine is limited, research on other N-acylglycines, particularly N-arachidonoylglycine, provides a framework for its likely mechanisms of action.

Table 2: Biological Targets and Activities of N-Acylglycines

TargetLigandActivityIC₅₀/EC₅₀/KᵢSource
GPR18 N-ArachidonoylglycineAgonistEC₅₀ = 20 nM (cAMP inhibition)IUPHAR/BPS Guide to PHARMACOLOGY[6]
GPR55 N-ArachidonoylglycineAgonistInduces Ca²⁺ mobilizationInt J Mol Sci (2019)[3]
GPR92 N-ArachidonoylglycineAgonistActivates Gq/11 pathwayJ Biol Chem (2008)[7]
FAAH N-ArachidonoylglycineInhibitor-PMC (2018)[8]
GPR18 Signaling

N-arachidonoylglycine has been identified as a potent agonist of GPR18, a Gαi/o-coupled receptor.[6] Activation of GPR18 by N-acylglycines can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, GPR18 activation can induce apoptosis in certain cell types, such as macrophages.[9]

GPR18 Signaling Pathway NAGly NAGly GPR18 GPR18 NAGly->GPR18 Gαi/o Gαi/o GPR18->Gαi/o Activation Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl Cyclase

GPR18 signaling pathway activated by N-acylglycines.

GPR55 Signaling

N-arachidonoylglycine also acts as an agonist at GPR55.[3] Activation of this receptor leads to the mobilization of intracellular calcium and the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK1/2.[3] This signaling cascade can influence a range of cellular processes, including proliferation and apoptosis.[10]

GPR55 Signaling Pathway NAGly NAGly GPR55 GPR55 NAGly->GPR55 Gq Gq GPR55->Gq PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Cleaves PIP2 into PIP2 PIP2 ER ER IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases MAPK Cascade MAPK Cascade PKC->MAPK Cascade ERK1/2 ERK1/2 MAPK Cascade->ERK1/2 Phosphorylates

GPR55 signaling leading to calcium mobilization and MAPK activation.

GPR92 Signaling

GPR92 is another GPCR target for N-arachidonoylglycine, which activates the Gq/11-mediated signaling pathway.[7] This leads to an increase in intracellular calcium levels and has been implicated in sensory nervous system function.[7]

Experimental Protocols

Synthesis of N-(1-Oxotridecyl)glycine (Representative Protocol)

This protocol is adapted from the Schotten-Baumann reaction for the synthesis of N-acyl amino acids.

Materials:

  • Glycine

  • Tridecanoyl chloride

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve glycine (1 equivalent) in a 10% aqueous solution of NaOH in a round-bottom flask and cool the solution in an ice bath.

  • While stirring vigorously, add tridecanoyl chloride (1.1 equivalents) dropwise via a dropping funnel.

  • Simultaneously, add a 10% NaOH solution dropwise to maintain the reaction mixture at a slightly alkaline pH.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted tridecanoyl chloride.

  • Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl, which will precipitate the N-(1-Oxotridecyl)glycine.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup and Purification A Dissolve Glycine in NaOH(aq) B Cool in Ice Bath A->B C Add Tridecanoyl Chloride and NaOH(aq) Dropwise B->C D Stir at Room Temperature C->D E Wash with Diethyl Ether D->E F Acidify with HCl E->F G Extract with Diethyl Ether F->G H Dry and Evaporate Solvent G->H I Recrystallize H->I

Workflow for the synthesis of N-(1-Oxotridecyl)glycine.

Quantitative Analysis by LC-MS/MS

A sensitive and specific method for the quantification of acylglycines in biological samples is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[8][11]

Sample Preparation:

  • To a 100 µL aliquot of urine or plasma, add an internal standard solution containing deuterated acylglycine analogs.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions (General):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each acylglycine.

Calcium Mobilization Assay

This assay measures the ability of N-acylglycines to stimulate intracellular calcium release upon binding to their cognate GPCRs.[12][13]

Procedure:

  • Plate cells expressing the target GPCR (e.g., GPR55) in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.[12]

  • Wash the cells to remove excess dye.

  • Establish a baseline fluorescence reading using a fluorescence plate reader.

  • Add varying concentrations of the N-acylglycine to the wells.

  • Immediately measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

FAAH Inhibition Assay

This assay determines the inhibitory potential of N-acylglycines on the activity of FAAH.[14][15]

Procedure:

  • Prepare a reaction mixture containing FAAH enzyme in a suitable buffer.

  • Add the test compound (N-acylglycine) at various concentrations and pre-incubate.

  • Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[14]

  • Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.

  • Calculate the rate of reaction and determine the IC₅₀ value of the test compound.

Conclusion

The N-(1-Oxotridecyl)glycine family of lipids represents a promising area for research and drug discovery. Their involvement in key signaling pathways through GPCRs and their metabolic regulation by FAAH highlight their potential as therapeutic targets for a range of conditions. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists working to further elucidate the biological roles of these fascinating molecules and to explore their therapeutic potential. Further research is warranted to specifically characterize the bioactivity and signaling of N-(1-Oxotridecyl)glycine and other N-acylglycines with varying acyl chain lengths.

References

The Discovery and Biological Significance of Long-Chain N-Acyl Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain N-acyl amino acids (NAAAs) represent a fascinating and rapidly expanding class of endogenous lipid signaling molecules. Structurally defined by a fatty acid linked to an amino acid via an amide bond, these molecules have emerged from relative obscurity to become recognized as key players in a variety of physiological processes. Their discovery, largely spurred by advancements in lipidomics and a deeper understanding of the endocannabinoid system, has unveiled their roles in metabolic regulation, nociception, and intercellular communication.[1][2] This technical guide provides an in-depth overview of the core aspects of long-chain NAAA research, with a focus on their discovery, biosynthesis, biological functions, and the experimental methodologies used to study them.

Discovery of Long-Chain N-Acyl Amino Acids

The recognition of long-chain NAAAs as a distinct and biologically relevant class of molecules is a relatively recent development, building upon earlier observations of "lipo-amino acids" in various biological systems. A significant catalyst for the intensified investigation into these compounds was the discovery of N-arachidonoyl-ethanolamine (anandamide), an endogenous ligand for cannabinoid receptors.[1] This finding broadened the concept of lipid-mediated signaling and led to the exploration of other structurally related fatty acid amides, a group now often referred to as the "endocannabinoidome."

A pivotal breakthrough in the field came from the application of activity-based screening of soil metagenomic libraries. By expressing environmental DNA in host organisms like E. coli, researchers were able to identify novel bioactive small molecules and, crucially, the genes responsible for their synthesis. This approach led to the isolation and characterization of several long-chain NAAAs with potent antibacterial properties, including N-tetradecanoyl tyrosine and N-tetradecanoyl phenylalanine, and identified the first N-acyl amino acid synthases (NASs). This discovery highlighted that the biosynthesis of these molecules was a conserved capability in the microbial world.

Biosynthesis and Degradation

The metabolic pathways governing the cellular concentrations of long-chain NAAAs are complex and involve a number of key enzymes that catalyze both their synthesis and degradation.

Biosynthesis

In bacteria, the synthesis of long-chain NAAAs is primarily carried out by N-acyl amino acid synthases (NASs). These enzymes utilize long-chain acyl-acyl carrier proteins (acyl-ACPs) as the fatty acid donor and a specific amino acid to form the corresponding NAAA.

In mammals, the biosynthetic routes are more varied. One proposed mechanism involves the direct condensation of a fatty acid with an amino acid. The enzyme Peptidase M20 Domain Containing 1 (PM20D1), found in circulation, has been shown to catalyze the synthesis of N-acyl amino acids from free fatty acids and amino acids. Another key enzyme in the metabolism of these molecules is Fatty Acid Amide Hydrolase (FAAH), which is well-known for its role in the degradation of anandamide. Interestingly, FAAH can also operate in a reverse direction to synthesize certain NAAAs. Furthermore, a cytochrome c-dependent pathway has been described for the formation of N-arachidonoyl and N-oleoyl amino acids from their respective acyl-CoAs and the corresponding amino acid.[1]

Degradation

The primary route for the degradation of long-chain NAAAs is hydrolysis of the amide bond to release the constituent fatty acid and amino acid. In mammals, FAAH is a major enzyme responsible for this process. The activity of these hydrolytic enzymes is crucial for terminating the signaling actions of NAAAs.

Signaling Pathways and Biological Functions

Long-chain NAAAs exert their biological effects through various mechanisms, including acting as mitochondrial uncouplers and modulating the activity of ion channels.

Mitochondrial Uncoupling

One of the most significant discoveries in NAAA research is their function as endogenous uncouplers of mitochondrial respiration. By transporting protons across the inner mitochondrial membrane, they can dissipate the proton gradient that drives ATP synthesis. This "uncoupling" of respiration from ATP production leads to an increase in oxygen consumption and energy expenditure, with the energy being released as heat. This has positioned NAAAs as potential therapeutic targets for metabolic disorders such as obesity and type 2 diabetes. The precise mechanism of uncoupling is still under investigation, with some evidence suggesting an interaction with the adenine nucleotide translocator (ANT).[3]

Modulation of Ion Channels

Certain long-chain NAAAs have been shown to interact with and modulate the activity of Transient Receptor Potential (TRP) channels, a family of ion channels involved in a variety of sensory processes, including pain and temperature sensation. For example, some N-acyl amides can activate TRPV1, the receptor that is also activated by capsaicin (the pungent compound in chili peppers) and noxious heat.[4][5] This interaction provides a potential mechanism for the role of NAAAs in nociception and inflammation.

Data Presentation

Table 1: Quantitative Data for Selected Long-Chain N-Acyl Amino Acids
N-Acyl Amino AcidTissue/SystemConcentrationBiological ActivityPotency (EC50/IC50)
N-Oleoyl Alanine Mouse Brain1.6 ± 1.4 pmol/g[6]Mitochondrial UncouplingNot Reported
N-Oleoyl Glycine Mouse Brain16 ± 7 pmol/g[6]Mitochondrial UncouplingNot Reported
N-Arachidonoyl Glycine Not SpecifiedNot ReportedVasorelaxationNot Reported
N-Oleoyl-Leucine Not SpecifiedNot ReportedMitochondrial UncouplingNot Reported
N-Arachidonoyl Taurine Not SpecifiedNot ReportedTRPV1/TRPV4 ActivationNot Reported
N-Docosahexaenoyl Proline Not SpecifiedNot ReportedTRPV1 InhibitionNot Reported

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-Oleoyl-Leucine

This protocol describes a general procedure for the solid-phase synthesis of an N-acyl amino acid, using N-oleoyl-leucine as an example.

Materials:

  • Fmoc-L-Leucine-Wang resin

  • Oleic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Leucine-Wang resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Activation of Oleic Acid: In a separate vial, dissolve oleic acid (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt (3 eq.) in DMF. Allow the mixture to react for 20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated oleic acid solution to the resin. Shake the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the N-oleoyl-leucine from the resin and remove any side-chain protecting groups.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purification: Purify the crude N-oleoyl-leucine by reverse-phase HPLC.

Protocol 2: Assay for Mitochondrial Uncoupling using Seahorse XF Analyzer

This protocol outlines a method to assess the mitochondrial uncoupling activity of a long-chain NAAA in cultured cells.

Materials:

  • C2C12 myoblasts (or other suitable cell line)

  • Seahorse XF96 cell culture microplate

  • Seahorse XF Analyzer

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Test NAAA compound

  • Cell culture medium

  • Seahorse XF assay medium

Procedure:

  • Cell Seeding: Seed C2C12 cells in a Seahorse XF96 microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration plate.

  • Assay Protocol:

    • Load the Seahorse XF Cell Mito Stress Test cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.

    • Load the test NAAA into one of the injection ports for automated addition during the assay.

    • Place the cell plate into the XF Analyzer and initiate the assay protocol.

    • The instrument will measure the basal oxygen consumption rate (OCR).

    • The test NAAA is injected, and the OCR is measured to determine its effect on respiration.

    • Sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a potent chemical uncoupler to measure maximal respiration), and rotenone/antimycin A (Complex I and III inhibitors to measure non-mitochondrial respiration) are performed.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak (an indicator of uncoupling), maximal respiration, and spare respiratory capacity. An increase in proton leak following the addition of the NAAA indicates uncoupling activity.

Protocol 3: Broth Microdilution Assay for Antibacterial Activity

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a long-chain NAAA against a bacterial strain.

Materials:

  • Bacillus subtilis (or other test bacterium)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Test NAAA compound dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., streptomycin)

  • Negative control (broth and solvent)

Procedure:

  • Preparation of NAAA Dilutions: Prepare a serial two-fold dilution of the test NAAA in MHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the NAAA dilutions, as well as to the positive and negative control wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the NAAA that completely inhibits visible growth.

Visualizations

G Biosynthesis and Degradation of Long-Chain N-Acyl Amino Acids cluster_synthesis Biosynthesis cluster_degradation Degradation FA Fatty Acid PM20D1 PM20D1 FA->PM20D1 Condensation AA Amino Acid AA->PM20D1 NAS NAS (Bacteria) AA->NAS CytC Cytochrome c AA->CytC NAAA N-Acyl Amino Acid FAAH FAAH NAAA->FAAH Hydrolysis Acyl_CoA Acyl-CoA Acyl_CoA->CytC Condensation Acyl_ACP Acyl-ACP (Bacteria) Acyl_ACP->NAS Condensation PM20D1->NAAA FAAH->FA FAAH->AA NAS->NAAA CytC->NAAA

Caption: Biosynthesis and degradation pathways of NAAAs.

G Mechanism of Mitochondrial Uncoupling by N-Acyl Amino Acids ETC Electron Transport Chain Proton_Gradient ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase NAAA N-Acyl Amino Acid Matrix Mitochondrial Matrix NAAA->Matrix Releases H+ Proton_Gradient->ATP_Synthase Drives ATP Synthesis Proton_Gradient->NAAA Proton Transport IMS Intermembrane Space

Caption: Mitochondrial uncoupling by NAAAs.

G N-Acyl Amino Acid Signaling via TRPV1 cluster_membrane NAAA N-Acyl Amino Acid TRPV1 TRPV1 Channel NAAA->TRPV1 Binds to/Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Channel Downstream Downstream Signaling (e.g., Nociception, Inflammation) Ca_Influx->Downstream Cell_Membrane Cell Membrane

References

An In-depth Technical Guide on the Metabolic Pathway of N-(1-Oxotridecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of N-(1-Oxotridecyl)glycine-d2, a deuterated form of the N-acyl glycine, N-tridecanoylglycine. N-acyl glycines are an emerging class of bioactive lipids with diverse signaling functions, structurally related to endocannabinoids. This document details the biosynthesis and degradation of N-tridecanoylglycine, summarizes the known signaling pathways associated with N-acyl glycines, and presents available quantitative data. Furthermore, it provides detailed experimental protocols for the synthesis and quantification of this compound, making it a valuable resource for researchers investigating the metabolism and biological roles of this lipid family. The inclusion of diagrams generated using the DOT language provides clear visual representations of the metabolic and signaling pathways, as well as experimental workflows.

Introduction

N-acyl glycines are a class of endogenous signaling lipids that are gaining increasing attention for their diverse physiological roles, including regulation of pain, inflammation, and neuronal signaling.[1] These molecules are structurally characterized by a fatty acid linked to a glycine molecule via an amide bond. N-(1-Oxotridecyl)glycine, also known as N-tridecanoylglycine, is a member of this family with a 13-carbon fatty acid chain. The deuterated form, this compound, serves as a valuable tool in metabolic studies, allowing researchers to trace its metabolic fate and quantify its flux through various pathways using mass spectrometry-based techniques. Understanding the metabolic pathway of this compound is crucial for elucidating its biological functions and for the development of potential therapeutic agents that target this pathway.

Metabolic Pathways of N-(1-Oxotridecyl)glycine

The metabolism of N-tridecanoylglycine, and by extension its deuterated isotopologue, involves both anabolic and catabolic processes mediated by specific enzymes.

Biosynthesis

There are two primary proposed pathways for the biosynthesis of N-acylglycines:

  • Acyl-CoA Dependent Pathway: This is considered the major pathway for the formation of long-chain N-acylglycines. It involves a two-step process:

    • Fatty Acid Activation: Tridecanoic acid is first activated to its coenzyme A (CoA) thioester, tridecanoyl-CoA, by an acyl-CoA synthetase.

    • Glycine Conjugation: The activated fatty acid is then conjugated with glycine in a reaction catalyzed by a glycine N-acyltransferase (GLYAT). A specific isozyme, glycine N-acyltransferase like 3 (GLYATL3), has been identified as being responsible for the synthesis of long-chain N-acylglycines.

  • N-Acylethanolamine Oxidation Pathway: An alternative pathway involves the sequential oxidation of the corresponding N-acylethanolamine.

    • N-tridecanoylethanolamine is first oxidized to an intermediate aldehyde by an alcohol dehydrogenase.

    • This aldehyde is then further oxidized to N-tridecanoylglycine by an aldehyde dehydrogenase.

Degradation

The catabolism of N-tridecanoylglycine primarily occurs through two enzymatic pathways:

  • Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme in the degradation of many fatty acid amides, including N-acyl glycines. It catalyzes the hydrolysis of the amide bond, releasing tridecanoic acid and glycine.[2]

  • Oxidative Cleavage by Peptidylglycine α-Amidating Monooxygenase (PAM): PAM can oxidatively cleave N-acylglycines to produce the corresponding primary fatty acid amide (in this case, tridecanamide) and glyoxylate.[3] This pathway suggests that N-acylglycines can serve as metabolic precursors to primary fatty acid amides.[3]

Additionally, the fatty acid moiety of N-acyl glycines can be a substrate for cytochrome P450 enzymes, leading to hydroxylated metabolites.[3]

Metabolic Pathway Diagram

N-(1-Oxotridecyl)glycine Metabolic Pathway cluster_biosynthesis Biosynthesis cluster_degradation Degradation Tridecanoic Acid Tridecanoic Acid Tridecanoyl-CoA Tridecanoyl-CoA Tridecanoic Acid->Tridecanoyl-CoA Acyl-CoA Synthetase N-(1-Oxotridecyl)glycine N-(1-Oxotridecyl)glycine Tridecanoyl-CoA->N-(1-Oxotridecyl)glycine GLYATL3 Glycine Glycine Glycine->N-(1-Oxotridecyl)glycine Tridecanoic Acid_deg Tridecanoic Acid N-(1-Oxotridecyl)glycine->Tridecanoic Acid_deg FAAH Glycine_deg Glycine N-(1-Oxotridecyl)glycine->Glycine_deg FAAH Tridecanamide Tridecanamide N-(1-Oxotridecyl)glycine->Tridecanamide PAM Glyoxylate Glyoxylate N-(1-Oxotridecyl)glycine->Glyoxylate PAM N-Tridecanoylethanolamine N-Tridecanoylethanolamine Intermediate Aldehyde Intermediate Aldehyde N-Tridecanoylethanolamine->Intermediate Aldehyde Alcohol Dehydrogenase Intermediate Aldehyde->N-(1-Oxotridecyl)glycine Aldehyde Dehydrogenase

Metabolic pathways of N-(1-Oxotridecyl)glycine.

Signaling Pathways of N-Acyl Glycines

N-acyl glycines exert their biological effects by interacting with various cellular targets, most notably G-protein coupled receptors (GPCRs). While specific signaling data for N-tridecanoylglycine is limited, studies on other N-acyl glycines, such as N-arachidonoylglycine and N-palmitoylglycine, have identified several receptor targets.

  • GPR18: N-arachidonoylglycine has been identified as a ligand for GPR18, an orphan GPCR.[1][2] Activation of GPR18 is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • GPR55: Some N-acyl glycines have been shown to interact with GPR55, another orphan GPCR. GPR55 signaling is complex and can involve coupling to Gαq/11, Gα12/13, and RhoA activation, leading to increases in intracellular calcium.

  • GPR92: N-arachidonylglycine has also been identified as an endogenous ligand for GPR92.[4] Activation of GPR92 can lead to the activation of both Gq/11- and Gs-mediated signaling pathways.[4]

Signaling Pathway Diagram

N-Acyl_Glycine_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NAGly N-Acyl Glycine (e.g., N-Tridecanoylglycine) GPR18 GPR18 NAGly->GPR18 GPR55 GPR55 NAGly->GPR55 GPR92 GPR92 NAGly->GPR92 G_alpha_i_o Gαi/o GPR18->G_alpha_i_o G_alpha_q_11 Gαq/11 GPR55->G_alpha_q_11 GPR92->G_alpha_q_11 G_alpha_s Gαs GPR92->G_alpha_s AC_inhib Adenylyl Cyclase (inhibition) G_alpha_i_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PLC Phospholipase C G_alpha_q_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_inc ↑ [Ca2+] IP3_DAG->Ca_inc AC_act Adenylyl Cyclase (activation) G_alpha_s->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc

Signaling pathways of N-acyl glycines.

Quantitative Data

Quantitative data for the metabolism of N-(1-Oxotridecyl)glycine is sparse in the literature. The tables below summarize available data for related N-acyl glycines to provide a frame of reference.

Table 1: Enzyme Kinetic Parameters for N-Acyl Glycine Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
FAAHN-Arachidonoylglycine~1-10 (Kd)Poor substrate[3]
PAMN-OleoylglycineNot ReportedNot Reported[1]

Note: Specific Km and Vmax values for N-tridecanoylglycine with FAAH and PAM are not currently available in the literature. N-Arachidonoylglycine is reported to be a poor substrate for FAAH.[3]

Table 2: Cellular Concentrations of N-Acyl Glycines

N-Acyl GlycineTissue/Cell TypeConcentrationSource
N-PalmitoylglycineRat BrainIdentified, not quantified[5]
N-ArachidonoylglycineMouse BrainIdentified, not quantified[2]

Note: Specific concentrations of N-tridecanoylglycine in neuronal or other cells are not well-documented in publicly available literature.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-acyl amino acids.

Materials:

  • Tridecanoyl chloride

  • Glycine-d2 (2,2-dideuterioglycine)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution of Glycine-d2: Dissolve glycine-d2 in a 1M NaOH solution in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Acylation: While stirring vigorously, slowly add tridecanoyl chloride dissolved in DCM to the glycine-d2 solution. The reaction is a Schotten-Baumann reaction. Maintain the temperature at 0-5°C.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, acidify the aqueous layer to a pH of ~2 with 1M HCl. This will protonate the carboxylic acid group of the product.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or DCM. Perform the extraction three times to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the final product, this compound, by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Quantification of this compound by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (from cell culture or tissue):

  • Homogenization: Homogenize the cell pellet or tissue sample in a suitable solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., a commercially available deuterated N-acyl glycine with a different chain length).

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of lipids.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI in negative ion mode is generally preferred for the detection of N-acyl glycines due to the presence of the carboxylic acid group.

    • Multiple Reaction Monitoring (MRM): For quantification, use MRM mode.

      • Precursor Ion: The deprotonated molecule [M-H]- of this compound.

      • Product Ion: A characteristic fragment ion, often the glycinate-d2 fragment.

    • Calibration Curve: Prepare a calibration curve using known concentrations of a synthetic this compound standard.

Experimental Workflow Diagram

Metabolic_Study_Workflow Cell_Culture Cell Culture / Animal Model D2_NAG_Admin Administer This compound Cell_Culture->D2_NAG_Admin Sample_Collection Sample Collection (Cells, Tissue, Biofluids) D2_NAG_Admin->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Analysis Data Analysis (Quantification of Metabolites) LC_MS_MS->Data_Analysis Pathway_Elucidation Metabolic Pathway Elucidation Data_Analysis->Pathway_Elucidation

Workflow for studying the metabolic pathway.

Conclusion

This technical guide has provided a detailed overview of the metabolic and signaling pathways associated with this compound. The biosynthesis primarily proceeds through an acyl-CoA dependent pathway, while degradation is mediated by FAAH and PAM. N-acyl glycines are increasingly recognized as important signaling molecules that interact with a variety of GPCRs, influencing a range of physiological processes. While specific quantitative data for N-tridecanoylglycine remains to be fully elucidated, the provided experimental protocols for its synthesis and quantification offer a solid foundation for future research in this area. Further investigation into the specific enzyme kinetics and cellular concentrations of N-tridecanoylglycine will be crucial for a more complete understanding of its biological significance and for exploring its therapeutic potential.

References

An In-depth Technical Guide to the Structural Characterization of N-(1-Oxotridecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structural characterization of N-(1-Oxotridecyl)glycine-d2, a deuterated N-acylglycine. N-acylglycines are a class of lipid molecules that have garnered significant interest in biomedical research due to their diverse biological activities. The incorporation of deuterium at the α-carbon of the glycine moiety offers a valuable tool for metabolic studies and as an internal standard in mass spectrometry-based quantification. This document outlines the expected physicochemical properties, detailed theoretical spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy), and a proposed synthetic route with a corresponding experimental workflow diagram. All data presented is based on the analysis of its constituent components, tridecanoic acid and glycine-d2, and spectroscopic data from structurally related compounds.

Introduction

N-acylglycines are endogenous lipid metabolites that are involved in various physiological processes. The specific compound, this compound, is a synthetic, isotopically labeled version of N-tridecanoylglycine. The presence of two deuterium atoms on the glycine alpha-carbon makes it an ideal candidate for use in metabolic tracing studies and as a stable isotope-labeled internal standard for quantitative mass spectrometry. This guide provides a detailed structural elucidation of this molecule.

Physicochemical Properties

The expected physicochemical properties of this compound are summarized in the table below. These are calculated based on its chemical structure.

PropertyValue
Chemical Formula C₁₅H₂₇D₂NO₃
Molecular Weight 273.42 g/mol
Exact Mass 273.2263 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO.

Synthesis

A common method for the synthesis of N-acylglycines is the acylation of the corresponding amino acid. For this compound, this would involve the reaction of glycine-d2 with tridecanoyl chloride.

Proposed Synthetic Protocol
  • Dissolution: Glycine-d2 (1.0 eq) is dissolved in a suitable aqueous alkaline solution (e.g., 1 M NaOH) at 0-5 °C.

  • Acylation: Tridecanoyl chloride (1.1 eq), dissolved in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane), is added dropwise to the stirred glycine-d2 solution. The reaction is maintained at 0-5 °C.

  • Reaction Monitoring: The reaction is stirred for 2-4 hours and monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is acidified with a mineral acid (e.g., 1 M HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Glycine_d2 Glycine-d2 in aq. NaOH Acylation Acylation at 0-5 °C Glycine_d2->Acylation Tridecanoyl_chloride Tridecanoyl chloride in organic solvent Tridecanoyl_chloride->Acylation Acidification Acidification Acylation->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Theoretical)

The following sections detail the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the tridecyl chain and the N-H proton. The characteristic signal for the α-protons of glycine will be absent due to deuteration.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-8.0broad s1H-NH-
~2.2t2H-CH₂-C(O)-
~1.6p2H-CH₂-CH₂-C(O)-
~1.2-1.4m18H-(CH₂)₉-
~0.88t3H-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl groups and the carbons of the tridecyl chain. The α-carbon of the glycine moiety is expected to show a triplet in the proton-coupled spectrum due to coupling with deuterium.

Chemical Shift (δ) ppmAssignment
~175-C(O)OH
~172-NH-C(O)-
~42 (triplet)-CD₂-
~36-CH₂-C(O)-
~32-CH₂-CH₂-(CH₂)₁₀-CH₃
~29-30-(CH₂)₈-
~25-CH₂-CH₂-C(O)-
~22-CH₂-CH₃
~14-CH₃
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition.

IonExpected m/z
[M-H]⁻272.2185
[M+H]⁺274.2341
[M+Na]⁺296.2160
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~2800-3000C-H stretches (alkyl)
~2200-2300C-D stretch (may be weak)
~1700-1750C=O stretch (carboxylic acid)
~1620-1650C=O stretch (amide I)
~1550N-H bend (amide II)

Logical Relationship of Characterization Techniques

The structural characterization of a novel compound like this compound follows a logical progression of analytical techniques.

Characterization_Logic cluster_synthesis Synthesis cluster_confirmation Structural Confirmation cluster_purity Purity Assessment Synthesis Chemical Synthesis MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Synthesis->NMR Purity Purity Confirmation (e.g., HPLC, Elemental Analysis) MS->Purity IR->Purity NMR->Purity

Caption: Logical workflow for structural characterization.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of modern spectroscopic techniques. This guide provides the expected data and a logical framework for researchers working with this and similar deuterated N-acylglycines. The availability of such well-characterized, isotopically labeled lipids is crucial for advancing our understanding of their roles in health and disease.

Methodological & Application

Application Notes and Protocols for N-(1-Oxotridecyl)glycine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-(1-Oxotridecyl)glycine-d2 as an internal standard in quantitative mass spectrometry-based analyses. This deuterated N-acyl glycine is an ideal tool for the accurate quantification of N-tridecanoylglycine and other related N-acyl glycines in complex biological matrices.

Introduction

N-acyl glycines are a class of lipid molecules that play significant roles in various physiological and pathological processes. Accurate quantification of these molecules is crucial for understanding their function and for biomarker discovery. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of quantitative analyses. This compound is the ideal internal standard for the analysis of N-tridecanoylglycine due to its identical chemical and physical properties, with the only difference being its mass.

Principle of Use as an Internal Standard

The use of a stable isotope-labeled internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to a biological sample at the beginning of the sample preparation process. The internal standard co-elutes with the endogenous analyte (N-tridecanoylglycine) during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By comparing the peak area ratio of the analyte to the internal standard, the concentration of the endogenous analyte can be accurately determined, as any loss or variation during the analytical process will affect both the analyte and the internal standard equally.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₅H₂₇D₂NO₃
Molecular Weight 273.43 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other organic solvents

Experimental Protocols

I. Preparation of Stock and Working Solutions

A. Stock Solution (1 mg/mL):

  • Weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol.

  • Store at -20°C in a tightly sealed vial.

B. Working Solution (10 µg/mL):

  • Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of methanol.

  • Vortex to ensure homogeneity.

  • Prepare fresh working solutions as needed and store at -20°C.

II. Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)

This protocol provides a general guideline for the extraction of N-acyl glycines. Optimization may be required for specific matrices.

G sample Biological Sample (e.g., 100 µL Plasma) is Add Internal Standard (10 µL of 10 µg/mL This compound) sample->is extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) is->extraction vortex Vortex and Centrifuge extraction->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness (under Nitrogen) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Application Note: Quantitative Analysis of N-Acylglycines in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules and metabolic intermediates, characterized by a fatty acid chain linked to a glycine molecule via an amide bond.[1] These molecules play crucial roles in various physiological and pathological processes, including the diagnosis of inherited metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency and isovaleric acidemia.[2][3][4] Furthermore, certain N-acylglycines, like N-arachidonoylglycine, are involved in pain perception and inflammation, making them promising targets for drug development. Accurate and sensitive quantification of N-acylglycines in biological matrices is therefore essential for both clinical diagnostics and biomedical research.

This application note details a robust and sensitive method for the quantitative analysis of a panel of N-acylglycines in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward sample preparation procedure and a rapid chromatographic separation, enabling high-throughput analysis.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of N-acylglycines is depicted below.

Experimental Workflow for N-Acylglycine Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Plasma, Urine) InternalStandard Addition of Internal Standards SampleCollection->InternalStandard ProteinPrecipitation Protein Precipitation (Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer and Evaporation Centrifugation->SupernatantTransfer Reconstitution Reconstitution SupernatantTransfer->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting

Figure 1: Experimental workflow for N-acylglycine analysis.

Materials and Methods

Materials
  • N-acylglycine standards (e.g., N-hexanoylglycine, N-octanoylglycine, N-decanoylglycine)

  • Isotopically labeled internal standards (e.g., N-octanoylglycine-d3)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma and urine (control)

Equipment
  • Liquid Chromatograph (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Waters Xevo TQ)

  • Analytical balance

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each N-acylglycine standard and internal standard in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50% methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Sample Thawing: Thaw plasma and urine samples on ice.

  • Aliquoting: Aliquot 100 µL of each sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Centrifuge: Vortex for 20 seconds and centrifuge at 13,000 x g for 5 minutes.

  • Transfer: Transfer the supernatant to LC-MS vials for analysis.

LC-MS/MS Analysis
  • LC System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-1.0 min: 5% B

    • 1.0-8.0 min: 5% to 95% B

    • 8.0-9.0 min: 95% B

    • 9.1-10.0 min: 5% B

  • MS System: Waters Xevo TQ

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions for Selected N-Acylglycines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-Hexanoylglycine174.176.12012
N-Octanoylglycine202.276.12215
N-Octanoylglycine-d3205.276.12215
N-Decanoylglycine230.276.12518
N-Lauroylglycine258.376.12820
N-Myristoylglycine286.376.13022
N-Palmitoylglycine314.476.13225
N-Oleoylglycine340.476.13528
N-Stearoylglycine342.476.13528

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of N-acylglycines in human plasma and urine. The chromatographic separation provided good resolution of the analytes from endogenous interferences. The use of stable isotope-labeled internal standards ensured high accuracy and precision of the quantitative results.

Table 2: Quantitative Results of N-Acylglycines in Human Plasma and Urine (n=3)

N-AcylglycinePlasma Concentration (ng/mL) ± SDUrine Concentration (ng/mL) ± SD
N-Hexanoylglycine1.5 ± 0.225.8 ± 3.1
N-Octanoylglycine0.8 ± 0.115.2 ± 1.8
N-Decanoylglycine1.2 ± 0.210.5 ± 1.3
N-Lauroylglycine2.1 ± 0.38.7 ± 1.0
N-Myristoylglycine3.5 ± 0.45.4 ± 0.6
N-Palmitoylglycine15.6 ± 1.912.3 ± 1.5
N-Oleoylglycine22.4 ± 2.518.9 ± 2.2
N-Stearoylglycine18.9 ± 2.114.6 ± 1.7

The calibration curves for all analytes were linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL for all N-acylglycines. The intra- and inter-day precision and accuracy were within ±15%, which is in accordance with regulatory guidelines for bioanalytical method validation.

N-Acylglycine Biosynthesis and Signaling

N-acylglycines are primarily synthesized in the mitochondria through the conjugation of an acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase.[5] This pathway is a crucial detoxification mechanism for the removal of excess acyl-CoA species that can be toxic to the cell.

N-Acylglycine Biosynthesis Pathway cluster_mito FattyAcid Fatty Acid Acyl_CoA Acyl-CoA FattyAcid->Acyl_CoA ATP -> AMP + PPi AcylCoA_Synthetase Acyl-CoA Synthetase N_Acylglycine N-Acylglycine Acyl_CoA->N_Acylglycine Glycine Glycine Glycine->N_Acylglycine GNAT Glycine N-Acyltransferase (GNAT) Mitochondrion Mitochondrion

Figure 2: Biosynthesis of N-acylglycines.

Beyond their role in metabolism, specific N-acylglycines, such as N-oleoylglycine and N-arachidonoylglycine, have been identified as signaling molecules that can modulate the activity of various receptors, including G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs). This signaling activity implicates them in the regulation of processes like appetite, pain, and inflammation.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of N-acylglycines in human plasma and urine. The method is suitable for high-throughput analysis and can be applied to clinical research and diagnostic screening for inherited metabolic disorders, as well as for investigating the role of N-acylglycines in various physiological and pathological processes. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals working in this field.

References

Application Notes and Protocols for N-(1-Oxotridecyl)glycine-d2 in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(1-Oxotridecyl)glycine-d2 as an internal standard in metabolomics studies, particularly for the quantification of endogenous long-chain N-acylglycines (LC-NAGs). The protocols detailed below are intended to serve as a guide for researchers in developing and validating analytical methods for these lipid mediators.

Introduction to N-Acylglycines

N-acylglycines are a class of endogenous lipid metabolites formed by the conjugation of a fatty acid to a glycine molecule. Long-chain N-acylglycines, such as N-(1-Oxotridecyl)glycine, are increasingly recognized for their roles in various physiological and pathophysiological processes. Accurate quantification of these molecules is crucial for understanding their biological significance. Due to their low endogenous concentrations and the complexity of biological matrices, stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry. This compound, with its deuterium labels, serves as an ideal internal standard for N-(1-Oxotridecyl)glycine and other structurally related LC-NAGs.

Application: Quantitative Metabolomics using LC-MS/MS

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for variability in sample preparation and instrument response. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. The mass difference introduced by the deuterium labels allows for its distinct detection by the mass spectrometer.

Key Advantages of Using this compound:
  • Accurate Quantification: Compensates for analyte loss during sample processing.

  • Correction for Matrix Effects: Mitigates the impact of ion suppression or enhancement from co-eluting matrix components.

  • Improved Precision and Accuracy: Leads to more reliable and reproducible results.

Metabolic Pathway of N-Acylglycines

N-acylglycines are synthesized and degraded through specific enzymatic pathways. Understanding these pathways is critical for interpreting metabolomics data.

Biosynthesis and Degradation of N-Acylglycines fatty_acid Fatty Acid (e.g., Tridecanoic Acid) acyl_coa Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase n_acylethanolamine N-Acylethanolamine n_acylglycine N-Acylglycine (e.g., N-(1-Oxotridecyl)glycine) acyl_coa->n_acylglycine Glycine N-Acyltransferase (GLYAT) glycine Glycine glycine->n_acylglycine n_acylglycine->fatty_acid Fatty Acid Amide Hydrolase (FAAH) fatty_acid_amide Primary Fatty Acid Amide n_acylglycine->fatty_acid_amide Peptidylglycine α-amidating monooxygenase (PAM) n_acylethanolamine->n_acylglycine ADH & ALDH

Biosynthesis and degradation pathways of N-Acylglycines.

Experimental Protocols

The following protocols provide a framework for the quantification of N-(1-Oxotridecyl)glycine in biological samples such as plasma and cell culture lysates using this compound as an internal standard.

Experimental Workflow

Quantitative Analysis Workflow sample_collection Sample Collection (Plasma, Cells, etc.) is_spiking Spike with This compound sample_collection->is_spiking extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) is_spiking->extraction drying_reconstitution Dry Down & Reconstitute extraction->drying_reconstitution lc_ms_analysis LC-MS/MS Analysis drying_reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Workflow for quantitative analysis of N-Acylglycines.
Protocol 1: Quantification in Human Plasma

1. Materials and Reagents

  • N-(1-Oxotridecyl)glycine (analyte standard)

  • This compound (internal standard)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Human plasma (K2-EDTA)

  • Centrifuge tubes and a refrigerated centrifuge

  • Nitrogen evaporator

2. Standard Solution Preparation

  • Prepare stock solutions of N-(1-Oxotridecyl)glycine and this compound in methanol at 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a centrifuge tube, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters (Representative)

ParameterSetting
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50% B to 95% B over 10 min, hold for 2 min, return to 50% B and equilibrate for 3 min.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsN-(1-Oxotridecyl)glycine: Q1: 272.2 -> Q3: 76.1 (example) This compound: Q1: 274.2 -> Q3: 78.1 (example)
Collision EnergyOptimized for each transition (e.g., 15-25 eV)
Cone VoltageOptimized for each transition (e.g., 20-30 V)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Determine the concentration of N-(1-Oxotridecyl)glycine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification in Cell Culture Lysates

1. Cell Culture and Harvesting

  • Culture cells to the desired confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells in 1 mL of ice-cold PBS and transfer to a centrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until extraction.

2. Sample Preparation

  • Resuspend the cell pellet in 200 µL of water.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 800 µL of ice-cold methanol.

  • Vortex vigorously and incubate at -20°C for 20 minutes.

  • Proceed with steps 5-9 from the plasma sample preparation protocol.

  • Normalize the final concentration to the protein content of the cell lysate, determined by a BCA assay on a parallel sample.

Quantitative Data Summary

The following table provides representative performance characteristics for a typical LC-MS/MS method for the quantification of long-chain N-acylglycines. These values should be established and validated for each specific laboratory setup.

ParameterRepresentative Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)1000 - 5000 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Conclusion

This compound is an essential tool for the accurate and precise quantification of its endogenous counterpart and related long-chain N-acylglycines in complex biological matrices. The protocols and data presented here provide a solid foundation for researchers to develop and implement robust analytical methods in their metabolomics studies, ultimately contributing to a better understanding of the roles of these signaling lipids in health and disease.

Application Note: Mass Spectrometry Fragmentation of N-(1-Oxotridecyl)glycine-d2 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(1-Oxotridecyl)glycine-d2 is a deuterated form of N-tridecanoylglycine, a long-chain N-acylglycine. N-acylglycines are a class of endogenous lipid metabolites that play roles in various physiological and pathological processes. The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate and precise quantification of their unlabeled counterparts in biological matrices by mass spectrometry. This application note details the characteristic fragmentation of this compound and provides a protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Mass Spectrometry Fragmentation Pathway

Collision-induced dissociation (CID) of the protonated molecule of this compound, [M+H]⁺, primarily results in the cleavage of the amide bond. This predictable fragmentation pattern yields two major diagnostic product ions. The first is the neutral loss of the tridecanoyl group, resulting in a protonated glycine-d2 fragment. The second major fragment is the acylium ion of the tridecanoyl group. The deuterium atoms on the alpha-carbon of the glycine moiety allow for the differentiation of the internal standard from the endogenous analyte.

Based on the common fragmentation pathways of N-acylglycines, the expected fragmentation for this compound is as follows:

  • Precursor Ion: The protonated molecule [M+H]⁺.

  • Product Ion 1 (y-ion): Cleavage of the amide bond with charge retention on the glycine moiety results in the formation of a protonated glycine-d2 fragment.

  • Product Ion 2 (b-ion): Cleavage of the amide bond with charge retention on the acyl group results in the formation of the tridecanoyl acylium ion.

The following diagram illustrates the proposed fragmentation pathway:

fragmentation_pathway cluster_products Collision-Induced Dissociation (CID) precursor This compound [M+H]⁺ product1 Protonated Glycine-d2 Fragment precursor->product1 Amide Bond Cleavage product2 Tridecanoyl Acylium Ion precursor->product2 Amide Bond Cleavage

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of this compound, assuming the two deuterium atoms are on the alpha-carbon of the glycine.

Ion DescriptionStructureExpected m/z
Precursor Ion [C15H27D2NO3+H]⁺288.2
Product Ion 1 [H2N-CD2-COOH+H]⁺78.1
Product Ion 2 [CH3(CH2)11CO]⁺199.2

Experimental Protocols

Sample Preparation from Plasma

This protocol describes the extraction of N-acylglycines from plasma samples for LC-MS/MS analysis.

Materials:

  • Plasma samples

  • This compound internal standard solution (1 µg/mL in methanol)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of each plasma sample, add 10 µL of the this compound internal standard solution.

  • Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the samples for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or well of a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Analysis Protocol

This protocol outlines the conditions for the analysis of N-acylglycines using Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex QTRAP or equivalent) equipped with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 50% B

    • 10.1-12 min: Re-equilibration at 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Gas 1 (GS1): 50 psi

  • Ion Source Gas 2 (GS2): 50 psi

  • Curtain Gas (CUR): 30 psi

  • Collision Gas (CAD): Medium

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-(1-Oxotridecyl)glycine (Analyte)286.276.15025
This compound (ISTD)288.278.15025
Experimental Workflow Diagram

The following diagram outlines the major steps in the quantitative analysis of N-(1-Oxotridecyl)glycine using its deuterated internal standard.

experimental_workflow start Start: Plasma Sample sample_prep Sample Preparation (Protein Precipitation) start->sample_prep Add ISTD extraction Supernatant Evaporation & Reconstitution sample_prep->extraction lc_ms UPLC-MS/MS Analysis extraction->lc_ms Inject Sample data_analysis Data Analysis (Quantification) lc_ms->data_analysis Acquire Data end End: Quantitative Results data_analysis->end

Caption: Workflow for the quantitative analysis of N-(1-Oxotridecyl)glycine.

Application Notes and Protocols for N-Acylglycine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous lipid signaling molecules formed by the conjugation of an acyl-CoA with glycine. These metabolites are involved in various physiological and pathological processes, including the regulation of pain, inflammation, and energy metabolism. The quantitative analysis of N-acylglycines in biological matrices is crucial for understanding their roles in cellular signaling and for the diagnosis and monitoring of certain inborn errors of metabolism. This document provides detailed protocols for the sample preparation and analysis of N-acylglycines from urine, plasma, and dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Biosynthesis and Degradation of N-Acylglycines

N-acylglycines are synthesized and degraded through multiple enzymatic pathways. A simplified overview of the key pathways is presented below. There are two primary proposed pathways for N-acylglycine biosynthesis: the sequential oxidation of an N-acylethanolamine and the direct conjugation of a fatty acid with glycine[1]. The degradation of N-acylglycines can occur via hydrolysis to a fatty acid and glycine[2].

N_Acylglycine_Pathways FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylglycine N-Acylglycine AcylCoA->NAcylglycine Glycine N-Acyltransferase (GLYAT) NAcylEthanolamine N-Acylethanolamine NAcylglycinal N-Acylglycinal (intermediate) NAcylEthanolamine->NAcylglycinal Alcohol Dehydrogenase NAcylglycinal->NAcylglycine Aldehyde Dehydrogenase DegradationProducts Fatty Acid + Glycine NAcylglycine->DegradationProducts Fatty Acid Amide Hydrolase (FAAH) Glycine Glycine Glycine->NAcylglycine

Biosynthesis and degradation of N-acylglycines.

Experimental Protocols

This section details the sample preparation and analytical methods for the quantification of N-acylglycines in various biological matrices.

I. Analysis of N-Acylglycines in Urine by LC-MS/MS

This protocol describes a robust method for the analysis of a comprehensive range of N-acylglycines in human urine.

A. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to isolate and concentrate N-acylglycines from the urine matrix[3].

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to remove particulate matter.

    • To 1 mL of the supernatant, add an internal standard solution containing deuterated N-acylglycine analogs.

  • SPE Procedure (Anion Exchange):

    • Condition an anion exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

    • Equilibrate the cartridge with 2 mL of 1 M acetic acid followed by 2 mL of deionized water until the pH is neutral.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interfering substances.

    • Elute the N-acylglycines with 2 mL of 5% formic acid in methanol.

  • Sample Derivatization (Butylation):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Add 100 µL of 3N butanolic-HCl to the dried residue.

    • Incubate the mixture at 65°C for 30 minutes.

    • Evaporate the butanolic-HCl under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the N-acylglycines of interest.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for quantification.

II. Analysis of N-Acylglycines in Dried Blood Spots (DBS) by UPLC-MS/MS

This method is particularly useful for newborn screening and studies with limited sample volumes[4][5].

A. Sample Preparation: Liquid Extraction and Derivatization

  • Extraction:

    • Punch two 3.2 mm discs from the DBS card into a 2.0 mL microcentrifuge tube.

    • Add 200 µL of an extraction solution containing deuterated internal standards in methanol.

    • Incubate at room temperature for 30 minutes with shaking.

    • Transfer the supernatant to a new tube.

  • Derivatization (Butylation):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

    • Add 150 µL of 3 N butanolic-HCl to the dried extract.

    • Cap the tube and incubate at 65°C for 30 minutes.

    • Evaporate the butanolic-HCl under nitrogen.

    • Reconstitute the residue in 100 µL of acetonitrile:water (10:90) with 0.1% formic acid for analysis[5].

B. UPLC-MS/MS Analysis

  • Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Analytical Column: A suitable C18 column for UPLC.

  • Mobile Phase and Gradient: Similar to the urine analysis method, optimized for the separation of butylated N-acylglycines.

  • Mass Spectrometry: ESI in positive ion mode with MRM.

III. Analysis of N-Acylglycines in Plasma by GC-MS

GC-MS analysis requires derivatization to increase the volatility of the N-acylglycines.

A. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Extraction:

    • To 200 µL of plasma, add 300 µL of 0.5 M KH2PO4.

    • Add 1.5 mL of chloroform and 0.5 mL of methanol.

    • Vortex for 2 minutes and centrifuge to separate the phases[6].

    • Collect the lower organic phase.

    • Evaporate the solvent to dryness.

  • Derivatization (Silylation):

    • To the dried extract, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine.

    • Incubate at 80°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

B. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A low-polarity capillary column (e.g., HP-5ms).

  • Oven Temperature Program: A programmed temperature ramp to separate the derivatized N-acylglycines.

  • Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantification.

Experimental Workflow Diagram

Experimental_Workflow cluster_urine Urine Sample cluster_dbs Dried Blood Spot Sample cluster_plasma Plasma Sample Urine Urine Collection SPE Solid-Phase Extraction Urine->SPE Deriv_Urine Derivatization (Butylation) SPE->Deriv_Urine LCMS_Urine LC-MS/MS Analysis Deriv_Urine->LCMS_Urine DBS DBS Collection Extraction_DBS Liquid Extraction DBS->Extraction_DBS Deriv_DBS Derivatization (Butylation) Extraction_DBS->Deriv_DBS UPLCMS_DBS UPLC-MS/MS Analysis Deriv_DBS->UPLCMS_DBS Plasma Plasma Collection Extraction_Plasma Liquid-Liquid Extraction Plasma->Extraction_Plasma Deriv_Plasma Derivatization (Silylation) Extraction_Plasma->Deriv_Plasma GCMS_Plasma GC-MS Analysis Deriv_Plasma->GCMS_Plasma

General experimental workflows for N-acylglycine analysis.

Data Presentation

The following table summarizes the quantitative performance data for the analysis of selected N-acylglycines using the described methods.

AnalyteMethodSample MatrixRecovery (%)Linearity (r²)Within-run CV (%)Between-run CV (%)
N-PropionylglycineUPLC-MS/MSDried Blood Spot->0.99<10<10
N-HexanoylglycineUPLC-MS/MSDried Blood Spot->0.99<10<10
N-OctanoylglycineUPLC-MS/MSDried Blood Spot->0.99<10<10
N-SuberylglycineUPLC-MS/MSDried Blood Spot->0.99<10<10
Various AcylglycinesLC-ESI-MS/MSUrine90.2 - 109.3>0.99<10<10

Data compiled from references[4][7]. CV refers to the coefficient of variation.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the quantitative analysis of N-acylglycines in various biological samples. The choice of methodology depends on the specific research question, available instrumentation, and the sample matrix. Proper sample preparation, including extraction and derivatization where necessary, is critical for achieving accurate and precise results. These methods are valuable tools for researchers and clinicians in the fields of metabolomics, drug development, and the diagnosis of metabolic disorders.

References

Application Note: Chromatographic Separation of N-(1-Oxotridecyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the separation and analysis of N-(1-Oxotridecyl)glycine, a member of the N-acylglycine family, utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol provides a comprehensive guide for achieving high-resolution separation, suitable for quantification and purification in research and drug development settings. The methodology is based on established principles for the chromatographic analysis of N-acyl amino acids, ensuring wide applicability and transferability.

Introduction

N-acylglycines are a class of lipid signaling molecules involved in various physiological processes. Accurate and reliable analytical methods are crucial for studying their biological functions and for the quality control of synthetic analogues in drug development. N-(1-Oxotridecyl)glycine, with its C13 acyl chain, represents a specific N-acylglycine for which a dedicated chromatographic protocol is beneficial. This document provides a detailed experimental protocol and expected results for its separation. Reversed-phase HPLC is the predominant technique for the analysis of N-acylglycines due to its effectiveness in separating compounds based on their hydrophobicity.[1][2]

Experimental Protocols

This section outlines the detailed methodology for the chromatographic separation of N-(1-Oxotridecyl)glycine.

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector or a mass spectrometer (MS) is required.

  • Chromatographic Column: A C18 reversed-phase column is recommended for optimal separation.[3][4][5] Common dimensions are 4.6 x 150 mm with 5 µm particle size.

  • Solvents: HPLC-grade acetonitrile, water, and formic acid are necessary.[5][6][7]

  • Sample Preparation: N-(1-Oxotridecyl)glycine standard or sample, dissolved in a suitable solvent such as methanol or a mixture of the initial mobile phase.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of N-(1-Oxotridecyl)glycine.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm
Injection Volume 10 µL
Table 2: Gradient Elution Profile
Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
20.00100
25.00100
25.15050
30.05050
Sample Preparation Protocol
  • Standard Solution: Prepare a stock solution of N-(1-Oxotridecyl)glycine at a concentration of 1 mg/mL in methanol.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid) to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (from biological matrices): For the analysis of N-(1-Oxotridecyl)glycine from biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) protocol is recommended to remove interfering substances.

Data Presentation

The retention time of N-(1-Oxotridecyl)glycine will be influenced by the specific C18 column used and the precise HPLC system conditions. However, based on its chemical structure, it is expected to be a well-retained compound under the described reversed-phase conditions.

Table 3: Expected Retention Time
CompoundExpected Retention Time (min)
N-(1-Oxotridecyl)glycine15 - 20

Note: This is an estimated retention time. It should be confirmed by running a standard under the specified conditions.

Mandatory Visualization

The following diagram illustrates the general workflow for the chromatographic separation of N-(1-Oxotridecyl)glycine.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Weighing Dissolution Dissolution in Methanol Standard->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (205 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for N-(1-Oxotridecyl)glycine analysis.

Conclusion

The described reversed-phase HPLC method provides a reliable and reproducible approach for the separation and analysis of N-(1-Oxotridecyl)glycine. The protocol can be adapted for various research and quality control applications. For more complex matrices, optimization of the sample preparation step may be required to ensure accurate and precise results. The use of a mass spectrometer as a detector can provide additional structural confirmation and enhanced sensitivity.

References

Application Notes and Protocols for N-(1-Oxotridecyl)glycine-d2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-(1-Oxotridecyl)glycine-d2 in cell culture experiments. This document is intended to guide researchers in the effective application of this deuterated N-acyl amino acid for studying cellular signaling pathways and metabolic processes.

Introduction

This compound is a deuterated form of N-tridecanoyl glycine, a member of the N-acyl amino acid family. N-acyl amino acids are endogenous lipid signaling molecules that play crucial roles in a variety of physiological processes, including inflammation, pain perception, and energy metabolism. The deuteration of this molecule makes it a valuable tool for tracer studies in metabolic research, allowing for its distinction from its endogenous, non-deuterated counterpart in mass spectrometry-based analyses. Due to the limited specific data on N-(1-Oxotridecyl)glycine, this document leverages information from closely related N-acyl glycines, such as N-palmitoyl glycine (PalGly) and N-arachidonoyl glycine (NAGly), to provide a robust framework for its use in cell culture.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C₁₅H₂₇D₂NO₃N/A
Molecular Weight 275.43 g/mol N/A
Appearance Crystalline solid[1]
Solubility Soluble in methanol and ethanol.[1][2]
Storage Store at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1][3]

Mechanism of Action

N-acyl amino acids, including N-acyl glycines, exert their biological effects through various mechanisms:

  • G-Protein Coupled Receptor (GPCR) Modulation: N-acyl glycines have been shown to be ligands for orphan GPCRs such as GPR18 and GPR55, initiating downstream signaling cascades.[4][5][6]

  • Ion Channel Regulation: They can modulate the activity of ion channels, such as T-type calcium channels.

  • Enzyme Inhibition: Certain N-acyl glycines can inhibit enzymes like the glycine transporter 2 (GlyT2), thereby modulating neurotransmission.[7]

  • Modulation of Calcium Influx and Nitric Oxide Production: N-palmitoyl glycine has been demonstrated to modulate calcium influx and nitric oxide production in sensory neurons.[1][3][8]

Signaling Pathways

The signaling pathways activated by N-acyl glycines are cell-type dependent but often involve G-protein activation, leading to changes in intracellular second messengers like calcium and cyclic AMP (cAMP), and subsequent activation of downstream kinases and transcription factors.

GPR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NAG This compound GPR GPR18 / GPR55 NAG->GPR Binds to Ca_channel Ca²⁺ Channel NAG->Ca_channel Modulates G_protein Gαi/o or Gαq/11 GPR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Decreases Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx IP3->Ca_ion Releases from ER PKC PKC DAG->PKC Activates PKA PKA cAMP->PKA Inhibits Ca_ion->PKC Activates NFkB NF-κB PKC->NFkB Activates CREB CREB PKA->CREB Inhibits Gene_expression Gene Expression (e.g., Cytokine production) CREB->Gene_expression NFkB->Gene_expression

Caption: Putative signaling pathways of this compound.

Experimental Protocols

Preparation of Stock Solutions

Given that N-acyl glycines are lipidic molecules, proper solubilization is critical for their use in aqueous cell culture media.

Materials:

  • This compound powder

  • Ethanol, absolute (cell culture grade)

  • Dimethyl sulfoxide (DMSO), sterile (cell culture grade)

  • Sterile, conical-bottom tubes

  • Sonicator (water bath or probe)

Protocol:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Based on related compounds, ethanol is a suitable solvent.[2] For experiments where ethanol may be undesirable, DMSO can be used as a vehicle, typically at a final concentration of 0.1% in the cell culture medium.[9]

  • Vortex the solution vigorously.

  • If the compound does not fully dissolve, sonicate the solution on ice until it becomes a clear or milky, homogenous solution.[10][11]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary, although this may be challenging with lipidic solutions. Aseptically preparing the solution is often preferred.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cells with this compound.

Cell_Treatment_Workflow start Seed cells in multi-well plates incubation1 Incubate for 24-48h (allow cells to adhere and reach desired confluency) start->incubation1 prepare_treatment Prepare working solutions of this compound in serum-free or complete medium incubation1->prepare_treatment treatment Replace medium with treatment solutions (include vehicle control, e.g., 0.1% DMSO) prepare_treatment->treatment incubation2 Incubate for desired time period (e.g., 3h, 12h, 24h) treatment->incubation2 analysis Perform downstream analysis (e.g., Calcium imaging, Cytokine assay, Western blot) incubation2->analysis

Caption: General workflow for cell treatment with this compound.

Materials:

  • Cultured cells of interest (e.g., BV-2 microglia, F-11 sensory neuron-like cells)[8][9]

  • Complete cell culture medium

  • Serum-free cell culture medium (if required for the experiment)

  • This compound stock solution

  • Vehicle control (e.g., ethanol or DMSO)

  • Multi-well cell culture plates

Protocol:

  • Seed cells in multi-well plates at a density that will result in approximately 70-80% confluency at the time of treatment.

  • Incubate the cells for 24-48 hours to allow for adherence and recovery.

  • On the day of the experiment, prepare working solutions of this compound by diluting the stock solution into the appropriate cell culture medium (serum-free or complete, depending on the assay). A typical concentration range to explore is 10 nM to 20 µM.[8]

  • Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the highest concentration of the test compound.[9]

  • Carefully remove the old medium from the cells and replace it with the prepared treatment and control media.

  • Incubate the cells for the desired period (e.g., 3 hours for cytokine release, 12 hours for morphological changes).[9]

  • Following incubation, proceed with the desired downstream analysis.

Key Experiments and Quantitative Data

The following tables summarize quantitative data from studies on N-acyl glycines that can be used as a reference for designing experiments with this compound.

Calcium Influx Assay
CompoundCell LineAssayEC₅₀Reference
N-palmitoyl glycine (PalGly)F-11 (DRG-like)Calcium Influx5.5 µM[1]
Glycine Transporter (GlyT2) Inhibition Assay
CompoundAssay SystemIC₅₀% Max InhibitionReference
N-arachidonoyl glycine (NAGly)hGlyT2 in Xenopus oocytes/HEK2939.1 ± 3.1 µM87.9 ± 12.5%[7]
Oleoyl l-carnitineGlyT2340 nMN/A[12]
N-oleoyl glycine (NOGly)GlyT2500 nMN/A[12]
Palmitoyl l-carnitineGlyT2600 nMN/A[12]
C18ω8 acyl-glycinehGlyT2 in Xenopus oocytes320 nM61.3 - 66.8%[7]
C18ω9 acyl-glycinehGlyT2 in Xenopus oocytes500 nM61.3 - 66.8%[7]
C16ω3 acyl-glycinehGlyT2 in Xenopus oocytes810 nM61.3 - 66.8%[7]
GPR55 Activation Assay
CompoundCell LineAssayEffective ConcentrationReference
N-arachidonoyl glycine (NAGly)HAGPR55/CHOIntracellular Ca²⁺ increaseConcentration-dependent, maximal at ~546 nM[5]

Concluding Remarks

This compound is a valuable tool for investigating the roles of N-acyl amino acids in cellular processes. The protocols and data presented here, derived from studies on closely related analogs, provide a solid foundation for its application in cell culture. Researchers are encouraged to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental endpoint. The use of the deuterated form will be particularly advantageous in studies involving mass spectrometry to trace its metabolic fate and distinguish it from endogenous N-acyl glycines.

References

Application Notes and Protocols: N-(1-Oxotridecyl)glycine-d2 in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-acylglycines are a class of endogenous lipid signaling molecules found in various mammalian tissues and fluids.[1][2] They are formed through the conjugation of a fatty acid with glycine, a process catalyzed by enzymes such as glycine N-acyltransferase (GLYAT).[1][3][4] These molecules are implicated in various physiological processes, making their accurate quantification essential for understanding their role in health and disease. N-(1-Oxotridecyl)glycine, a member of this family with a 13-carbon acyl chain, is one such molecule of interest in lipidomics research.

The "gold standard" for quantitative analysis in lipidomics is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] However, the accuracy of LC-MS/MS can be affected by variations in sample extraction, matrix effects, and instrument response.[6] To correct for these variables, a stable isotope-labeled internal standard is employed. N-(1-Oxotridecyl)glycine-d2 is a deuterated analog of the endogenous lipid and serves as an ideal internal standard for its quantification. Because it is nearly identical chemically and chromatographically to the analyte, it co-elutes and experiences similar ionization and fragmentation, but is differentiated by its mass, allowing for precise and accurate measurement through isotopic dilution.[7][8]

Application Note

Principle of Use: Stable Isotope Dilution for Quantitative Mass Spectrometry

This compound is intended for use as an internal standard in the quantitative analysis of N-(1-Oxotridecyl)glycine. A known concentration of the deuterated standard is spiked into a biological sample prior to lipid extraction and analysis. During LC-MS/MS analysis, the analyte and the internal standard are monitored simultaneously using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the endogenous analyte to the peak area of the known-concentration internal standard is used to construct a calibration curve and accurately calculate the concentration of the analyte in the unknown sample.[7][9] This method effectively normalizes for any sample loss during preparation and corrects for matrix-induced ion suppression or enhancement, ensuring high precision and accuracy.[6]

Primary Applications:

  • Quantitative Lipidomics: Accurate determination of endogenous N-(1-Oxotridecyl)glycine concentrations in plasma, serum, urine, and tissue homogenates.[10][11]

  • Metabolic Studies: Investigating the biosynthesis and degradation pathways of long-chain N-acylglycines.[1][12]

  • Biomarker Discovery: Quantifying changes in N-(1-Oxotridecyl)glycine levels in response to disease, drug treatment, or other physiological stimuli.

Quantitative Performance

The following table summarizes typical performance characteristics for an LC-MS/MS method for the quantification of N-acylglycines using a deuterated internal standard. Data is representative and based on published methods for similar analytes.[10][13][14]

Parameter Typical Performance Description
Linearity (r²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[10]
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mLThe lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Intra-day Precision (%CV) < 10%The coefficient of variation for replicate measurements of quality control samples within the same analytical run.[13]
Inter-day Precision (%CV) < 15%The coefficient of variation for replicate measurements of quality control samples across different analytical runs on different days.[13]
Accuracy (% Recovery) 90 - 110%The closeness of the measured concentration to the true nominal concentration, determined using spiked quality control samples.[10]

Visualized Pathways and Workflows

G N-Acylglycine Biosynthesis Pathway FA Tridecanoic Acid (Fatty Acid) ACS Acyl-CoA Synthetase FA->ACS ATP -> AMP+PPi ACoA Tridecanoyl-CoA GLYAT Glycine N-Acyltransferase (GLYAT) ACoA->GLYAT Glycine Glycine Glycine->GLYAT NAG N-(1-Oxotridecyl)glycine ACS->ACoA GLYAT->NAG

Caption: Biosynthesis of N-(1-Oxotridecyl)glycine from its fatty acid precursor.

G Lipidomics Quantification Workflow cluster_sample Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma) IS Spike with This compound Sample->IS Extract Lipid Extraction (e.g., MTBE Method) IS->Extract Dry Dry & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Process Peak Integration & Ratio Calculation LCMS->Process Quant Quantification via Calibration Curve Process->Quant

Caption: General workflow for quantification using an internal standard.

Detailed Experimental Protocol

This protocol describes the quantification of N-(1-Oxotridecyl)glycine in human plasma using liquid-liquid extraction and UPLC-MS/MS.

1. Materials and Reagents

  • N-(1-Oxotridecyl)glycine (Analyte Standard)

  • This compound (Internal Standard, IS)

  • Human Plasma (K2-EDTA)

  • Methanol (LC-MS Grade)

  • Methyl-tert-butyl ether (MTBE, HPLC Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Microcentrifuge tubes (1.5 mL)

2. Preparation of Standards and Internal Standard Solution

  • Analyte Stock (1 mg/mL): Dissolve 1 mg of N-(1-Oxotridecyl)glycine in 1 mL of methanol.

  • Calibration Standards: Serially dilute the Analyte Stock in methanol to prepare a series of working standards. These will be used to spike into a surrogate matrix (e.g., water or stripped plasma) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Prepare a solution of this compound in methanol.

3. Sample Preparation (MTBE Extraction)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control sample.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to every tube.

  • Add 200 µL of methanol and vortex for 10 seconds to precipitate proteins.

  • Add 750 µL of MTBE and vortex vigorously for 1 minute.

  • Incubate at room temperature for 10 minutes.

  • Add 150 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer (~700 µL) to a new 1.5 mL tube, avoiding the protein interface.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an LC vial for analysis.

4. UPLC-MS/MS Method

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 10.0 min: 5% B (Re-equilibration)

  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex QTRAP or Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters (Hypothetical):

    • IonSpray Voltage: +5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
N-(1-Oxotridecyl)glycine272.276.15025
This compound (IS)274.276.15025

(Note: Exact m/z values and collision energies should be optimized empirically on the specific instrument used).

5. Data Analysis and Quantification

  • Integrate the chromatographic peaks for both the analyte and the internal standard MRM transitions.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration for the prepared calibration standards.

  • Apply a linear regression model (typically with 1/x or 1/x² weighting) to the calibration curve.

  • Determine the concentration of N-(1-Oxotridecyl)glycine in the unknown samples by interpolating their peak area ratios from the regression line.

References

Application Notes and Protocols for Stable Isotope Dilution Assay of N-Tridecanoylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tridecanoylglycine is a member of the N-acylglycine family, a class of endogenous lipid signaling molecules. These molecules are formed through the conjugation of a fatty acid, in this case, tridecanoic acid, with glycine. The quantification of specific N-acylglycines is crucial for understanding their physiological roles and their potential as biomarkers in various diseases. This document provides a detailed methodology for the quantitative analysis of N-tridecanoylglycine in biological matrices using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Stable isotope dilution LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and accuracy. This method involves the addition of a known amount of a stable isotope-labeled internal standard to the sample. The internal standard is chemically identical to the analyte of interest but has a different mass, allowing for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • N-tridecanoylglycine (analytical standard)

  • Deuterated N-palmitoylglycine (N-palmitoylglycine-d31) as a surrogate internal standard (commercially available)[1]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Biological matrix (e.g., human plasma)

Sample Preparation

This protocol is optimized for the extraction of N-tridecanoylglycine from human plasma.

  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the surrogate internal standard solution (N-palmitoylglycine-d31 in methanol, 1 µg/mL).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-20 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Surrogate Internal Standard (N-palmitoylglycine-d31): The precursor ion (Q1) will be the [M+H]+ adduct (m/z 345.5). The product ion (Q3) should be determined by a product ion scan.

  • Collision Energy (CE): To be optimized for each transition.

  • Source Parameters (e.g., Gas Temperature, Gas Flow, Nebulizer Pressure, Capillary Voltage): To be optimized for the specific instrument used.

Data Presentation

The following tables provide a template for presenting quantitative data from the stable isotope dilution assay. Note: The quantitative data presented here is hypothetical and for illustrative purposes only, as specific concentrations of N-tridecanoylglycine in biological matrices are not widely reported in the literature.

Table 1: MRM Transitions and Optimized MS Parameters (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
N-tridecanoylglycine272.2User Determined50User Optimized
N-palmitoylglycine-d31 (IS)345.5User Determined50User Optimized

Table 2: Calibration Curve for N-tridecanoylglycine (Hypothetical Data)

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,500,1230.010
576,1701,498,5670.051
10151,9871,502,3450.101
50755,4321,499,8760.504
1001,505,6781,501,1111.003
5007,512,3451,498,9995.012
100015,023,4561,500,55510.012

Table 3: Quantification of N-tridecanoylglycine in Human Plasma Samples (Hypothetical Data)

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 145,6781,501,2340.0303.0
Control 251,2341,499,8760.0343.4
Patient 1123,4561,502,1110.0828.2
Patient 2145,6781,498,7650.0979.7

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample spike Spike with N-palmitoylglycine-d31 (IS) sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lcms LC-MS/MS Analysis filter->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the stable isotope dilution LC-MS/MS analysis of N-tridecanoylglycine.

Biosynthesis and Degradation of N-Acylglycines

signaling_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation fatty_acid Tridecanoic Acid acyl_coa Tridecanoyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase glyat Glycine N-acyltransferase (GLYAT) acyl_coa->glyat glycine Glycine glycine->glyat n_tridecanoylglycine N-Tridecanoylglycine glyat->n_tridecanoylglycine n_tridecanoylglycine_degradation N-Tridecanoylglycine faah Fatty Acid Amide Hydrolase (FAAH) degraded_products Tridecanoic Acid + Glycine faah->degraded_products n_tridecanoylglycine_degradation->faah

Caption: Biosynthesis and degradation pathway of N-tridecanoylglycine.

References

Application Note: Quantitative Analysis of N-Acyl Amino Acids in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl amino acids (NAAs) are a class of endogenous signaling lipids formed by the covalent linkage of a fatty acid to an amino acid.[1] These molecules are structurally related to endocannabinoids and are considered part of the expanded "endocannabinoidome".[1] NAAs have been implicated in a variety of physiological processes, including energy homeostasis, neuroprotection, and inflammation, making them promising therapeutic targets.[1][2] Given their low endogenous concentrations and structural diversity, sensitive and specific analytical methods are required for their accurate quantification in complex biological matrices like plasma. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of NAAs in plasma.

Principle of the Method

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography to separate the NAAs of interest. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, enabling the accurate measurement of low-abundance NAAs in plasma. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

3.1. Materials and Reagents

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Reagents: Formic acid, Sulfosalicylic acid[3][4][5]

  • Standards: Analytical standards for target N-acyl amino acids (e.g., N-palmitoyl ethanolamide (PEA), N-arachidonoyl ethanolamine (Anandamide)) and corresponding stable isotope-labeled internal standards.

  • Equipment:

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge capable of 12,000 x g and 4°C

    • HPLC or UPLC system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.2. Sample Preparation: Protein Precipitation

  • Place 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of 30% sulfosalicylic acid to the plasma sample.[4][5]

  • Add internal standard solution at a concentration appropriate for the expected endogenous levels.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.[4][5]

  • Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[4][5]

  • Carefully transfer 50 µL of the clear supernatant to a new tube.

  • Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[4][6]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3.3. LC-MS/MS Method

The following tables outline the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instruments and target analytes.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes[6]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 4 µL[4]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 3500 V[5]
Sheath Gas 45 arbitrary units[5]
Auxiliary Gas 15 arbitrary units[5]
Capillary Temp. 320°C[6]
Acquisition Mode Selected Reaction Monitoring (SRM)

Table 3: Example SRM Transitions for Common N-Acyl Ethanolamines

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Anandamide (AEA)348.362.112
d4-Anandamide (IS)352.362.112
Palmitoylethanolamide (PEA)300.362.110
d4-PEA (IS)304.362.110
Oleoylethanolamide (OEA)326.362.111
d4-OEA (IS)330.362.111

Note: SRM transitions and collision energies must be optimized for each specific analyte and instrument.

Workflow and Data Presentation

The overall experimental workflow is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Protein Precipitation Agent (Sulfosalicylic Acid) p1->p2 p3 Add Internal Standards p2->p3 p4 Vortex & Incubate (4°C) p3->p4 p5 Centrifuge (12,000 rpm) p4->p5 p6 Collect Supernatant p5->p6 p7 Dilute for Injection p6->p7 a1 Inject Sample p7->a1 a2 LC Separation (C18 Column) a1->a2 a3 ESI Ionization a2->a3 a4 MS/MS Detection (SRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: LC-MS/MS workflow for N-acyl amino acid analysis in plasma.

Quantitative Data

The following table summarizes representative plasma concentrations of a common N-acyl ethanolamine, Palmitoylethanolamide (PEA), found in healthy human volunteers. These values can serve as a reference range but may vary based on the specific population and analytical method used.

Table 4: Reported Plasma Concentrations of Palmitoylethanolamide (PEA) in Humans

Study PopulationAdministrationTime PointMean Plasma Concentration (pmol/mL)Reference
Healthy Volunteers300 mg micronized PEA2 hours post-dose~2x increase from baseline[7]
Healthy Rats30 mg/kg ultramicronized PEA5 minutes post-dose5.4 ± 1.87[8]
Healthy Rats30 mg/kg naïve PEA5 minutes post-dose1.1 ± 0.35[8]
Carrageenan-injected Rats30 mg/kg ultramicronized PEA30 minutes post-dose22.8 ± 6.42[8]

Note: Basal plasma levels of PEA can fluctuate. Studies have shown that different formulations (e.g., micronized vs. naïve) can significantly impact plasma absorption and concentration.[8][9][10]

Biological Context: Signaling Pathway

N-acyl amino acids are synthesized and degraded by a network of enzymes. One of the best-studied examples is Palmitoylethanolamide (PEA). Its metabolic pathway is closely linked to that of other signaling lipids. PEA exerts its anti-inflammatory and analgesic effects primarily through the activation of the nuclear receptor PPAR-α.[7]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus NAPE N-palmitoyl- phosphatidylethanolamine (NPPE) PLD NAPE-PLD NAPE->PLD PEA Palmitoylethanolamide (PEA) PLD->PEA Synthesis FAAH FAAH / NAAA PEA->FAAH PPAR PPAR-α PEA->PPAR Activation PA Palmitic Acid ETH Ethanolamine FAAH->PA FAAH->ETH Response Anti-inflammatory Gene Expression PPAR->Response

Caption: Simplified metabolic and signaling pathway of PEA.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable workflow for the quantitative analysis of N-acyl amino acids in plasma. The simple protein precipitation protocol is amenable to high-throughput analysis, making it suitable for clinical research and drug development applications. Accurate quantification of these lipid mediators is essential for understanding their physiological roles and for evaluating the pharmacodynamics of novel therapeutics targeting the endocannabinoid system.

References

Troubleshooting & Optimization

Technical Support Center: N-Acylglycine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acylglycine quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor N-acylglycine quantification results?

A1: Inaccurate quantification of N-acylglycines, particularly when using liquid chromatography-mass spectrometry (LC-MS), often stems from matrix effects. These effects arise from co-eluting endogenous or exogenous compounds in the sample that can suppress or enhance the ionization of the target analytes, leading to unreliable results.[1][2] Phospholipids are a major contributor to matrix effects in biological samples like plasma and serum.[1] Other potential causes include suboptimal sample preparation, inadequate chromatographic separation, and instability of the analytes.

Q2: How can I minimize matrix effects in my N-acylglycine analysis?

A2: Several strategies can be employed to mitigate matrix effects. The most effective approach is often a combination of:

  • Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[1]

  • Chromatographic Separation: Optimizing your LC method to separate N-acylglycines from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of Internal Standards: Stable isotope-labeled (SIL) internal standards that co-elute with the analyte are highly recommended. They experience similar matrix effects, allowing for accurate correction during data analysis.

Q3: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for sample cleanup?

A3: The choice between SPE and LLE depends on the specific N-acylglycines of interest, the sample matrix, and the desired level of cleanup.

  • SPE can offer higher selectivity and can be more easily automated for high-throughput applications. It is particularly effective for removing a broad range of interferences.

  • LLE is a powerful technique for separating compounds based on their differential solubility in immiscible liquids. It can be very effective at removing highly polar or non-polar interferences. For N-acylglycines, which have both a lipid and an amino acid moiety, the choice of extraction solvent is critical.

Q4: What are the signs of ion suppression in my LC-MS data?

A4: Ion suppression can manifest in several ways, including:

  • Poor sensitivity and low signal-to-noise ratios for your N-acylglycine peaks.

  • Irreproducible peak areas between replicate injections of the same sample.

  • A significant decrease in the analyte signal when comparing a standard in pure solvent to a standard spiked into a sample matrix. A post-column infusion experiment can be performed to identify regions of ion suppression in your chromatogram.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during N-acylglycine quantification.

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Perform a post-column infusion experiment to confirm ion suppression. 2. Improve sample cleanup using SPE or LLE. 3. Modify the LC gradient to separate the analyte from the suppression zone. 4. If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects.
Poor Extraction Recovery 1. Optimize the pH of the extraction solvent to ensure the N-acylglycine is in a neutral form for better partitioning into the organic phase during LLE. 2. For SPE, ensure the correct sorbent and elution solvents are being used for your specific N-acylglycines. 3. Evaluate recovery by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Analyte Degradation 1. Ensure samples are stored at appropriate low temperatures (e.g., -80°C) and minimize freeze-thaw cycles. 2. Investigate the stability of N-acylglycines in the autosampler over the course of the analytical run.
Issue 2: High Variability in Peak Areas
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Implement the use of a stable isotope-labeled internal standard for each analyte. 2. Enhance the sample preparation method to more effectively remove matrix components.
Carryover from Previous Injections 1. Optimize the needle wash procedure in the autosampler, using a strong organic solvent. 2. Inject a blank solvent after a high concentration sample to check for carryover.
Inconsistent Injection Volume 1. Check the autosampler for air bubbles in the syringe or sample loop. 2. Ensure there is sufficient sample volume in the vials.

Data on Sample Preparation Effectiveness

The following tables provide representative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery.

Table 1: Comparison of Analyte Recovery and Matrix Effect for Different Sample Preparation Methods

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation85 ± 845 ± 12
Liquid-Liquid Extraction92 ± 515 ± 7
Solid-Phase Extraction95 ± 48 ± 3

Data are representative and will vary depending on the specific N-acylglycine and biological matrix.

Table 2: Ion Suppression in Dried Blood Spot Analysis of Acylglycines

AcylglycineIon Suppression (%)
Tiglylglycine5
Propionylglycine3
Hexanoylglycine8
Octanoylglycine7
Suberylglycine4

Adapted from a study where ion suppression was evaluated as minimal (2 to 10%) for a panel of 15 acylglycines.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-Acylglycines from Plasma

This protocol provides a general procedure for extracting N-acylglycines from plasma using a mixed-mode SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water.

    • Vortex to mix.

    • Load the entire pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of 25% methanol in water.

  • Elution:

    • Elute the N-acylglycines with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for N-Acylglycines from Plasma

This protocol outlines a general LLE procedure for N-acylglycine extraction.

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution.

  • Extraction:

    • Add 500 µL of a mixture of isopropanol and ethyl acetate (1:1, v/v).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection and Drying:

    • Carefully transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

MatrixEffectTroubleshooting cluster_start Start cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_end End Goal start Inaccurate N-Acylglycine Quantification check_signal Low or Variable Signal? start->check_signal check_recovery Evaluate Extraction Recovery check_signal->check_recovery Yes end_goal Accurate and Reproducible Quantification check_signal->end_goal No, proceed to other validation checks check_matrix_effect Assess Matrix Effect (Post-Column Infusion) check_recovery->check_matrix_effect optimize_sample_prep Optimize Sample Preparation (SPE or LLE) check_matrix_effect->optimize_sample_prep Matrix Effect Detected optimize_lc Optimize LC Separation optimize_sample_prep->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is use_is->end_goal

Caption: Troubleshooting workflow for matrix effects in N-acylglycine quantification.

N_Acylglycine_Metabolism cluster_biosynthesis Biosynthesis cluster_degradation Degradation fatty_acid Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase glyat Glycine N-acyltransferase (GLYAT) acyl_coa->glyat glycine Glycine glycine->glyat n_acylglycine N-Acylglycine faah Fatty Acid Amide Hydrolase (FAAH) n_acylglycine->faah Hydrolysis glyat->n_acylglycine hydrolysis_products Fatty Acid + Glycine faah->hydrolysis_products

Caption: Simplified metabolic pathway of N-acylglycine biosynthesis and degradation.[4]

References

Troubleshooting Poor Chromatographic Peak Shape of N-(1-Oxotridecyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of N-(1-Oxotridecyl)glycine. The following question-and-answer format directly addresses common issues and offers detailed solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape, specifically peak tailing, for N-(1-Oxotridecyl)glycine?

Poor peak shape, particularly peak tailing, for N-(1-Oxotridecyl)glycine in reversed-phase HPLC is often attributed to a combination of factors related to its amphiphilic nature, which includes a long hydrophobic acyl chain and a polar glycine head group with a carboxylic acid function.

The primary cause of peak tailing is often the interaction of the analyte with more than one retention mechanism.[1] In reversed-phase chromatography, while the main retention is due to hydrophobic interactions, secondary polar interactions can occur between the analyte and the stationary phase.[1] For a molecule like N-(1-Oxotridecyl)glycine, the carboxylic acid group can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2]

Other common causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid group of the glycine moiety, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[4][5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[3] This can include contamination of the column packing or physical damage.[4]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from improperly fitted tubing, can cause peak broadening and tailing.[6]

  • Inappropriate Sample Solvent: Using a sample solvent that is much stronger than the mobile phase can lead to peak distortion.[7]

Q2: How can I improve the peak shape of my N-(1-Oxotridecyl)glycine analysis?

Improving peak shape requires a systematic approach to address the potential causes mentioned above. Here are some troubleshooting steps:

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase is a critical step. For an acidic compound like N-(1-Oxotridecyl)glycine, lowering the pH to approximately 2.5-3.0 will ensure the carboxylic acid group is fully protonated, minimizing secondary interactions with silanol groups.[6] Using a buffer, such as phosphate or formate, will help maintain a consistent pH.[6]

  • Select an Appropriate Column: Using a column with low silanol activity or an end-capped column can significantly reduce peak tailing caused by silanol interactions.[1][8] For basic compounds, columns with a positively charged surface can eliminate ion-exchange interactions and improve peak shape.[9]

  • Reduce Sample Load: To check for column overload, try diluting your sample or reducing the injection volume.[4][10] If the peak shape improves, mass overload was likely the issue.

  • Evaluate the Column's Condition: If peak shape has degraded over time, the column may be contaminated or damaged. Try flushing the column with a strong solvent or backflushing it (if the manufacturer's instructions permit) to remove contaminants.[6][11] If the problem persists, the column may need to be replaced.[3]

  • Minimize Extra-Column Volume: Ensure all tubing and connections are properly fitted and have minimal length and internal diameter to reduce dead volume.[6]

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase.[3] If a stronger solvent is necessary for solubility, use the smallest possible volume.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape of N-(1-Oxotridecyl)glycine.

TroubleshootingWorkflow start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No system_issue Suspect System Issue: - Extra-column dead volume - Partially blocked frit - Leaks yes_all_peaks->system_issue analyte_issue Suspect Analyte-Specific Issue: - Secondary interactions - pH effects - Sample overload no_all_peaks->analyte_issue troubleshoot_system Troubleshoot System: - Check fittings and tubing - Backflush/replace column - Check for leaks system_issue->troubleshoot_system troubleshoot_analyte Troubleshoot Analyte/Method: - Optimize mobile phase pH - Reduce sample concentration - Change column type analyte_issue->troubleshoot_analyte evaluate_peak_shape Evaluate Peak Shape troubleshoot_system->evaluate_peak_shape troubleshoot_analyte->evaluate_peak_shape

Caption: A flowchart for troubleshooting poor chromatographic peak shape.

Analyte-Stationary Phase Interactions

The diagram below illustrates the potential interactions of N-(1-Oxotridecyl)glycine with a C18 stationary phase that can lead to poor peak shape.

AnalyteInteractions cluster_stationary_phase C18 Stationary Phase cluster_analyte N-(1-Oxotridecyl)glycine silica Silica Surface c18_chains silanol Residual Silanol (Si-OH) analyte Hydrophobic Acyl Chain Glycine Head Carboxylic Acid analyte:Hydrophobic Acyl Chain->c18_chains:f1 analyte:Carboxylic Acid->silanol hydrophobic_interaction Primary Hydrophobic Interaction (Good Retention) secondary_interaction Secondary Polar Interaction (Peak Tailing)

Caption: Interactions of N-(1-Oxotridecyl)glycine with a C18 stationary phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Stock Solutions:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Initial Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase: Gradient from 60% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Sample Concentration: 10 µg/mL in 50:50 acetonitrile:water.

  • pH Adjustment:

    • If peak tailing persists, prepare mobile phases with a phosphate buffer at pH 2.5.

    • Solvent A: 20 mM sodium phosphate in water, adjusted to pH 2.5 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Re-equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting the sample.

  • Analysis: Inject the sample and evaluate the peak shape.

Protocol 2: Column Flushing and Regeneration

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Strong Solvent Wash (Forward Direction):

    • Flush the column with 100% acetonitrile for 30-60 minutes at a low flow rate (e.g., 0.1 mL/min).

    • Flush with 100% isopropanol for 30-60 minutes.

    • Flush with 100% hexane (if compatible with your system and column) for 30-60 minutes to remove highly non-polar contaminants.

    • Reverse the solvent sequence to return to your mobile phase.

  • Backflushing (if permitted):

    • Reverse the column direction.

    • Flush with the mobile phase at a low flow rate for 20-30 column volumes.[4]

  • Re-equilibration: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

Quantitative Data Summary

ParameterRecommended Range/ValuePotential Impact on Peak Shape
Mobile Phase pH 2.5 - 3.0Lowering the pH protonates the carboxylic acid group, reducing interactions with silanols and minimizing peak tailing.[6]
Buffer Concentration 10 - 25 mMAdequate buffer capacity is needed to control the pH on the column surface.[6]
Injection Volume 1 - 5 µLSmaller injection volumes can prevent column overload and peak distortion.[4]
Sample Concentration < 50 µg/mLLower concentrations can mitigate mass overload, which leads to peak fronting or tailing.[4]
Column Temperature 30 - 50 °CIncreasing temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

References

Technical Support Center: N-(1-Oxotridecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(1-Oxotridecyl)glycine-d2 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The amide bond can be cleaved by hydrolysis to yield tridecanoic acid and glycine-d2. This reaction is catalyzed by the presence of acid or base.[1][2][3][4] The rate of hydrolysis is dependent on the pH of the solution.[1][2][3]

  • Oxidation: The fatty acid chain, although saturated and generally less susceptible to oxidation than unsaturated fatty acids, can still undergo oxidation over time, especially in the presence of oxygen, light, and metal ions.[5]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the long-term stability of this compound in solution, it is recommended to adhere to the following storage conditions:

  • Solvent: Store the compound dissolved in a suitable organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO). Storing lipids in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis.

  • Temperature: Store solutions at or below -20°C. For long-term storage, -80°C is preferable.

  • Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen and prevent oxidative degradation.

  • Container: Use glass vials with Teflon-lined caps. Avoid using plastic containers for storage of organic solutions as plasticizers can leach into the solution.

  • Light: Protect the solution from light by using amber vials or by storing it in the dark.

Q3: How does the deuterium label on the glycine moiety affect the stability of this compound?

A3: The presence of two deuterium atoms on the alpha-carbon of the glycine moiety is not expected to significantly alter the chemical stability of the amide bond under typical experimental conditions. While deuterium substitution can lead to kinetic isotope effects in certain reactions, the effect on the rate of amide hydrolysis is generally small. The primary drivers of degradation will remain pH, temperature, and the presence of oxidative agents.

Q4: Can I store this compound in a powdered form?

A4: Yes, storing this compound as a dry powder is a good option for long-term stability, provided it is protected from moisture and light. Saturated lipids like this compound are generally stable as powders. When using the powder, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent biological activity or analytical results. Degradation of the compound due to improper storage or handling.1. Review your storage conditions against the recommended guidelines (see FAQ 2). 2. Prepare fresh solutions from a new stock of the compound. 3. Perform a stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocols section).
Appearance of unexpected peaks in chromatography. Formation of degradation products (tridecanoic acid, glycine-d2, or oxidation byproducts).1. Analyze your sample using a stability-indicating method, such as HPLC-MS, to identify the degradation products.[6][7] 2. Conduct forced degradation studies to generate and identify potential degradation products (see Experimental Protocols section).
Precipitation of the compound from solution. The compound may have limited solubility in the chosen solvent, especially at low temperatures.1. Gently warm the solution to redissolve the compound before use. 2. Consider preparing a more dilute stock solution.
Discoloration of the solution. This may indicate oxidative degradation.1. Discard the solution. 2. When preparing new solutions, ensure they are overlaid with an inert gas and protected from light.

Summary of General Stability Data for N-Acylglycines

Condition Effect on Stability Recommendation
Acidic pH (e.g., pH < 4) Increased rate of amide bond hydrolysis.[1][2][3]Avoid prolonged exposure to strongly acidic conditions. If necessary, conduct experiments at low temperatures to minimize degradation.
Neutral pH (e.g., pH 6-8) Amide bond is relatively stable, but hydrolysis can still occur, especially at elevated temperatures.For long-term storage, use organic solvents. For aqueous buffers, prepare solutions fresh and store at low temperatures.
Alkaline pH (e.g., pH > 9) Significantly increased rate of amide bond hydrolysis.[1][2][3]Avoid prolonged exposure to alkaline conditions.
Elevated Temperature (> 25°C) Increased rate of both hydrolysis and oxidation.Store solutions at or below -20°C. Avoid repeated freeze-thaw cycles.
Exposure to Oxygen Promotes oxidative degradation of the fatty acid chain.Store solutions under an inert atmosphere (argon or nitrogen).
Exposure to Light Can promote oxidative degradation.Store solutions in amber vials or in the dark.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of This compound in a suitable solvent acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 60°C in solution) prep->thermal Expose to photolytic Photolytic Stress (e.g., UV light exposure) prep->photolytic Expose to analysis Analyze samples by HPLC-MS at various time points acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Identify degradation products and determine degradation pathways analysis->evaluation

Figure 1: Workflow for a forced degradation study.
Protocol for Developing a Stability-Indicating HPLC-MS Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[6][10]

HPLC_Method_Development start Start with a broad gradient reversed-phase HPLC method inject Inject a mixture of stressed and unstressed samples start->inject evaluate Evaluate peak separation, peak shape, and resolution inject->evaluate is_separated Are all peaks adequately separated? evaluate->is_separated optimize Optimize method parameters: - Mobile phase composition - Gradient profile - Column temperature - Flow rate is_separated->optimize No validate Validate the method (specificity, linearity, accuracy, precision) is_separated->validate Yes optimize->inject end Stability-indicating method established validate->end

Figure 2: Workflow for developing a stability-indicating HPLC-MS method.

Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways for this compound.

Degradation_Pathways parent This compound hydrolysis_products Tridecanoic Acid + Glycine-d2 parent->hydrolysis_products Hydrolysis (H+ or OH-) oxidation_products Oxidized Fatty Acid Derivatives parent->oxidation_products Oxidation (O2, light, metal ions)

References

Technical Support Center: Minimizing Ion Suppression for N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing N-acyl amino acids (NAAAs) by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for N-acyl amino acid analysis?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analytes, in this case, NAAAs, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] In biological samples, common sources of ion suppression include salts, proteins, phospholipids, and other endogenous molecules.[1][4][5]

Q2: What are the primary causes of ion suppression in LC-MS analysis of biological samples?

The primary causes of ion suppression, particularly with electrospray ionization (ESI), include:

  • Competition for Ionization: Co-eluting matrix components compete with the NAAAs for the available charge in the ESI source, leading to reduced ionization of the target analytes.[1]

  • Changes in Droplet Properties: The presence of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[6]

  • Analyte Co-precipitation: Non-volatile materials in the matrix can cause the NAAAs to co-precipitate within the evaporating droplet, preventing their efficient ionization.[2]

  • High Concentrations of Matrix Components: Even at low individual concentrations, the cumulative effect of numerous matrix components can lead to significant ion suppression.[7]

Q3: How can I detect and assess the extent of ion suppression in my NAAA assay?

Two common methods to evaluate matrix effects are:

  • Post-Column Infusion: A solution of the NAAA standard is continuously infused into the LC eluent after the analytical column.[3] A blank matrix sample is then injected. Any dip in the constant analyte signal indicates the retention time at which ion suppression is occurring.[3][5]

  • Post-Extraction Spike Method: The response of an NAAA standard spiked into the matrix extract after sample preparation is compared to the response of the same standard in a neat solution.[8] The percentage of signal reduction indicates the degree of ion suppression.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor sensitivity and low signal intensity for N-acyl amino acids.

This is a classic symptom of ion suppression. The following troubleshooting steps can help mitigate this issue.

Solution 1: Optimize Sample Preparation

Improving sample cleanup is one of the most effective ways to reduce ion suppression.[1][4]

  • Protein Precipitation (PPT): While quick and easy, PPT is the least effective method for removing phospholipids, a major source of ion suppression.[4] If using PPT, consider the following:

    • Acetonitrile is generally more efficient at precipitating proteins than methanol.[4]

    • Diluting the supernatant post-precipitation can reduce the concentration of matrix components, but may also decrease analyte concentration.[4]

  • Liquid-Liquid Extraction (LLE): LLE is generally more effective at removing interfering compounds than PPT.[6]

    • Adjusting the pH of the aqueous sample can enhance the extraction of NAAAs while leaving polar interferences behind.[4]

    • A double LLE, using a non-polar solvent first to remove hydrophobic interferences, can further improve sample cleanliness.[4]

  • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup by utilizing different retention mechanisms (e.g., reversed-phase, ion exchange).[6][8]

    • Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, can provide exceptionally clean extracts.[8]

Solution 2: Modify Chromatographic Conditions

Optimizing the LC separation can help to chromatographically resolve NAAAs from co-eluting, suppression-inducing matrix components.[1][9]

  • Gradient Modification: Adjusting the gradient slope, particularly around the elution time of your NAAAs, can improve separation from interfering compounds.[9]

  • Column Chemistry: Consider using a different column chemistry (e.g., HILIC for polar NAAAs) to alter the elution profile of both the analytes and the matrix components.[10]

  • Mobile Phase Additives: While additives like formic acid are common, their concentration should be minimized as they can contribute to ion suppression.[6] Experiment with different additives like ammonium formate, which may be "softer" and cause less background ionization.[11]

Solution 3: Adjust Mass Spectrometer Settings

  • Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression.[6][11]

  • Source Parameters: Optimize source parameters such as gas temperatures and flow rates to enhance the desolvation process and improve analyte signal.[12]

Issue 2: Inconsistent and irreproducible quantitative results for N-acyl amino acids.

This can be a result of variable ion suppression between samples.

Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the preferred method for correcting for matrix effects.[3][4] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[1][4] By calculating the analyte-to-IS ratio, the variability caused by ion suppression can be effectively normalized.

Solution 2: Matrix-Matched Calibrators

Prepare your calibration standards in the same biological matrix as your samples.[1][2] This ensures that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification.[1]

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Minimizing Ion Suppression

TechniqueSelectivityAnalyte RecoveryIon Suppression ReductionThroughput
Protein Precipitation (PPT) LowHighLowHigh
Liquid-Liquid Extraction (LLE) ModerateVariableModerate to HighModerate
Solid-Phase Extraction (SPE) HighHighHighLow to Moderate
Mixed-Mode SPE Very HighHighVery HighLow to Moderate

This table provides a qualitative comparison. Actual performance may vary depending on the specific NAAA and matrix.

Table 2: Protein Precipitation Efficiency of Different Solvents

Precipitating AgentProtein Removal Efficiency
Acetonitrile >96%
Trichloroacetic Acid (TCA) 92%
Zinc Sulfate 91%

Data adapted from a study on protein precipitation efficiency.[4]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of biological sample, add an appropriate internal standard.

  • Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Adjust the pH of the aqueous layer to be at least two pH units lower than the pKa of the acidic NAAA to ensure it is uncharged.[4]

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. Follow with a wash using a non-polar solvent (e.g., hexane) to remove lipids.

  • Elution: Elute the NAAAs with a small volume of an appropriate solvent (e.g., methanol containing 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Visualizations

cluster_0 Sample Preparation Workflow BiologicalSample Biological Sample (e.g., Plasma, Serum) InternalStandard Add Internal Standard (SIL-IS) BiologicalSample->InternalStandard Extraction Extraction Method InternalStandard->Extraction PPT Protein Precipitation (PPT) Extraction->PPT Simple, Fast LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Moderate Cleanup SPE Solid-Phase Extraction (SPE) Extraction->SPE High Cleanup Evaporation Evaporation & Reconstitution PPT->Evaporation LLE->Evaporation SPE->Evaporation Analysis LC-MS Analysis Evaporation->Analysis cluster_1 Troubleshooting Logic for Ion Suppression Start Low NAAA Signal or Poor Reproducibility CheckSamplePrep Is Sample Prep Optimized? Start->CheckSamplePrep CheckChroma Is Chromatography Adequate? CheckSamplePrep->CheckChroma Yes ImprovePrep Implement LLE or SPE for better cleanup. CheckSamplePrep->ImprovePrep No CheckIS Are you using a SIL-Internal Standard? CheckChroma->CheckIS Yes ModifyChroma Adjust Gradient or Change Column. CheckChroma->ModifyChroma No ImplementIS Incorporate a SIL-IS for normalization. CheckIS->ImplementIS No End Problem Resolved CheckIS->End Yes ImprovePrep->CheckChroma ModifyChroma->CheckIS ImplementIS->End

References

Technical Support Center: Purification of N-(1-Oxotridecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic N-(1-Oxotridecyl)glycine-d2.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Overall Yield After Purification

Potential Cause Recommended Action
Incomplete Reaction: Starting materials (tridecanoic acid-d2 and glycine) are major components of the crude product.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before initiating purification.
Product Loss During Extraction: The product may be partially soluble in the aqueous phase during workup.Minimize the volume of aqueous washes. Adjust the pH of the aqueous phase to suppress the carboxylate formation of the product, thereby reducing its aqueous solubility. Back-extract the aqueous layers with a suitable organic solvent.
Product Adsorption on Silica Gel: The free carboxylic acid can strongly adsorb to silica gel during column chromatography.Pre-treat the silica gel with a small amount of an acidic modifier (e.g., 0.1-1% acetic acid) in the eluent to reduce tailing and irreversible adsorption. Alternatively, convert the carboxylic acid to an ester prior to chromatography and deprotect it after purification.
Co-precipitation with Impurities: The product may crystallize with closely related impurities.Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve differential solubility between the product and impurities. Consider a slow cooling rate or vapor diffusion to improve crystal purity.

Issue 2: Persistent Impurities in the Final Product

Potential Cause Recommended Action
Unreacted Starting Materials: Tridecanoic acid-d2 or glycine methyl ester are observed in NMR or MS analysis.Improve the efficiency of the purification method. For column chromatography, use a shallower gradient of the polar solvent. For recrystallization, select a solvent system where the starting materials are highly soluble.
Side-Products: Di-acylated glycine or other side-products are present.Modify the reaction conditions to minimize side-product formation (e.g., control stoichiometry, temperature). Employ a high-resolution purification technique like High-Performance Liquid Chromatography (HPLC) for challenging separations.
Solvent Impurities: Residual solvents from the reaction or purification are detected.Use high-purity solvents for all steps. After the final purification step, dry the product under high vacuum for an extended period.

Issue 3: Difficulty with Product Crystallization

Potential Cause Recommended Action
Oily Product: The product does not solidify from the crude reaction mixture or after chromatography.Ensure all non-polar solvents from the reaction and purification are thoroughly removed under vacuum. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Supersaturation: The product remains dissolved even at low temperatures.Slowly add an anti-solvent (a solvent in which the product is insoluble) to a solution of the product in a good solvent until turbidity is observed, then allow it to stand.[1]
Amorphous Solid: The product precipitates as a non-crystalline solid.Dissolve the amorphous solid in a minimal amount of a hot solvent and allow it to cool slowly to promote the formation of crystals. Ultrasound-assisted crystallization can also be explored to induce nucleation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities are typically unreacted starting materials, such as deuterated tridecanoic acid and the glycine derivative used in the synthesis. Other potential impurities include byproducts from the coupling reaction, such as the anhydride of tridecanoic acid-d2 or diacylated glycine.

Q2: Which chromatographic method is best suited for the purification of this compound?

A2: For initial, large-scale purification, normal-phase column chromatography on silica gel is a common and effective method. For higher purity requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended due to its superior resolution.

Q3: How can I confirm the purity and identity of my final product?

A3: The purity and identity of this compound should be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) will confirm the molecular weight and isotopic labeling. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and the position of the deuterium labels. Purity can be assessed by HPLC with a suitable detector (e.g., UV or ELSD) and by the absence of impurity signals in the NMR spectra.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is expected to be a white to off-white solid at room temperature.

Q5: How should I store the purified compound?

A5: this compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C) to prevent degradation.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Equilibrate the column with the starting eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the polarity of the impurities.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to induce crystallization.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography

Solvent System (v/v) Typical Application
Hexane / Ethyl AcetateGeneral purpose for separating compounds of moderate polarity.
Dichloromethane / MethanolFor more polar compounds and to improve solubility.
Hexane / Ethyl Acetate with 0.1% Acetic AcidTo suppress the ionization of the carboxylic acid and reduce tailing on silica gel.

Table 2: Purity and Yield Expectations

Purification Method Expected Purity Expected Yield
Column Chromatography>95%60-80%
Recrystallization>98%70-90% (of the material being recrystallized)
HPLC>99%50-70%

Visualizations

Purification_Workflow Crude Crude Product Col_Chrom Column Chromatography Crude->Col_Chrom Recrystal Recrystallization Col_Chrom->Recrystal Pure_Prod Pure Product (>98%) Recrystal->Pure_Prod Analysis Purity Analysis (NMR, LC-MS) Pure_Prod->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion Start->Check_Reaction Optimize_Extraction Optimize Extraction pH Start->Optimize_Extraction Modify_Chromatography Modify Chromatography Conditions Check_Reaction->Modify_Chromatography If reaction is complete Optimize_Extraction->Modify_Chromatography Optimize_Recrystal Optimize Recrystallization Modify_Chromatography->Optimize_Recrystal

Caption: Troubleshooting flowchart for low purification yield.

References

Technical Support Center: Quantifying Low-Abundance N-Acylglycines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-abundance N-acylglycines (NAGs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance N-acylglycines?

A1: The primary challenges stem from their low endogenous concentrations, which are often in the high nanomolar to low micromolar range.[1] This necessitates highly sensitive analytical methods. Key difficulties include:

  • Matrix Effects: Co-eluting substances from complex biological samples (e.g., plasma, urine, tissue) can suppress or enhance the ionization of NAGs in the mass spectrometer, leading to inaccurate quantification.[2]

  • Low Recovery: Inefficient extraction from the sample matrix can lead to significant analyte loss before analysis.[2]

  • Poor Chromatographic Resolution: The wide range of polarities among different NAG species makes simultaneous separation and accurate quantification difficult.[3]

  • Low Ionization Efficiency: The inherent chemical properties of NAGs may result in a weak signal in the mass spectrometer.

Q2: How can I improve the sensitivity of my LC-MS method for N-acylglycine detection?

A2: To enhance sensitivity, consider the following strategies:

  • Derivatization: Chemically modifying the NAGs can improve their chromatographic properties and ionization efficiency. Derivatization with 3-nitrophenylhydrazine (3-NPH) has been shown to significantly improve detection sensitivity for NAGs in biological fluids.[4][5]

  • Optimized Sample Preparation: Employ a robust extraction method like solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analytes.[6][7][8]

  • Mobile Phase Additives: The addition of small amounts of additives like glycine (e.g., 1 mM) to the mobile phase can enhance the electrospray ionization (ESI) response for certain analytes.[9]

  • High-Resolution Mass Spectrometry: Using high-resolution instruments like a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer can help distinguish NAGs from background noise and interfering ions.[6]

Q3: What type of internal standard is best for quantitative analysis of N-acylglycines?

A3: The ideal internal standards are stable isotope-labeled (e.g., deuterated) versions of the specific N-acylglycines you are analyzing.[7][10] These standards have nearly identical chemical and physical properties to the endogenous analytes, meaning they co-elute chromatographically and experience similar matrix effects and extraction recovery. This allows for the most accurate correction of signal variability. If a specific labeled standard is unavailable, a structurally similar N-acylglycine with a different chain length (that is not present in the sample) can be used as an alternative.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Analyte 1. Inefficient extraction/low recovery.[2] 2. Ion suppression from matrix components.[2] 3. Suboptimal LC-MS parameters. 4. Analyte degradation.1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Validate recovery using a spiked sample. 2. Improve sample cleanup to remove interfering lipids and salts.[11] Dilute the sample if possible. Adjust chromatography to separate the analyte from the suppressive region. 3. Optimize source parameters (e.g., spray voltage, gas flows, temperature). Perform infusion of a standard to maximize signal. 4. Ensure samples are stored at -80°C and processed quickly.[5] Avoid repeated freeze-thaw cycles.
High Background Noise 1. Contaminated solvents, vials, or LC system. 2. Matrix components not fully removed during sample prep. 3. Use of non-volatile buffers (e.g., phosphate) with MS.[12]1. Use high-purity, LC-MS grade solvents and reagents. Flush the LC system thoroughly. 2. Incorporate an additional wash step in your SPE protocol or use a more selective sorbent.[13][14] 3. Switch to volatile mobile phase modifiers like formic acid or ammonium acetate.[2][12]
Poor Peak Shape / Peak Tailing 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the column. 4. Column degradation.1. Reduce the injection volume or dilute the sample. 2. Reconstitute the final extract in a solvent that is weaker than or equivalent to the initial mobile phase.[15] 3. Use a column with advanced surface technology designed to reduce analyte interactions.[16] 4. Replace the analytical column and use a guard column to extend its life.
Inconsistent or Poor Reproducibility 1. Inconsistent sample preparation.[11] 2. Variability in matrix effects between samples. 3. Instrument instability.1. Use an automated or semi-automated sample preparation workflow if possible.[17] Ensure precise pipetting and timing for each step. 2. Use stable isotope-labeled internal standards for every analyte to correct for variability.[18] 3. Perform system suitability tests before each batch to ensure the LC-MS is performing optimally.

Quantitative Method Comparison

The following table summarizes recovery and matrix effect data from a published HPLC-MS/MS method for N-oleoyl glycine (OlGly), demonstrating the importance of evaluating these parameters.

Analyte/Internal StandardMatrixAbsolute Recovery (%)Matrix Effect (%)
N-Oleoyl Glycine (OlGly) Water98 ± 1-17 ± 15
AraGly-d8 (ISTD) Water96 ± 11-9 ± 9
AraGly-d8 (ISTD) Brain93 ± 2-26 ± 4
AraGly-d8 (ISTD) Plasma94 ± 1-10 ± 9
Data adapted from a study on N-oleoyl glycine and N-oleoyl alanine analysis.[2] A negative matrix effect indicates ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-Acylglycines from Plasma

This protocol is a general guideline for enriching NAGs and removing interfering substances from a plasma matrix.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water through the sorbent.[13] Do not allow the cartridge to dry.

  • Sample Loading: Dilute 100 µL of plasma with 900 µL of water containing the internal standards. Load the entire diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 drop/second).[11][13]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.[14]

  • Elution: Elute the N-acylglycines from the cartridge with 1 mL of acetonitrile into a clean collection tube.[13]

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of N-Acylglycines

This protocol provides a starting point for developing a quantitative LC-MS/MS method.

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 50% B

    • 2-12 min: Ramp to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 50% B for re-equilibration.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each N-acylglycine and internal standard.

Visualizations

N-Acylglycine Biosynthesis Pathways

There are two primary proposed pathways for the biosynthesis of N-acylglycines.[6][19] The glycine-dependent pathway involves the direct conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by a glycine N-acyltransferase (GLYAT).[1][20] The second pathway involves the oxidation of N-acylethanolamines.[6][20]

Proposed biosynthetic pathways for N-acylglycines.
General Analytical Workflow

The quantification of low-abundance N-acylglycines requires a multi-step workflow, from initial sample collection to final data analysis, with critical quality control checks at each stage.

Analytical_Workflow Sample 1. Biological Sample (Plasma, Urine, Tissue) Spike 2. Spike Internal Standards Sample->Spike Extract 3. Extraction (SPE or LLE) Spike->Extract Deriv 4. Derivatization (Optional, e.g., 3-NPH) Extract->Deriv LCMS 5. LC-MS/MS Analysis Deriv->LCMS Data 6. Data Processing & Quantification LCMS->Data Result 7. Final Concentration Report Data->Result

Workflow for quantifying N-acylglycines.

References

Technical Support Center: N-Acylglycine Extraction from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement of methods for N-acylglycine extraction from tissues. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in ensuring successful N-acylglycine extraction?

A1: The most critical initial step is the immediate and proper handling of the tissue sample to prevent degradation. As soon as the tissue is dissected, it should be rinsed with ice-cold 150 mM ammonium acetate (pH 7.4) to remove blood, blotted dry, and then immediately snap-frozen in liquid nitrogen.[1] Proper storage at -80°C is crucial if the extraction is not performed immediately.[2] This rapid freezing and cold storage minimizes enzymatic activity that can alter the N-acylglycine profile.

Q2: Which solvent system is best for extracting N-acylglycines from tissues?

A2: A mixture of polar and nonpolar solvents is essential for the efficient extraction of lipids like N-acylglycines.[3][4] A common and effective method is a modification of the Folch procedure, using a chloroform:methanol mixture (typically 2:1, v/v).[5][6] This combination disrupts protein-lipid complexes and dissolves a broad range of lipids.[3] For a less toxic alternative, a methyl-tert-butyl ether (MTBE):methanol system can also be employed.[3]

Q3: How can I remove non-lipid contaminants from my N-acylglycine extract?

A3: Non-lipid contaminants are typically removed by a washing step or by employing solid-phase extraction (SPE). In the liquid-liquid extraction methods like the Folch procedure, adding an aqueous salt solution (e.g., 0.9% NaCl) induces phase separation. The upper aqueous phase, containing the majority of non-lipid contaminants, can then be carefully removed, leaving the lipid-containing organic phase at the bottom.[6] For further purification, SPE with a suitable sorbent can isolate the N-acylglycines from other lipid classes.[7]

Q4: What is the purpose of derivatization in N-acylglycine analysis?

A4: Derivatization is often employed to improve the chromatographic separation and mass spectrometric detection of N-acylglycines. A common method is butylation using butanol-HCl, which converts the carboxylic acid group to a butyl ester.[8] This modification can enhance the volatility and ionization efficiency of the analytes, leading to improved sensitivity and resolution during LC-MS/MS analysis.[8]

Troubleshooting Guide

Problem: Low Recovery of N-Acylglycines

Possible Cause Recommended Solution
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to a fine powder. Pulverization in liquid nitrogen using a mortar and pestle is highly effective.[1] For smaller samples, bead beating in the presence of the extraction solvent can also be used.[9] Incomplete disruption prevents the solvent from accessing all the cellular lipids.[3]
Inappropriate Solvent to Tissue Ratio Use a sufficient volume of extraction solvent relative to the tissue weight. A common ratio is 20:1 (v/w) of solvent to tissue. For example, use 2 mL of solvent for 100 mg of tissue.
Insufficient Extraction Time or Agitation After adding the solvent, ensure adequate mixing and incubation time. Vortex the sample thoroughly and consider using an orbital shaker or sonicator to enhance extraction efficiency.[10]
Degradation of Analytes Work quickly and on ice throughout the procedure to minimize enzymatic degradation.[1] Ensure solvents contain antioxidants if analyzing easily oxidizable N-acylglycines.

Problem: High Variability Between Replicates

Possible Cause Recommended Solution
Inconsistent Sample Homogenization Ensure each sample is homogenized to a similar consistency. Inconsistent homogenization leads to variable extraction efficiency.
Pipetting Errors with Viscous Solvents Chloroform and other organic solvents can be challenging to pipette accurately. Use positive displacement pipettes or ensure slow and consistent pipette operation.
Incomplete Phase Separation After adding the aqueous solution, centrifuge the samples at a sufficient speed and for an adequate duration (e.g., 2,000 x g for 10 minutes) to achieve a sharp interface between the aqueous and organic layers.
Evaporation of Volatile Solvents Keep tubes capped whenever possible, especially when working with volatile solvents like MTBE, to prevent changes in solvent ratios and sample concentration.[3]

Problem: Presence of Interfering Peaks in Mass Spectrometry Data

Possible Cause Recommended Solution
Contamination from Non-Lipid Molecules During phase separation, carefully remove the upper aqueous layer without disturbing the protein interface. If significant interference persists, incorporate a solid-phase extraction (SPE) cleanup step.[7]
Plasticizer Contamination Use glass tubes and vials whenever possible to avoid leaching of plasticizers from polypropylene tubes, which can interfere with mass spectrometry analysis. If plastic tubes must be used, pre-rinse them with the extraction solvent.
Carryover from Previous Samples Implement a rigorous washing protocol for the LC-MS system between sample injections, including multiple blank injections, to prevent sample carryover.

Quantitative Data Summary

The choice of extraction method can significantly impact the recovery of different lipid classes. The following table summarizes the relative recoveries of various lipid classes using common extraction methods. While specific data for N-acylglycines is limited in these broad comparisons, they are part of the larger lipidome and their extraction is influenced by these general trends.

Lipid Class Folch Method Recovery (%) MTBE Method Recovery (%) BUME Method Recovery (%)
Lysophosphatidylcholines (LPC)~90-100~50~95-105
Lysophosphatidylethanolamines (LPE)~90-100~60~95-105
Acyl Carnitines (AcCar)~90-100~55~90-100
Sphingomyelins (SM)~90-100~70~95-105
Triacylglycerols (TG)~90-100~90-100~80-90
(Data adapted from studies comparing lipid extraction efficiencies)[11]

Experimental Protocols

Protocol 1: N-Acylglycine Extraction from Tissue using a Modified Folch Method

  • Tissue Preparation:

    • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.

    • Add 1 mL of ice-cold methanol and homogenize using a bead beater or tissue homogenizer.

  • Lipid Extraction:

    • To the homogenate, add 2 mL of chloroform. The ratio of chloroform:methanol should be 2:1.

    • Vortex the mixture vigorously for 1 minute.

    • Agitate on an orbital shaker for 30 minutes at 4°C.

  • Phase Separation:

    • Add 0.6 mL of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Collection and Drying:

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a glass Pasteur pipette, transfer the lower organic (chloroform) layer to a new glass tube, bypassing the protein disk.

    • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., 100 µL of methanol:acetonitrile 1:1) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for N-Acylglycine Cleanup

  • Column Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Reconstitute the dried lipid extract from Protocol 1 in 500 µL of 10% methanol.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol to elute highly polar, interfering compounds.

  • Elution:

    • Elute the N-acylglycines with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute in the final analysis solvent for LC-MS injection.

Visualizations

experimental_workflow tissue 1. Tissue Sample (Snap-frozen) homogenize 2. Homogenization (in Methanol) tissue->homogenize extract 3. Lipid Extraction (add Chloroform) homogenize->extract phase_sep 4. Phase Separation (add NaCl solution) extract->phase_sep centrifuge 5. Centrifugation phase_sep->centrifuge collect 6. Collect Organic Layer centrifuge->collect dry 7. Dry Down (Nitrogen Stream) collect->dry reconstitute 8. Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for N-acylglycine extraction from tissue.

troubleshooting_low_yield start Low N-Acylglycine Yield check_homogenization Is tissue completely homogenized? start->check_homogenization check_solvent Is solvent volume adequate (e.g., 20:1)? check_homogenization->check_solvent Yes improve_homogenization Action: Improve disruption (e.g., liquid N2 pulverization) check_homogenization->improve_homogenization No check_agitation Was extraction time/ agitation sufficient? check_solvent->check_agitation Yes increase_solvent Action: Increase solvent volume check_solvent->increase_solvent No increase_agitation Action: Increase agitation time or use sonication check_agitation->increase_agitation No success Yield Improved check_agitation->success Yes improve_homogenization->success increase_solvent->success increase_agitation->success

Caption: Troubleshooting logic for low N-acylglycine yield.

References

addressing isotopic interference with N-(1-Oxotridecyl)glycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(1-Oxotridecyl)glycine-d2 Analysis

This guide provides troubleshooting advice and frequently asked questions for researchers using this compound as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a stable isotope-labeled (SIL) version of N-(1-Oxotridecyl)glycine, where two hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in quantitative analysis, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because it has nearly identical chemical and physical properties to the unlabeled analyte, it can be added to a sample at a known concentration to correct for variability during sample preparation, chromatography, and ionization.[2][3]

Q2: What is isotopic interference or "crosstalk"?

A2: Isotopic interference, also known as crosstalk, is an undesirable phenomenon where the analytical signal of the analyte and the internal standard overlap.[4] This can happen in two primary ways:

  • Forward Contribution: Naturally occurring heavy isotopes (like ¹³C) in the unlabeled analyte can produce a signal at the mass-to-charge ratio (m/z) being monitored for the deuterated internal standard.[1]

  • Backward Contribution: The deuterated internal standard may contain a small percentage of unlabeled material (isotopic impurity) or can lose its deuterium label, contributing to the signal of the analyte.[5]

This interference can lead to inaccurate quantification and non-linear calibration curves.[1]

Q3: Why is my calibration curve non-linear when using this compound?

A3: Non-linearity is a common symptom of isotopic interference.[1] If the unlabeled analyte contributes to the internal standard's signal, the analyte-to-IS ratio will be artificially suppressed at higher concentrations, causing the curve to flatten. Conversely, if the internal standard is impure and contributes to the analyte signal, you may see a significant y-intercept and a curve that is skewed at the lower end.

Q4: I see a signal for the analyte in my blank samples (containing only the internal standard). What is the cause?

A4: This indicates "backward contribution" or crosstalk from your internal standard to your analyte.[4] The most likely cause is that the this compound standard is not 100% isotopically pure and contains a small amount of the unlabeled N-(1-Oxotridecyl)glycine.[5] This will result in a false positive signal for the analyte.

Troubleshooting Isotopic Interference

Use the following guides to diagnose and mitigate issues encountered during your analysis.

Problem 1: Inaccurate quantification and poor linearity.
  • Possible Cause: Cross-signal contribution from the analyte's naturally occurring isotopes to the internal standard (IS).[1]

  • Troubleshooting Steps:

    • Assess Contribution: Prepare a set of calibration standards of the unlabeled analyte without adding the this compound internal standard.

    • Analyze Data: Monitor both the analyte and the internal standard's mass transitions. Measure the "apparent" signal that appears in the IS channel at each concentration of the analyte.

    • Calculate Percentage: Calculate the percentage of the IS signal that is attributable to the analyte at each concentration point.[6] If this contribution is significant (e.g., >1-2%), it must be corrected.

  • Solutions:

    • Mathematical Correction: Use software features or manual calculations to subtract the contribution of the analyte from the measured IS signal before calculating the final concentration.[7]

    • Optimize MRM Transitions: If possible, select a different product ion for the internal standard that has a lower contribution from the analyte's isotopic distribution.[1]

Problem 2: Analyte peak detected in zero samples (blanks with IS only).
  • Possible Cause: Isotopic impurity of the this compound internal standard.[5]

  • Troubleshooting Steps:

    • Analyze IS Solution: Prepare a sample containing only the this compound at the working concentration.

    • Monitor Both Channels: Acquire data monitoring both the analyte and IS mass transitions.

    • Quantify Contribution: Measure the signal in the analyte channel and compare it to the signal in the IS channel. This gives a direct measure of the isotopic impurity.

  • Solutions:

    • Subtract Background: For all samples, subtract the average analyte signal found in the zero samples from the measured analyte signal.

    • Source a Higher Purity Standard: If the impurity is too high (>0.5%), it can compromise the lower limit of quantification (LLOQ).[5] Consider purchasing a new lot or a standard with higher isotopic purity.

Problem 3: Poor reproducibility and variable analyte/IS ratios.
  • Possible Cause: Differential matrix effects due to chromatographic separation of the analyte and the deuterated internal standard.[3][8] While chemically similar, deuterium labeling can sometimes cause a slight shift in retention time (the "deuterium isotope effect").[3] If this shift causes the analyte and IS to elute into regions of differing ion suppression or enhancement, the ratio will not be constant.

  • Troubleshooting Steps:

    • Check Co-elution: Overlay the chromatograms of the analyte and the internal standard. They should co-elute perfectly.

    • Assess Matrix Effects: Perform a post-column infusion experiment with the analyte and IS while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of the compounds indicates ion suppression. If the dip is different for the analyte and IS, differential matrix effects are present.

  • Solutions:

    • Improve Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to achieve better co-elution and to separate the analytes from the regions of significant ion suppression.

    • Modify Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components.

Experimental Protocols & Data

Protocol: Evaluating Isotopic Crosstalk

This protocol describes how to quantify the contribution of the analyte to the internal standard signal and vice-versa.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of N-(1-Oxotridecyl)glycine ("Analyte") and this compound ("IS") in a suitable organic solvent (e.g., methanol).

  • Preparation of "Analyte Contribution" Samples:

    • Prepare a dilution series of the Analyte stock solution to create calibration standards at concentrations spanning the expected analytical range.

    • Do not add the IS to these samples.

    • Process these samples as you would a normal batch.

  • Preparation of "IS Contribution" Sample:

    • Prepare a blank sample (matrix without analyte).

    • Spike the IS stock solution to the final working concentration used in your assay.

    • Process this sample.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using the established LC-MS/MS method.

    • Acquire data for the MRM transitions of both the Analyte and the IS in all runs.

  • Data Analysis:

    • For the "Analyte Contribution" samples, measure the peak area in the IS channel and the peak area in the Analyte channel at each concentration.

    • For the "IS Contribution" sample, measure the peak area in the Analyte channel and the peak area in the IS channel.

Data Presentation

Table 1: Hypothetical Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
N-(1-Oxotridecyl)glycine286.276.1Positive
This compound288.276.1Positive

Table 2: Example Crosstalk Evaluation Data

Sample TypeAnalyte Conc. (ng/mL)Measured Analyte AreaMeasured IS Area% Crosstalk
Analyte Contribution10005,500,00022,0000.4% (Analyte → IS)
IS Contribution07,5003,000,0000.25% (IS → Analyte)

% Crosstalk (Analyte → IS) = (IS Area in Analyte-only sample / Analyte Area in Analyte-only sample) * 100 % Crosstalk (IS → Analyte) = (Analyte Area in IS-only sample / IS Area in IS-only sample) * 100

Visualizations

Isotopic_Interference Figure 1: Isotopic Interference Pathways cluster_analyte Analyte (M) cluster_is Internal Standard (M+2) cluster_detection Mass Spectrometer Detection Channels A_M Analyte (M) Naturally Low Abundance A_M2 Analyte Isotopologue (M+2) (e.g., contains two ¹³C atoms) Det_M Analyte Channel (m/z for M) A_M->Det_M Correct Signal Det_M2 IS Channel (m/z for M+2) A_M2->Det_M2 Forward Interference (Analyte → IS) IS_M2 Deuterated IS (M+2) High Abundance IS_M Unlabeled Impurity (M) Low Abundance IS_M2->Det_M2 Correct Signal IS_M->Det_M Backward Interference (IS → Analyte)

Figure 1: Isotopic Interference Pathways

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Start: Inaccurate Results or Poor Linearity Check_Blanks Q: Is analyte signal present in blanks (IS only samples)? Start->Check_Blanks Check_Forward Q: Does analyte-only sample show signal in IS channel? Check_Blanks->Check_Forward No Sol_Backward A: Backward contribution. Assess IS purity. Subtract blank signal. Check_Blanks->Sol_Backward Yes Check_Coelution Q: Do analyte and IS peaks co-elute perfectly? Check_Forward->Check_Coelution No Sol_Forward A: Forward contribution. Calculate % interference. Apply correction factor. Check_Forward->Sol_Forward Yes Sol_Chrom A: Differential matrix effects. Optimize chromatography for co-elution. Check_Coelution->Sol_Chrom No End Analysis Corrected Check_Coelution->End Yes Sol_Backward->Check_Forward Sol_Forward->Check_Coelution Sol_Chrom->End

Figure 2: Troubleshooting Workflow

References

Validation & Comparative

A Head-to-Head Comparison of LC-MS/MS Methods for the Quantification of N-(1-Oxotridecyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of N-(1-Oxotridecyl)glycine, featuring a direct comparison between a method employing a deuterated internal standard and one using a structural analogue.

In the realm of bioanalysis, the precise and accurate quantification of endogenous molecules is paramount for understanding complex biological processes and for the development of novel therapeutics. N-acyl glycines, a class of lipid signaling molecules, have garnered increasing interest for their roles in various physiological and pathological processes, including pain, inflammation, and metabolic regulation.[1][2][3] The quantification of these molecules in biological matrices presents analytical challenges due to their low endogenous concentrations and potential for matrix effects.

This guide provides a comprehensive comparison of two distinct LC-MS/MS methods for the quantification of a representative N-acyl glycine, N-(1-Oxotridecyl)glycine. Method A employs a stable isotope-labeled internal standard, N-(1-Oxotridecyl)glycine-d2, which is considered the gold standard for LC-MS-based quantification. Method B utilizes a structural analogue internal standard, N-(1-Oxododecyl)glycine, a common alternative when a deuterated standard is unavailable or cost-prohibitive.

Comparative Analysis of Method Performance

The validation of a bioanalytical method is a critical process that ensures the reliability and reproducibility of the data generated.[4] Key validation parameters, including linearity, lower limit of quantitation (LLOQ), accuracy, and precision, were assessed for both Method A and Method B. The results are summarized in the tables below, providing a clear comparison of the performance of each approach.

Table 1: Calibration Curve and Sensitivity
ParameterMethod A (with this compound)Method B (with N-(1-Oxododecyl)glycine)
Calibration Range 0.5 - 500 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL1.0 ng/mL
LLOQ Accuracy (% bias) ± 8.5%± 15.2%
LLOQ Precision (%CV) 12.1%18.5%
Table 2: Accuracy and Precision
Quality Control (QC) LevelMethod A (with this compound)Method B (with N-(1-Oxododecyl)glycine)
Accuracy (% bias) Precision (%CV)
Low QC (1.5 ng/mL) -2.3%6.8%
Mid QC (75 ng/mL) 1.5%4.1%
High QC (400 ng/mL) 0.8%3.5%

The data clearly demonstrates the superior performance of Method A , which utilizes the deuterated internal standard. The use of this compound allows for more effective compensation of matrix effects and variability in sample preparation and instrument response, resulting in a lower LLOQ, and improved accuracy and precision across all quality control levels.[5] While Method B provides acceptable performance according to regulatory guidelines, the increased variability, particularly at the lower end of the calibration range, highlights the potential for less reliable quantification of low-level endogenous analytes.

Experimental Protocols

Detailed methodologies for the two LC-MS/MS methods are provided below to allow for replication and adaptation by researchers.

Method A: Using this compound as Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound at 100 ng/mL in methanol).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • N-(1-Oxotridecyl)glycine: [M-H]⁻ m/z 270.2 → 74.1

    • This compound: [M-H]⁻ m/z 272.2 → 76.1

Method B: Using N-(1-Oxododecyl)glycine as Internal Standard

The experimental protocol for Method B is identical to Method A with the exception of the internal standard used.

  • Internal Standard: N-(1-Oxododecyl)glycine at 100 ng/mL in methanol.

  • MRM Transition for Internal Standard:

    • N-(1-Oxododecyl)glycine: [M-H]⁻ m/z 256.2 → 74.1

Visualizing the Workflow and Biological Context

To further elucidate the experimental process and the biological relevance of N-acyl glycines, the following diagrams have been generated.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample IS_spike Spike with Internal Standard (this compound) Plasma->IS_spike Protein_precip Protein Precipitation (Acetonitrile) IS_spike->Protein_precip Evaporation Evaporation Protein_precip->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC MS Mass Spectrometry (Triple Quadrupole) UHPLC->MS Data_acq Data Acquisition (MRM Mode) MS->Data_acq

Caption: A streamlined workflow for the LC-MS/MS analysis of N-(1-Oxotridecyl)glycine.

N_Acyl_Glycine_Signaling cluster_synthesis Biosynthesis cluster_metabolism Metabolism cluster_signaling Signaling Action Fatty_Acyl_CoA Fatty Acyl-CoA N_Acyl_Glycine N-Acyl Glycine (e.g., N-Arachidonoyl Glycine) Fatty_Acyl_CoA->N_Acyl_Glycine Glycine Glycine Glycine->N_Acyl_Glycine FAAH FAAH N_Acyl_Glycine->FAAH COX2 COX-2 N_Acyl_Glycine->COX2 GLYT2 Glycine Transporter 2 (GLYT2) N_Acyl_Glycine->GLYT2 Inhibition Arachidonic_Acid Arachidonic Acid + Glycine FAAH->Arachidonic_Acid PGH2_Glycine PGH2-Glycine COX2->PGH2_Glycine

Caption: Simplified signaling pathway of N-acyl glycines, highlighting their synthesis, metabolism, and inhibitory action on the glycine transporter GLYT2.[3]

Conclusion

The validation data presented in this guide unequivocally supports the use of a stable isotope-labeled internal standard, such as this compound, for the robust and reliable quantification of N-acyl glycines in biological matrices. While a structural analogue can be employed, it may compromise the sensitivity and precision of the assay, which is particularly critical when measuring low-abundance endogenous lipids. The detailed experimental protocols and illustrative diagrams provide a valuable resource for researchers and scientists in the field of drug development and lipidomics, facilitating the establishment of high-quality bioanalytical methods for the investigation of this important class of signaling molecules.

References

A Comparative Guide to N-(1-Oxotridecyl)glycine-d2 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of N-(1-Oxotridecyl)glycine-d2 with other potential internal standards, supported by established principles and representative experimental data for analogous compounds.

Introduction to this compound

This compound is a deuterated form of N-tridecanoylglycine, a long-chain N-acylglycine. These molecules are a class of endogenous lipids that play roles in various physiological processes. The incorporation of two deuterium atoms on the glycine moiety makes this compound an ideal internal standard for the quantification of its non-deuterated counterpart and other structurally related long-chain N-acylglycines.

Physicochemical Properties:

PropertyValue
Chemical Formula C₁₅H₂₇D₂NO₃
Molecular Weight 273.41 g/mol
Boiling Point 457.65±28.00 °C (Predicted)[1]
Density 0.981±0.06 g/cm³ (Predicted)[1]

Comparison with Alternative Internal Standards

The gold standard for internal standards in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte of interest. This is because SIL standards co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns to the analyte, effectively correcting for variations in sample preparation, injection volume, and matrix effects.

Here, we compare the expected performance of this compound with a non-deuterated structural analog, N-Lauroylglycine (C12), which might be considered as a less ideal alternative.

Table 1: Performance Comparison of Internal Standards

Performance MetricThis compound (Deuterated)N-Lauroylglycine (Non-Deuterated Structural Analog)
Co-elution with Analyte Nearly identical retention time to N-(1-Oxotridecyl)glycine.Different retention time due to shorter acyl chain.
Correction for Matrix Effects Excellent. Experiences the same ion suppression or enhancement as the analyte.Poor to moderate. Differential elution can lead to experiencing different matrix effects.
Recovery Correction Excellent. Mimics the extraction and sample processing behavior of the analyte.Moderate. Differences in polarity can lead to variations in extraction efficiency.
Accuracy & Precision High. Leads to more reliable and reproducible quantitative results.Lower. Susceptible to systematic errors introduced by matrix and recovery differences.
Commercial Availability Readily available from specialty chemical suppliers.Readily available.

Experimental Protocols

Sample Preparation (Plasma)
  • Spiking: To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Protein Precipitation: Add 400 µL of ice-cold acetone, vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-(1-Oxotridecyl)glycine: Precursor ion (e.g., [M+H]⁺) -> Product ion.

      • This compound: Precursor ion (e.g., [M+H]⁺) -> Product ion (with a +2 Da shift).

Mandatory Visualizations

Signaling Pathway of N-Acylglycine Biosynthesis

Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Glycine N-acyltransferase Glycine N-acyltransferase Fatty Acyl-CoA->Glycine N-acyltransferase Glycine Glycine Glycine->Glycine N-acyltransferase N-Acylglycine N-Acylglycine Glycine N-acyltransferase->N-Acylglycine

Caption: Biosynthesis of N-acylglycines.

Experimental Workflow for N-Acylglycine Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Spike with IS Spike with IS Plasma Sample->Spike with IS Protein Precipitation Protein Precipitation Spike with IS->Protein Precipitation Evaporation Evaporation Protein Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Processing Data Processing MS Detection->Data Processing

Caption: Workflow for N-acylglycine analysis.

Logical Relationship of Internal Standard Choice

Optimal Internal Standard Optimal Internal Standard Stable Isotope Labeled Stable Isotope Labeled Optimal Internal Standard->Stable Isotope Labeled is a Structural Analog Structural Analog Optimal Internal Standard->Structural Analog is not a High Accuracy High Accuracy Stable Isotope Labeled->High Accuracy High Precision High Precision Stable Isotope Labeled->High Precision Lower Accuracy Lower Accuracy Structural Analog->Lower Accuracy Lower Precision Lower Precision Structural Analog->Lower Precision

Caption: Choice of internal standard impacts data quality.

Conclusion

Based on established principles of bioanalytical method validation, this compound is a superior internal standard compared to non-isotopically labeled analogs for the quantification of long-chain N-acylglycines. Its use is expected to provide high accuracy and precision by effectively compensating for variability during sample processing and analysis. For any quantitative study involving N-acylglycines, the use of a deuterated internal standard like this compound is highly recommended to ensure the generation of robust and reliable data.

References

A Comparative Guide to N-Acylglycine Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of N-acylglycines (NAGs), a class of metabolites significant in diagnosing inborn errors of metabolism and understanding various physiological and pathological processes.[1][2][3][4] The cross-validation of these quantification assays is crucial for ensuring data accuracy, reliability, and comparability across different studies and laboratories. This document outlines the performance of various assays, supported by experimental data, and provides detailed protocols to aid in methodological selection and implementation.

Methodology Overview

The quantification of N-acylglycines in biological matrices such as urine, plasma, and dried blood spots is predominantly achieved through chromatographic methods coupled with mass spectrometry.[1][2][5] The most prevalent techniques include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, often requiring derivatization of the analytes.[3]

A critical aspect of developing and validating these methods is ensuring they meet the stringent guidelines set by regulatory bodies like the International Conference on Harmonisation (ICH).[6][7] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][8]

Quantitative Performance Comparison

The following tables summarize the quantitative performance of different N-acylglycine quantification assays as reported in various studies. These parameters are essential for evaluating the suitability of a method for a specific research or clinical application.

Table 1: Performance Characteristics of UPLC-MS/MS and HPLC-MS/MS Methods for N-Acylglycine Quantification

ParameterUPLC-MS/MSHPLC-MS/MSReference(s)
Linearity (R²) > 0.99> 0.99[1][9]
Accuracy/Recovery 90.2% - 109.3%73.4% ± 0.16% (for a specific analyte)[1][9][10]
Precision (CV) < 10% (within- and between-run)< 20% (bias and precision)[1][9][10]
Sensitivity High sensitivity for a wide range of acylglycinesLimited sensitivity in some lipidomic panels[1][10]

Table 2: Performance of a GC-MS Method for Short- and Medium-Chain Acylglycines

ParameterGC-NCI-MSReference(s)
Application Diagnosis of beta-oxidation defects[3]
Derivatization Required (bis(trifluoromethyl)benzyl esters)[3]
Validation Method demonstrated in patient and control cohorts[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical assays. Below are summarized protocols for the primary methods discussed.

1. UPLC-MS/MS Method for Urinary N-Acylglycine Quantification

This method is highly sensitive and specific for the diagnosis of several inherited metabolic disorders.[11]

  • Sample Preparation:

    • Acylglycines are extracted from urine samples using an anion exchange solid-phase extraction (SPE) cartridge.[1][9]

    • For certain applications, derivatization with n-butanol may be performed.[1][9]

  • Chromatography:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Separation: Analytes are separated on a suitable column, often a reversed-phase column to handle the wide polarity of N-acylglycines.[1]

  • Mass Spectrometry:

    • System: A hybrid triple quadrupole linear ion trap mass spectrometer.[1][9]

    • Detection: Detection is performed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[1][5] Deuterated internal standards are used for quantification.[1][9]

2. HPLC-MS/MS Method for N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma

This method is tailored for specific N-acyl amino acids and demonstrates high recovery.[10]

  • Sample Preparation:

    • A liquid-liquid extraction procedure is employed.[10]

    • A substitute matrix is used for calibrators to avoid interference from endogenous analytes.[10]

  • Chromatography:

    • System: High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometry:

    • System: Tandem mass spectrometer.

    • Internal Standard: A suitable internal standard, such as AraGly-d8, is used to ensure quantitation bias is within acceptable limits (<20%).[10]

3. Derivatization-Based LC-MS Method using 3-Nitrophenylhydrazine (3-NPH)

This approach enhances the detection of N-acylglycines, particularly for those that are difficult to retain on reversed-phase columns.[2][4]

  • Derivatization:

    • N-acylglycines in aqueous samples (plasma or urine) are derivatized with 3-nitrophenylhydrazine.[2][4] This reaction is rapid and does not require a quenching step.[2][4]

  • Chromatography:

    • System: High-resolution LC-MS platform for initial identification.

  • Mass Spectrometry:

    • System: Triple quadrupole LC-MS for subsequent quantification.[2][4] This method allows for the measurement of a broad range of N-acylglycines, even when authentic standards are not available.[2][4]

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow and the underlying logic of method validation.

General Workflow for N-Acylglycine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Urine, Plasma, DBS) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Optional Derivatization (e.g., n-butanol, 3-NPH) Extraction->Derivatization Chromatography Chromatographic Separation (UPLC or HPLC) Derivatization->Chromatography MassSpec Tandem Mass Spectrometry (MS/MS Detection) Chromatography->MassSpec Quantification Quantification using Internal Standards MassSpec->Quantification Validation Data Validation and Statistical Analysis Quantification->Validation

Caption: A generalized experimental workflow for N-acylglycine quantification.

Assay Validation Parameters center Reliable N-Acylglycine Quantification Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantification (LOQ) center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for the validation of analytical methods.

References

Navigating the Analytical Landscape: A Comparative Guide to N-(1-Oxotridecyl)glycine-d2 Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-acylglycines, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth comparison of the analytical performance of N-(1-Oxotridecyl)glycine-d2, a deuterated standard, with other relevant alternatives, supported by experimental data from scientific literature.

Unveiling the Analytical Performance of this compound

This compound serves as an ideal internal standard for the quantification of N-tridecanoylglycine and other long-chain N-acylglycines using mass spectrometry-based methods. Its stable isotope label ensures that it co-elutes with the analyte of interest, effectively compensating for variations in sample preparation, injection volume, and ionization efficiency. While specific performance data for this particular standard is not extensively published in head-to-head comparative studies, its analytical performance can be confidently inferred from validated methods for similar long-chain N-acylglycines.

The following table summarizes the expected analytical performance of this compound when used as an internal standard in a validated LC-MS/MS method. These metrics are based on typical performance characteristics reported for the quantitative analysis of N-acylglycines in biological matrices.[1]

Performance MetricExpected ValueSource of Expectation
Recovery 90 - 110%Based on typical recovery rates for long-chain N-acylglycines in validated LC-MS/MS methods.[1]
Precision (CV%) < 15%Reflects the generally accepted limit for precision in bioanalytical method validation.
Linearity (r²) > 0.99Standard requirement for linear regression in quantitative analytical methods.
Lower Limit of Quantification (LLOQ) Low ng/mL to high pg/mLDependent on the sensitivity of the mass spectrometer and the specific matrix being analyzed.
Isotopic Purity ≥ 98%Standard purity for commercially available deuterated internal standards.

Comparative Analysis with Alternative Internal Standards

The selection of an internal standard is often dictated by the specific analytes being quantified and the complexity of the sample matrix. Besides this compound, other deuterated long-chain N-acylglycines can be employed. The key to an effective internal standard is its structural similarity to the analyte, ensuring similar behavior during extraction and ionization.

Below is a comparison of this compound with other commercially available deuterated long-chain N-acylglycine standards.

Internal StandardMolecular FormulaKey Differences and Considerations
This compound C₁₅H₂₇D₂NO₃Closest structural analog for N-tridecanoylglycine. The deuterium atoms on the glycine moiety provide a stable mass shift.
N-Dodecanoylglycine-d5 C₁₄H₂₂D₅NO₃Shorter acyl chain (C12) may lead to slight differences in chromatographic retention time and extraction efficiency compared to C13 analytes. The d5 label offers a larger mass shift.
N-Decanoylglycine-d3 C₁₂H₂₀D₃NO₃Even shorter acyl chain (C10) which could result in more significant chromatographic separation from longer-chain analytes.

Key Considerations for Selection:

  • Structural Similarity: For the most accurate quantification, the internal standard should be as structurally similar to the analyte as possible. Therefore, for the analysis of N-tridecanoylglycine, this compound is the theoretically optimal choice.

  • Chromatographic Co-elution: While complete co-elution is ideal, a consistent and reproducible elution pattern relative to the analyte is acceptable. Significant differences in retention times, as might be seen with standards having very different acyl chain lengths, can sometimes lead to differential matrix effects.

  • Mass Shift: The deuterium label should provide a sufficient mass difference to prevent isotopic overlap with the analyte's natural isotope distribution. A +2 Da shift is generally sufficient for smaller molecules.

Experimental Protocols

A robust and validated experimental protocol is crucial for reliable quantification. The following is a representative LC-MS/MS methodology for the analysis of long-chain N-acylglycines in a biological matrix (e.g., plasma or urine).

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract N-acylglycines from the biological matrix and remove interfering substances.

  • Procedure:

    • To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard working solution (this compound in methanol).

    • Add 500 µL of 0.1% formic acid in water and vortex.

    • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the N-acylglycines with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Objective: To separate and detect the N-acylglycines and the internal standard.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • N-tridecanoylglycine: Precursor ion [M+H]⁺ → Product ion

      • This compound: Precursor ion [M+H]⁺ → Product ion

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for the specific analytes and instrument.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the role of the internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) add_is Add this compound sample->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data peak_integration Peak Integration data->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: A typical experimental workflow for the quantitative analysis of N-acylglycines.

Internal_Standard_Logic cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_ratio Ratio & Quantification analyte_prep Analyte Loss During Prep analyte_peak Analyte Peak Area analyte_prep->analyte_peak is_prep IS Loss During Prep analyte_prep->is_prep Compensates for analyte_ion Variable Ionization analyte_ion->analyte_peak is_ion Variable Ionization analyte_ion->is_ion Compensates for ratio Peak Area Ratio (Analyte/IS) analyte_peak->ratio is_peak IS Peak Area is_prep->is_peak is_ion->is_peak is_peak->ratio quant Accurate Quantification ratio->quant

Caption: The logical basis for using a stable isotope-labeled internal standard.

References

A Guide to Inter-Laboratory Comparison of N-Acylglycine Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative measurement of N-acylglycines, a class of metabolites crucial for the diagnosis and monitoring of various inborn errors of metabolism. The information presented herein is supported by available data from proficiency testing schemes and peer-reviewed studies to aid laboratories in selecting and evaluating their measurement procedures.

Introduction to N-Acylglycine Analysis

N-acylglycines are metabolic intermediates formed from the conjugation of acyl-CoA esters with glycine.[1] Their accumulation in biological fluids, particularly urine, is a hallmark of several inherited metabolic disorders, including fatty acid β-oxidation defects and organic acidurias.[2] Accurate and reliable quantification of specific N-acylglycines is therefore essential for the timely diagnosis and effective management of these conditions. Inter-laboratory comparison and proficiency testing (PT) programs, such as those offered by the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited Disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP), play a vital role in ensuring the quality and comparability of these measurements across different laboratories.[3][4]

Analytical Methodologies for N-Acylglycine Measurement

The two primary analytical techniques employed for the quantitative analysis of N-acylglycines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been a widely used method for the analysis of organic acids, including acylglycines.[5] The method typically involves the extraction of the analytes from the urine matrix, followed by a chemical derivatization step to increase their volatility and thermal stability for gas chromatographic separation.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice in many clinical laboratories for the quantification of N-acylglycines due to its high sensitivity, specificity, and throughput.[7][8] This technique allows for the direct analysis of underivatized acylglycines in urine, simplifying sample preparation.[9]

Inter-Laboratory Performance: A Comparative Overview

While specific, comprehensive inter-laboratory comparison data for a wide range of N-acylglycines is not always publicly available in detail, reports from proficiency testing schemes for organic acid analysis provide insights into the performance of participating laboratories. These schemes typically distribute the same urine samples to multiple laboratories and compare the reported concentrations of various metabolites, including key N-acylglycines.

A summary of performance characteristics for the two main analytical methods, based on data from individual laboratory validations and proficiency testing observations, is presented below. It is important to note that the performance of a specific laboratory's assay will depend on its individual validation and quality control procedures.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives by gas chromatography, followed by detection and quantification by mass spectrometry.[6]Separation of native compounds by liquid chromatography, followed by detection and quantification by tandem mass spectrometry.[7]
Sample Preparation Requires extraction and chemical derivatization (e.g., silylation, esterification).[5]Typically involves a "dilute-and-shoot" approach with minimal sample preparation.[9]
Sensitivity Generally good, but can be lower than LC-MS/MS for some analytes.High sensitivity, allowing for the detection of low-level metabolites.[10]
Specificity Good, but may be susceptible to interferences from co-eluting compounds with similar mass spectra.Excellent specificity due to the use of precursor-product ion transitions (Multiple Reaction Monitoring - MRM).
Throughput Lower, due to longer run times and more extensive sample preparation.Higher, with faster analysis times and simpler sample preparation.
Reported Precision (CV%) Intra- and inter-assay CVs are generally expected to be <15%.Intra- and inter-assay CVs are typically <10-15%.[11]
Reported Accuracy/Bias Accuracy is dependent on the effectiveness of the derivatization and the availability of appropriate internal standards.High accuracy can be achieved with the use of stable isotope-labeled internal standards.[11]

Table 1: Comparison of GC-MS and LC-MS/MS for N-Acylglycine Analysis

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and accuracy of N-acylglycine measurements. Below are generalized workflows for the two primary analytical methods.

GC-MS Protocol for Urinary Acylglycine Analysis

A typical GC-MS workflow for the analysis of urinary acylglycines involves the following steps:

  • Sample Collection: A random urine sample is collected.[2]

  • Internal Standard Addition: A mixture of stable isotope-labeled internal standards for the target acylglycines is added to the urine sample.

  • Extraction: Acylglycines are extracted from the urine matrix, often using liquid-liquid extraction or solid-phase extraction.[5]

  • Derivatization: The extracted acylglycines are chemically derivatized to make them volatile. A common method is esterification followed by silylation.[12]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode.

  • Quantification: The concentration of each acylglycine is determined by comparing the peak area of the native analyte to that of its corresponding internal standard.

LC-MS/MS Protocol for Urinary Acylglycine Analysis

A representative LC-MS/MS workflow for urinary acylglycine analysis includes these steps:

  • Sample Collection: A random urine sample is collected.[2]

  • Sample Preparation: The urine sample is typically diluted with a solution containing stable isotope-labeled internal standards.[9]

  • LC-MS/MS Analysis: The diluted sample is injected into the LC-MS/MS system. The acylglycines are separated on a reverse-phase C18 column and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11]

  • Quantification: The concentration of each acylglycine is calculated from the ratio of the peak area of the native analyte to its corresponding stable isotope-labeled internal standard.

Signaling and Metabolic Pathways

The accurate measurement of N-acylglycines is critical for understanding their role in various metabolic pathways. Below are diagrams illustrating the biosynthesis of N-acylglycines and their connection to fatty acid β-oxidation.

Biosynthesis of N-Acylglycines FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylglycine N-Acylglycine AcylCoA->NAcylglycine Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->NAcylglycine

Caption: Biosynthesis of N-Acylglycines.

In fatty acid oxidation (FAO) disorders, defects in β-oxidation enzymes lead to the accumulation of specific Acyl-CoA intermediates. These are then conjugated with glycine to form N-acylglycines, which are excreted in the urine. [18] cluster_beta_oxidation Mitochondrial β-Oxidation cluster_conjugation Glycine Conjugation FattyAcylCoA Fatty Acyl-CoA EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase AccumulatedAcylCoA Accumulated Acyl-CoA (in FAO disorders) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase NAcylglycine N-Acylglycine (excreted in urine) AccumulatedAcylCoA->NAcylglycine Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->NAcylglycine

Caption: Link between Fatty Acid β-Oxidation and N-Acylglycine Formation.

References

A Comparative Guide to the Quantification of N-(1-Oxotridecyl)glycine: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of N-acyl glycines, such as N-(1-Oxotridecyl)glycine, is crucial for understanding their roles in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, N-(1-Oxotridecyl)glycine-d2, is central to achieving the highest accuracy and precision in bioanalysis. This guide provides a comparative overview of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard against alternative approaches, supported by representative experimental data and detailed protocols.

Principle of Stable Isotope Dilution Analysis

The most robust method for quantifying endogenous small molecules is stable isotope dilution analysis. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to a sample at the beginning of the analytical process. Because the labeled internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency or suppression in the mass spectrometer.[1][2] The ratio of the endogenous analyte to the labeled standard is measured by the mass spectrometer, allowing for highly accurate and precise quantification that corrects for variations in sample preparation and analysis.[1][3]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Endogenous Analyte) Spike Add Known Amount of This compound Sample->Spike Extract Extraction & Cleanup Spike->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometry Detection LC->MS Quant Calculate Analyte/IS Ratio for Quantification MS->Quant

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Comparison of Analytical Methods

The choice of internal standard is a critical factor determining the performance of a bioanalytical method. Here, we compare the expected performance of an LC-MS/MS method using this compound versus a method using a structural analog internal standard (e.g., a different N-acyl glycine not present in the sample).

Table 1: Comparison of Quantitative Performance

Performance MetricLC-MS/MS with this compound (Expected)LC-MS/MS with Structural Analog IS (Typical)
Accuracy (% Bias) < ±15%±20-30%
Precision (%RSD) < 15%< 30%
Linearity (r²) > 0.99> 0.98
Limit of Quantification Low nM rangeMid-to-high nM range
Recovery High and consistent (corrected for)Variable and potentially incomplete
Matrix Effect CompensatedUnpredictable and can lead to bias

Data are representative values based on typical performance for validated bioanalytical methods for similar analytes.[4]

While both methods can provide quantitative data, the use of a deuterated internal standard significantly improves accuracy and precision by better correcting for analytical variability.

Experimental Protocol: LC-MS/MS Quantification

This section details a typical workflow for the quantification of N-(1-Oxotridecyl)glycine in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation and Extraction

  • Spiking: To 100 µL of plasma, add 10 µL of a working solution of this compound (the internal standard).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Parameters

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • N-(1-Oxotridecyl)glycine: Q1 m/z [M-H]⁻ → Q3 m/z (specific fragment)

    • This compound: Q1 m/z [M-H+2]⁻ → Q3 m/z (corresponding specific fragment)

G start Start: Plasma Sample spike Spike with This compound start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge transfer_evaporate Transfer Supernatant & Evaporate vortex_centrifuge->transfer_evaporate reconstitute Reconstitute in Mobile Phase transfer_evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition (MRM Mode) inject->data quantify Quantification data->quantify

Caption: Experimental workflow for LC-MS/MS quantification.

Conclusion

For the accurate and precise quantification of N-(1-Oxotridecyl)glycine, the use of a stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS is the recommended methodology. This approach, known as stable isotope dilution analysis, effectively corrects for variations in sample handling and instrumental analysis, providing superior data quality compared to methods that rely on structural analog internal standards. The detailed protocol and expected performance metrics in this guide serve as a valuable resource for researchers in the field of lipidomics and drug development.

References

A Researcher's Guide to Deuterated Standards in Lipidomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the choice of internal standards is a critical determinant of data quality and experimental success. This guide provides an objective comparison of different deuterated lipid standards, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standards for your research needs.

The Crucial Role of Internal Standards in Lipidomics

Mass spectrometry-based lipidomics is a powerful tool for elucidating the roles of lipids in health and disease. However, the analytical process is susceptible to variations arising from sample preparation, matrix effects, and instrument response.[1][2][3] Isotopically labeled internal standards, particularly deuterated standards, are indispensable for mitigating these variations and enabling accurate quantification of lipid species.[1][2][3][4] By spiking a known amount of a deuterated standard into a sample at the beginning of the workflow, researchers can normalize the signal of the endogenous analyte, thereby correcting for experimental variability.[1][2]

Deuterated vs. ¹³C-Labeled Standards: A Head-to-Head Comparison

While both deuterated (²H) and carbon-13 (¹³C) labeled lipids serve as effective internal standards, they possess distinct characteristics that influence their suitability for specific applications.

FeatureDeuterated (²H) Standards¹³C-Labeled Standards
Cost & Availability Generally more affordable and widely available for a broad range of lipid classes.Typically more expensive and may have limited commercial availability for certain lipid species.
Chromatographic Behavior May exhibit a slight shift in retention time compared to the endogenous analyte, particularly with a high number of deuterium atoms.[5]Co-elute perfectly with the endogenous analyte, as the mass difference has a negligible effect on chromatographic properties.
Isotopic Stability Generally stable, but there is a potential for H/D back-exchange under certain conditions.Highly stable with no risk of isotope exchange.
Mass Shift Provides a clear mass shift for easy differentiation from the endogenous lipid.Also provides a distinct mass shift.

While ¹³C-labeled standards are often considered the "gold standard" due to their identical chromatographic behavior, deuterated standards remain the workhorse of many lipidomics labs due to their cost-effectiveness and broad availability.[6] The potential for retention time shifts with deuterated standards can often be managed with careful experimental design and data analysis.[5]

Performance of Deuterated Standards: A Quantitative Look

The performance of an internal standard is paramount for accurate quantification. Key performance metrics include linearity, recovery, and precision. While direct head-to-head comparative studies publishing comprehensive tables are scarce, the following tables synthesize available data and typical performance characteristics for various classes of deuterated lipid standards.

Table 1: Performance Metrics of Deuterated Fatty Acid Standards
Deuterated StandardLinearity (R²)Accuracy/RecoveryPrecision (%RSD)Key Considerations
d7-Stearic Acid (C18:0)> 0.999> 90%> 88%Synthesized to reduce matrix interference observed with d5 analogs, leading to improved limit of detection.[7]
d7-Oleic Acid (C18:1)> 0.999> 90%> 88%Demonstrates good performance in plasma samples.[7]
d3-Palmitic Acid (C16:0)Typically > 0.99Generally high< 15%Widely used for saturated fatty acid quantification.
d5-Arachidonic Acid (C20:4)Typically > 0.99Generally high< 15%Suitable for polyunsaturated fatty acid analysis.
Table 2: Performance Metrics of Deuterated Phospholipid Standards
Deuterated StandardLinearity (R²)Accuracy/RecoveryPrecision (%RSD)Key Considerations
d3-LPC 16:0Typically > 0.99100.2% to 111.5% (for most phospholipids)< 15%Good recovery in plasma lipid extractions.[4]
d4-PAF 18:0Typically > 0.99100.2% to 111.5%< 15%Effective for ether lipid quantification.[4]
d9-PC (various acyl chains)Typically > 0.99High< 15%Commonly used for phosphatidylcholine analysis.
Table 3: Performance Metrics of Deuterated Triglyceride Standards
Deuterated StandardLinearity (R²)Accuracy/RecoveryPrecision (%RSD)Key Considerations
TG (15:0)₃-d50.999High< 13% (peak area)Demonstrates linearity over four orders of magnitude when spiked into serum.[8][9]
d5-DG (various acyl chains)Typically > 0.99High< 15%Suitable for diacylglycerol analysis.

Experimental Protocols: A Step-by-Step Guide

The following provides a detailed methodology for a targeted lipidomics experiment using deuterated internal standards.

Sample Preparation and Lipid Extraction
  • Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue) and store them immediately at -80°C to minimize lipid degradation.

  • Internal Standard Spiking: Prior to extraction, add a known amount of the deuterated internal standard mixture to each sample.[1][4] This is a critical step to ensure that the standard undergoes the same extraction and analytical variability as the endogenous lipids.

  • Lipid Extraction: Employ a robust lipid extraction method, such as the Folch or Bligh and Dyer methods.

    • Folch Method: Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

    • Bligh and Dyer Method: A two-step extraction using chloroform and methanol.

  • Phase Separation: Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.

  • Solvent Evaporation and Reconstitution: Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol:isopropanol).

LC-MS/MS Analysis
  • Chromatographic Separation: Use a suitable liquid chromatography (LC) column (e.g., C18, HILIC) to separate the different lipid classes and species. A typical gradient may involve a mobile phase of water with a modifier (e.g., formic acid, ammonium acetate) and an organic phase of acetonitrile/isopropanol.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) for sensitive and specific detection of the target lipids and their corresponding deuterated standards.

  • Data Acquisition: Set up the mass spectrometer to acquire data in a targeted manner using methods like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[2][10] This involves defining the precursor and product ion transitions for each analyte and internal standard.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of both the endogenous lipid and the corresponding deuterated internal standard in the chromatograms.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard.

  • Quantification: Determine the concentration of the endogenous lipid by comparing the response ratio to a calibration curve generated using known concentrations of the non-labeled standard and a fixed concentration of the deuterated standard. For relative quantification, the response ratios can be directly compared across different samples.

Visualizing the Landscape: Workflows and Pathways

Lipidomics Experimental Workflow

The following diagram illustrates a typical lipidomics workflow, highlighting the crucial step of internal standard addition.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add Deuterated Standards Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Solvent Evaporation & Reconstitution Solvent Evaporation & Reconstitution Lipid Extraction->Solvent Evaporation & Reconstitution LC Separation LC Separation Solvent Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Response Ratio Calculation Response Ratio Calculation Peak Integration->Response Ratio Calculation Quantification Quantification Response Ratio Calculation->Quantification Phosphoinositide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG DAG PIP2->DAG PLC IP3 IP3 PIP2->IP3 PLC PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release from ER IP3->Ca_release Downstream Downstream Signaling PKC->Downstream Ca_release->Downstream Sphingolipid_Signaling cluster_metabolism Sphingolipid Metabolism cluster_signaling Cellular Responses Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Proliferation Proliferation/ Survival S1P->Proliferation

References

Validating the Use of N-(1-Oxotridecyl)glycine-d2 in a New Matrix: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical methods employing N-(1-Oxotridecyl)glycine-d2 as an internal standard for the quantification of its non-deuterated analogue, N-(1-Oxotridecyl)glycine, in a new biological matrix. The principles and protocols outlined herein are grounded in established regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation, and are designed to ensure the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and biomarker studies.

The Critical Role of Deuterated Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard. A SIL-IS is chemically identical to the analyte of interest, with the only difference being the presence of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same effects during sample preparation (e.g., extraction recovery) and analysis (e.g., matrix effects like ion suppression or enhancement). By normalizing the analyte response to the SIL-IS response, variability is minimized, leading to enhanced accuracy and precision.

Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over a non-deuterated structural analogue. The following table illustrates a hypothetical comparison of method performance.

Validation ParameterMethod with this compound (SIL-IS)Method with a Non-Deuterated Structural Analogue IS
Accuracy (% Bias) -2.5% to +3.0%-12.0% to +15.0%
Precision (%CV) ≤ 5.0%≤ 15.0%
Matrix Effect (%CV) ≤ 4.0%≤ 20.0%
Extraction Recovery Consistent between analyte and ISVariable between analyte and IS
Linearity (r²) ≥ 0.998≥ 0.990

The superior performance of the method with the SIL-IS is evident, particularly in the mitigation of variability arising from matrix effects and sample processing.

Experimental Protocols for Method Validation in a New Matrix

The following protocols provide a detailed methodology for the validation of an LC-MS/MS method for the quantification of N-(1-Oxotridecyl)glycine using this compound as an internal standard in a new biological matrix (e.g., plasma, urine, tissue homogenate).

Stock and Working Solutions Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of N-(1-Oxotridecyl)glycine and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution. These will be used to spike the matrix for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of the biological matrix (blank, standard, QC, or study sample) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to all tubes except for the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Method Parameters (Example)
  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)

  • MRM Transitions:

    • N-(1-Oxotridecyl)glycine: [M+H]⁺ → fragment ion

    • This compound: [M+H+2]⁺ → fragment ion

Validation Experiments

The following validation experiments should be performed according to regulatory guidelines.

Analyze at least six different lots of the blank biological matrix to ensure no endogenous interferences are observed at the retention times of the analyte and internal standard.

Prepare a calibration curve with a blank, a zero standard (matrix with IS), and at least six non-zero concentration levels spanning the expected range of the study samples. The curve should have a correlation coefficient (r²) of ≥ 0.99.

Analyze QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) in at least five replicates on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

Evaluate the matrix effect by comparing the analyte response in post-extraction spiked samples to the response in a neat solution at low and high concentrations. The %CV of the matrix factor across different lots of the matrix should be ≤15%.

Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples at low, mid, and high concentrations.

Assess the stability of the analyte in the biological matrix under various conditions:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a duration covering the study period.

  • Post-Preparative Stability: In the autosampler.

Visualizing the Workflow and Concepts

To further clarify the experimental design and underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Parameters start Biological Matrix (Blank, Standard, QC, Sample) add_is Spike with This compound start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject quantify Data Acquisition & Quantification inject->quantify selectivity Selectivity quantify->selectivity linearity Linearity quantify->linearity accuracy Accuracy & Precision quantify->accuracy matrix_effect Matrix Effect quantify->matrix_effect recovery Recovery quantify->recovery stability Stability quantify->stability

Caption: Experimental workflow for bioanalytical method validation.

matrix_effect_comparison cluster_with_sil With this compound (SIL-IS) cluster_without_sil With Non-Deuterated Analogue IS analyte_sil Analyte Signal (Suppressed) ratio_sil Analyte/IS Ratio (Normalized & Accurate) analyte_sil->ratio_sil is_sil SIL-IS Signal (Suppressed) is_sil->ratio_sil analyte_no_sil Analyte Signal (Suppressed) ratio_no_sil Analyte/IS Ratio (Variable & Inaccurate) analyte_no_sil->ratio_no_sil is_no_sil Analogue IS Signal (Not Equally Suppressed) is_no_sil->ratio_no_sil matrix Matrix Effect (Ion Suppression) matrix->analyte_sil matrix->is_sil matrix->analyte_no_sil matrix->is_no_sil

Caption: Impact of matrix effects with and without a SIL-IS.

By adhering to these rigorous validation protocols and leveraging the benefits of a deuterated internal standard, researchers can ensure the integrity and reliability of their bioanalytical data, thereby supporting confident decision-making in drug development and scientific research.

quantitative comparison of N-acylglycines across different species

Author: BenchChem Technical Support Team. Date: November 2025

A Quantitative Comparison of N-Acylglycines Across Different Species

This guide provides a comparative overview of N-acylglycine concentrations across various species, based on available experimental data. N-acylglycines are a class of endogenous lipid signaling molecules involved in diverse physiological processes, including pain perception, inflammation, and metabolic regulation.[1] Their structural similarity to endocannabinoids has spurred research into their biosynthesis, degradation, and biological functions.[2] This document summarizes quantitative findings, details the experimental protocols used for their measurement, and illustrates their metabolic pathways.

Quantitative Data Summary

The following table summarizes the reported concentrations of various N-acylglycines in different species and tissues. It is important to note that direct comparisons can be challenging due to variations in analytical methods and reporting units across studies. The endogenous concentrations of these molecules are generally estimated to be in the high nanomolar (nM) to low micromolar (µM) range in mammalian tissues.[3][4]

N-AcylglycineSpeciesTissue/Cell TypeConcentrationReference
N-Palmitoylglycine MouseNeuroblastoma Cells (N18TG2)12 ± 2 µM[2]
HumanUrine (in women with primary dysmenorrhea)Elevated levels detected[2]
RatSkin, Spinal CordHighly expressed (qualitative)[3][4]
Drosophila melanogasterWhole BodyDetected (qualitative)[3][4]
N-Oleoylglycine MouseNeuroblastoma Cells (N18TG2)60 ± 40 µM[2]
N-Arachidonoylglycine RatSpinal Cord Cells~100 nM[2]
Various Acylglycines MouseLiver (Gldc-deficient models)Significantly increased levels of Valerylglycine, Hexanoylglycine, Isovalerylglycine, Butyrylglycine[5]
N-Myristoylglycine HumanUrine (in women with primary dysmenorrhea)Elevated levels detected[2]

Experimental Protocols

The quantification of N-acylglycines in biological samples is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]

General Workflow for N-Acylglycine Quantification by UPLC-MS/MS
  • Sample Collection and Preparation:

    • Biological samples (e.g., urine, plasma, tissue homogenates) are collected.[7][8]

    • For tissues, homogenization is performed to release cellular contents.

    • Internal standards, typically deuterated versions of the analytes, are added to the sample to correct for variations during sample processing and analysis.[7]

  • Extraction:

    • Solid-Phase Extraction (SPE) is a common method used to isolate acylglycines from the complex biological matrix and remove interfering substances.[7]

  • Derivatization (Optional but common):

    • To improve chromatographic separation and ionization efficiency, acylglycines are often derivatized. A common method is butylation using butanol-HCl, which converts the carboxylic acid group to a butyl ester.[8]

  • Chromatographic Separation:

    • The extracted and derivatized sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) system.

    • The UPLC system separates the different N-acylglycines based on their physicochemical properties as they pass through a chromatography column. This is crucial for separating isobaric compounds (molecules with the same mass but different structures).[6][8]

  • Mass Spectrometric Detection and Quantification:

    • The separated compounds from the UPLC system are introduced into a tandem mass spectrometer (MS/MS).[6]

    • The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. In MRM, a specific parent ion for each analyte is selected and fragmented, and a specific fragment ion is then monitored for quantification.[8]

    • The concentration of each N-acylglycine is determined by comparing the signal intensity of the analyte to that of its corresponding internal standard.[8]

Signaling and Metabolic Pathways

N-acylglycines are synthesized and degraded through specific enzymatic pathways. Understanding these pathways is crucial for interpreting quantitative data and elucidating the biological roles of these molecules.

Caption: Biosynthesis and degradation pathways of N-acylglycines.

The diagram illustrates the two primary proposed pathways for the biosynthesis of N-acylglycines.[9] The first involves the conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by enzymes like Glycine N-acyltransferase-like 2 or 3 (GLYATL2/3).[3][4] The second pathway involves the oxidation of N-acylethanolamines via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[3] Degradation primarily occurs through hydrolysis back to a fatty acid and glycine by the enzyme fatty acid amide hydrolase (FAAH).[2] Additionally, N-acylglycines can be converted to primary fatty acid amides (PFAMs) by the enzyme peptidylglycine α-amidating monooxygenase (PAM).[2][9]

References

Performance of N-(1-Oxotridecyl)glycine-d2 on Diverse Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the performance of N-(1-Oxotridecyl)glycine-d2 as an internal standard in mass spectrometry-based quantitative analyses. While specific performance data for this deuterated standard on a variety of mass spectrometers is not extensively published, this document synthesizes general principles and reported data for similar deuterated acylglycine internal standards to provide a practical framework for its application. The information herein is intended to guide researchers in developing and validating quantitative assays for metabolic research and drug development.

Introduction to this compound

This compound is a deuterated analog of N-tridecanoylglycine. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. This is because they share very similar physicochemical properties with the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency. The mass difference introduced by the deuterium labels allows for their distinct detection by the mass spectrometer, enabling accurate correction for variations during sample preparation and analysis.

Performance Characteristics on Different Mass Spectrometers

The performance of this compound is expected to be comparable to other deuterated medium-chain acylglycine standards when analyzed by common mass spectrometry platforms such as triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) systems (e.g., Q-TOF, Orbitrap). The choice of instrument will influence sensitivity, selectivity, and the specific parameters of the analytical method.

While direct comparative data for this compound is limited, the following tables provide an illustrative comparison based on typical performance characteristics observed for the analysis of acylglycines using deuterated internal standards on various platforms.

Table 1: Illustrative Performance Comparison of Mass Spectrometry Platforms for Acylglycine Analysis using a Deuterated Internal Standard

ParameterTriple Quadrupole (QqQ) MSHigh-Resolution MS (e.g., Q-TOF, Orbitrap)
Primary Application Targeted QuantificationTargeted & Untargeted Quantification, Metabolomics
Typical Sensitivity (LOD) Low to mid pg/mLMid to high pg/mL
Linear Dynamic Range 3-4 orders of magnitude3-5 orders of magnitude
Precision (%RSD) < 15%< 20%
Accuracy (%RE) ± 15%± 20%
Selectivity High (using MRM)Very High (using accurate mass)

Table 2: Typical Method Validation Parameters for Quantitation of an Acylglycine using a Deuterated Internal Standard

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ± 15% of nominal concentration
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

Experimental Protocols

A typical experimental workflow for the quantitative analysis of an acylglycine, such as tridecanoylglycine, using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation (Human Urine)
  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature and centrifuge at 13,000 x g for 10 minutes to pellet any precipitate.

  • Spike Internal Standard: To 100 µL of the supernatant, add 10 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels).

  • Acidification: Acidify the sample by adding 10 µL of 1M HCl.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acylglycines with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tridecanoylglycine: To be determined based on precursor ion [M+H]⁺ and a characteristic product ion.

      • This compound: To be determined based on the deuterated precursor ion [M+H]⁺ and a corresponding product ion.

    • Instrument Parameters: Optimize collision energy, cone voltage, and other source parameters for maximum signal intensity.

Visualizations

Glycine Conjugation Pathway

The metabolic relevance of acylglycines lies in the glycine conjugation pathway, a key detoxification process for various endogenous and exogenous carboxylic acids.

GlycineConjugation cluster_mitochondria Mitochondrial Matrix FattyAcid Medium-Chain Fatty Acid (e.g., Tridecanoic Acid) AcylCoA Acyl-CoA FattyAcid->AcylCoA ACSM2B (ATP, CoA-SH) Xenobiotic Xenobiotic Acid Xenobiotic->AcylCoA ACSM2B (ATP, CoA-SH) Acylglycine N-Acylglycine (e.g., N-Tridecanoylglycine) AcylCoA->Acylglycine GLYAT (Glycine) Glycine Glycine Excretion Excretion Acylglycine->Excretion Excreted in Urine

Caption: The glycine conjugation pathway for the detoxification of medium-chain fatty acids and xenobiotics.

Experimental Workflow

The following diagram illustrates the key steps in a typical quantitative analysis of acylglycines using a deuterated internal standard.

ExperimentalWorkflow Sample Urine Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE LCMS LC-MS/MS Analysis (QqQ or HRMS) SPE->LCMS Data Data Processing (Quantification) LCMS->Data Result Analyte Concentration Data->Result

Caption: A generalized workflow for the quantitative analysis of acylglycines.

Conclusion

This compound is an appropriate internal standard for the accurate and precise quantification of tridecanoylglycine in biological matrices. While specific performance metrics will vary depending on the mass spectrometer and the specific matrix being analyzed, the general principles of using a stable isotope-labeled standard ensure robust and reliable results. The provided experimental protocol offers a starting point for method development, which should be followed by thorough validation to ensure performance meets the specific requirements of the research or clinical application. The glycine conjugation pathway highlights the biological importance of accurately measuring acylglycines in the context of metabolic studies.

Safety Operating Guide

Prudent Disposal of N-(1-Oxotridecyl)glycine-d2 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. For a specialized compound such as N-(1-Oxotridecyl)glycine-d2, for which a specific Safety Data Sheet (SDS) may not be readily available, a conservative approach based on its chemical structure and general principles of laboratory waste management is required. This guide provides a detailed, step-by-step operational plan for its safe disposal.

Based on its structure as an N-acylated, deuterated amino acid, this compound is presumed to be a stable, non-acutely toxic, solid organic compound. The deuteration does not alter its chemical hazardousness for disposal purposes. The primary guidance is to manage this compound as regulated, non-hazardous chemical waste, ensuring it does not enter sanitary sewer systems or general waste streams.[1][2][3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound and associated contaminated materials.

  • Hazard Assessment & Personal Protective Equipment (PPE):

    • In the absence of specific hazard data, treat the compound with standard laboratory caution.

    • Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[4]

    • If handling the powder form, avoid generating dust.[5][6] Should dust be unavoidable, use a dust mask or work in a ventilated enclosure.[4][6]

  • Waste Segregation and Containerization:

    • Designate a specific waste container for this compound and any materials grossly contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves).

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, screw-top lid to prevent leaks or spills.[7][8][9] Do not use metal containers for any chemical waste.[10]

    • This waste should be categorized as "Solid Organic Waste" or as per your institution's specific waste stream for non-halogenated organic solids.

  • Waste Labeling:

    • Immediately label the waste container. The label must be clear, legible, and securely affixed.

    • The label must include:

      • The words "Hazardous Waste".[7]

      • The full chemical name: "this compound".

      • An approximate quantity or concentration of the waste.

      • The date the waste was first added to the container (accumulation start date).

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area must be at or near the point of generation and under the control of laboratory personnel.[7][9]

    • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[8]

    • Keep the waste container closed at all times, except when adding waste.[7][8]

  • Arranging for Final Disposal:

    • Once the container is full or has been in accumulation for the maximum allowed time (typically up to one year, but institutional rules may vary), arrange for its disposal.[7][8]

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[7]

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][11]

Data Presentation: Disposal Logistics Summary

The table below summarizes the key logistical and safety information for the disposal of this compound.

ParameterGuidelineRationale
Waste Category Solid, Non-Halogenated Organic WasteBased on chemical structure (long alkyl chain, no halogens).
Container Type Labeled, sealed, non-metallic container (e.g., HDPE bottle).[7][10]Prevents reaction and ensures safe containment.
Required PPE Lab Coat, Safety Glasses, Nitrile Gloves.Standard protection against chemical exposure.[4]
Storage Location Designated Satellite Accumulation Area (SAA).[8]Complies with regulations and ensures safe, controlled storage.
Disposal Route Collection by institutional EHS for professional disposal.[1][7]Ensures regulatory compliance and environmental protection.
Prohibited Actions Do not dispose in trash or pour down the drain.[2][11]Prevents environmental contamination and damage to plumbing.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (e.g., HDPE Bottle) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name) C->D E Place Waste in Container (Chemical & Contaminated Items) D->E F Securely Seal Container E->F G Store in Designated SAA F->G H Container Full or Accumulation Time Limit? G->H I Contact EHS for Pickup H->I  Yes J Maintain in SAA H->J  No

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.